Product packaging for 4-Nitrobenzamidine(Cat. No.:CAS No. 25412-75-3)

4-Nitrobenzamidine

Cat. No.: B1620405
CAS No.: 25412-75-3
M. Wt: 165.15 g/mol
InChI Key: RNYJYWQMEZWWPT-UHFFFAOYSA-N
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Description

4-Nitrobenzamidine is a useful research compound. Its molecular formula is C7H7N3O2 and its molecular weight is 165.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7N3O2 B1620405 4-Nitrobenzamidine CAS No. 25412-75-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-nitrobenzenecarboximidamide
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InChI

InChI=1S/C7H7N3O2/c8-7(9)5-1-3-6(4-2-5)10(11)12/h1-4H,(H3,8,9)
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InChI Key

RNYJYWQMEZWWPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC(=CC=C1C(=N)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2
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DSSTOX Substance ID

DTXSID20180075
Record name 4-Nitrobenzamidine
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Molecular Weight

165.15 g/mol
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CAS No.

25412-75-3
Record name 4-Nitrobenzamidine
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Record name 4-Nitrobenzamidine
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Record name 4-NITROBENZAMIDINE
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Foundational & Exploratory

4-Nitrobenzamidine chemical properties and synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Nitrobenzamidine: Properties, Synthesis, and Applications

Introduction

This compound is a pivotal chemical intermediate, distinguished by the presence of a strongly electron-withdrawing nitro group and a basic amidine functional group on a benzene ring. This unique electronic arrangement makes it a highly versatile building block in synthetic organic chemistry. While the free base exists, it is most commonly prepared, stored, and utilized as its hydrochloride salt (CAS No: 15723-90-7) to enhance stability and simplify handling.[1][2] For researchers in drug discovery and materials science, this compound serves as a critical synthon for constructing complex nitrogen-containing heterocycles, which are foundational scaffolds in many pharmacologically active compounds.[3][4] This guide provides a comprehensive overview of its chemical properties, a detailed examination of its primary synthesis route, and insights into its reactivity and applications.

Physicochemical Properties of this compound

The functional properties of this compound are dictated by the interplay between the aromatic ring, the nitro group, and the amidine moiety. The nitro group deactivates the ring towards electrophilic substitution while the basic amidine group governs its salt formation and nucleophilicity.

cluster_0 This compound Hydrochloride C1 C C2 C C1->C2 C_amidine C C1->C_amidine C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 N_nitro N+ C4->N_nitro C6 C C5->C6 C6->C1 N_amidine1 NH2 C_amidine->N_amidine1 N_amidine2 NH2+ C_amidine->N_amidine2 O1_nitro O- N_nitro->O1_nitro O2_nitro O N_nitro->O2_nitro Cl Cl-

Caption: Chemical Structure of this compound Hydrochloride.

Below is a summary of its key properties, primarily focusing on the more common hydrochloride salt.

PropertyValueSource(s)
Chemical Name 4-nitrobenzenecarboximidamide hydrochloride[5]
CAS Number 15723-90-7 (HCl Salt); 55955-13-0 (Free Base)[2]
Molecular Formula C₇H₈ClN₃O₂ (HCl Salt); C₇H₇N₃O₂ (Free Base)[2][6]
Molecular Weight 201.61 g/mol (HCl Salt)[2]
Appearance Light yellow crystalline powder[4]
Melting Point 290.6-293.6 °C (decomposes)[7]
Purity Typically ≥95-98% (by HPLC)[2][4]
Solubility Due to its polar functional groups (nitro and amidine), it exhibits limited solubility in water but is soluble in polar organic solvents. The hydrochloride salt form generally improves aqueous solubility compared to the free base.[8][9]

Synthesis of this compound Hydrochloride: The Pinner Reaction

The most established and widely applied method for the synthesis of amidines from nitriles is the Pinner reaction, first described by Adolf Pinner in 1877.[10][11] This acid-catalyzed, two-step process is the preferred industrial and laboratory route to this compound, starting from the readily available 4-nitrobenzonitrile.

The causality behind this choice of methodology rests on its reliability and the reactive nature of the intermediate Pinner salt, which readily undergoes ammonolysis to yield the desired amidine.[12]

Caption: Workflow for the Pinner Synthesis of this compound HCl.

Step 1: Formation of the Pinner Salt (Ethyl 4-nitrobenzimidate hydrochloride)

The first stage involves the reaction of 4-nitrobenzonitrile with an alcohol, typically anhydrous ethanol, in the presence of a strong acid catalyst, gaseous hydrogen chloride.

Mechanism Insight: The nitrile nitrogen is first protonated by HCl, which dramatically increases the electrophilicity of the nitrile carbon. This activation facilitates nucleophilic attack by the alcohol. The resulting intermediate is a highly reactive imino ester salt, known as a Pinner salt.[12][13]

Causality of Experimental Choices:

  • Anhydrous Conditions: The reaction must be rigorously free of water. Any moisture present will hydrolyze the Pinner salt intermediate to form the corresponding ester (ethyl 4-nitrobenzoate) or, upon further reaction, 4-nitrobenzamide, which are common and undesirable side products.[11][12]

  • Low Temperature: The reaction is conducted at low temperatures (e.g., 0 °C) because Pinner salts are thermodynamically unstable and can decompose or rearrange at higher temperatures.[11]

Step 2: Ammonolysis of the Pinner Salt

The isolated Pinner salt is then treated with a source of ammonia to displace the ethoxy group and form the final amidine hydrochloride.

Mechanism Insight: The Pinner salt is an excellent electrophile. Ammonia, a potent nucleophile, attacks the iminium carbon, leading to a tetrahedral intermediate. Subsequent elimination of ethanol yields the protonated amidine, which is isolated as its stable hydrochloride salt.

Causality of Experimental Choices:

  • Ammonia Source: While anhydrous ammonia can be used, it is often more convenient and controllable to use ammonium chloride or a solution of ammonia in an alcohol (ethanolic ammonia).

  • Reaction Control: The reaction is typically run at room temperature to ensure a smooth conversion without promoting side reactions.

Detailed Experimental Protocol

The following protocol provides a self-validating, step-by-step methodology for the synthesis of this compound hydrochloride.

Materials and Reagents:
  • 4-Nitrobenzonitrile (C₇H₄N₂O₂)[14]

  • Anhydrous Ethanol (EtOH)

  • Anhydrous Diethyl Ether

  • Hydrogen Chloride (gas)

  • Ammonium Carbonate ((NH₄)₂CO₃)

Procedure:

Part A: Synthesis of Ethyl 4-nitrobenzimidate hydrochloride (Pinner Salt)

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the eventual solution, and a drying tube outlet.

  • Reaction Mixture: In the flask, dissolve 4-nitrobenzonitrile (1.0 eq) in a 1:1 mixture of anhydrous ethanol (1.2 eq) and anhydrous diethyl ether.

  • Acidification: Cool the flask to 0 °C using an ice-water bath. Begin bubbling dry hydrogen chloride gas through the stirred solution.

  • Precipitation: Continue the HCl addition until the solution is saturated. Over time, a white precipitate of the Pinner salt will form. Seal the flask and allow it to stand in the cold (e.g., 4 °C) for 12-24 hours to ensure complete precipitation.

  • Isolation: Collect the precipitate by vacuum filtration, washing it quickly with cold, anhydrous diethyl ether to remove unreacted starting materials. Dry the solid under vacuum. Self-Validation: The formation of a significant white, crystalline solid is the expected outcome.

Part B: Synthesis of this compound hydrochloride

  • Reaction Mixture: Suspend the dried Pinner salt (1.0 eq) from Part A in anhydrous ethanol in a round-bottom flask.

  • Ammonolysis: Add powdered ammonium carbonate (3.0-4.0 eq) to the suspension.[12]

  • Reaction: Stir the mixture at room temperature for 10-12 hours. The progress can be monitored by TLC (Thin Layer Chromatography).

  • Work-up: Upon completion, filter the reaction mixture to remove inorganic salts.

  • Isolation: Reduce the volume of the filtrate under vacuum. The product, this compound hydrochloride, will precipitate.

  • Purification: Collect the solid by filtration. Wash the crude product with a small amount of cold ethanol followed by diethyl ether to yield the purified product. Dry under vacuum. Self-Validation: The final product should be a light-yellow powder, and its identity and purity can be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR).

Reactivity and Applications in Drug Development

This compound is a cornerstone intermediate due to its predictable reactivity, which allows for the synthesis of diverse molecular scaffolds.

  • Heterocycle Synthesis: The amidine group is a pre-eminent dinucleophile used in cyclization reactions. It readily reacts with 1,3-dielectrophiles (e.g., β-ketoesters, malonates) to form substituted pyrimidines, quinazolines, and other nitrogen-containing heterocycles that are prevalent in medicinal chemistry.[5]

  • Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine (-NH₂) using various methods, such as catalytic hydrogenation (e.g., Pd/C, H₂) or chemical reducing agents (e.g., SnCl₂).[15] This transformation yields 4-aminobenzamidine, a key precursor for antitrypanosomal drugs like diminazene, and opens up further functionalization possibilities at the aromatic ring.[7]

  • Precursor for Bioactive Molecules: Its derivatives have been explored for a range of therapeutic applications, including the development of novel antimycobacterial agents.[16] The structural motif is integral to creating compounds that can interact with specific biological targets.

By providing two distinct reactive handles, this compound empowers chemists to build molecular complexity in a controlled and strategic manner, solidifying its role as an indispensable tool in the synthesis of fine chemicals and active pharmaceutical ingredients.[1]

References

An In-depth Technical Guide to the Structure and Stability of 4-Nitrobenzamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, a comprehensive understanding of the chemical properties and stability of key reagents is paramount. 4-Nitrobenzamidine hydrochloride, a versatile building block in medicinal chemistry and an inhibitor of certain proteases, is one such compound where a detailed stability profile is crucial for its effective and reliable use.[1][2] This guide provides an in-depth analysis of its structure, stability under various stress conditions, and a framework for developing a robust stability-indicating analytical method.

Unveiling the Molecular Architecture of this compound Hydrochloride

This compound hydrochloride is an organic salt with the chemical formula C7H8ClN3O2 and a molecular weight of approximately 201.61 g/mol .[3] Its structure is characterized by a benzene ring substituted with a nitro group at the para (4-position) and an amidinium group. The hydrochloride salt form enhances its stability and solubility in aqueous solutions, making it easier to handle in a laboratory setting.[2]

Key Structural Features:

  • Benzamidine Moiety: The core structure is a benzamidine, which consists of a benzene ring attached to a carboximidamide group (-C(=NH)NH2). This functional group is a strong base and is protonated in the hydrochloride salt form.

  • Nitro Group (-NO2): The electron-withdrawing nature of the nitro group at the para position significantly influences the electronic properties of the aromatic ring and the reactivity of the amidine group.[2]

  • Hydrochloride Salt: The formation of a salt with hydrochloric acid improves the compound's crystallinity, stability, and aqueous solubility.

Below is a table summarizing the key chemical identifiers for this compound hydrochloride.

IdentifierValueSource
CAS Number 15723-90-7[3]
Molecular Formula C7H8ClN3O2[4]
Molecular Weight 201.61 g/mol [3]
IUPAC Name 4-nitrobenzenecarboximidamide;hydrochloride[4]
SMILES C1=CC(=CC=C1C(=N)N)--INVALID-LINK--[O-].Cl[4]

A 2D representation of the chemical structure of this compound hydrochloride is provided below.

Caption: 2D structure of this compound hydrochloride.

Stability Profile and Degradation Pathways

The stability of this compound hydrochloride is a critical parameter for its storage, handling, and application in sensitive assays or multi-step syntheses. Degradation can lead to the formation of impurities that may interfere with experimental results or introduce toxic byproducts. The presence of the benzamidine and nitroaromatic moieties suggests susceptibility to specific degradation pathways.

Predicted Degradation Pathways

Based on the chemical functionalities present in this compound hydrochloride, the following degradation pathways are plausible under forced degradation conditions:

  • Hydrolysis: The amidine functional group is susceptible to hydrolysis, particularly under basic conditions, to yield the corresponding 4-nitrobenzamide. Studies on benzamidinium compounds have shown that they hydrolyze at room temperature in aqueous base to the corresponding primary amide.[5][6] The rate of this hydrolysis is pH-dependent, increasing with higher pH.[6]

  • Oxidation: The benzamidine moiety can undergo N-oxidation to form an amidoxime.[3] Additionally, the aromatic ring, activated by the amino-containing group, could be susceptible to oxidative degradation, although the electron-withdrawing nitro group may offer some protection.

  • Thermal Degradation: Nitroaromatic compounds can undergo complex thermal decomposition.[4] The decomposition of these compounds can be autocatalytic and may lead to the release of gaseous products.[7] The presence of the nitro group suggests that the compound may be heat-sensitive.

  • Photodegradation: Aromatic nitro compounds are known to be photoreactive.[8] Photolysis can lead to the reduction of the nitro group or other complex rearrangements. The specific pathway is dependent on the solvent and the wavelength of light.

The following diagram illustrates the potential degradation pathways of this compound hydrochloride under various stress conditions.

G cluster_0 This compound Hydrochloride cluster_1 Degradation Products A This compound Hydrochloride B 4-Nitrobenzamide A->B Hydrolysis (Base) C 4-Nitrobenzamidoxime A->C Oxidation D Other Thermal Degradants A->D Thermal Stress E Photolytic Products A->E Photolysis (UV/Vis Light)

Caption: Potential degradation pathways of this compound hydrochloride.

Handling and Storage Recommendations

Given the potential for degradation, proper handling and storage are essential to maintain the integrity of this compound hydrochloride.

  • Storage: The compound should be stored in a tightly sealed container in a freezer, typically at -20°C, to minimize thermal degradation.[9] Some suppliers indicate it is heat sensitive.[10] It should be protected from light and moisture.

  • Handling: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9][10] Avoid creating dust. After handling, wash hands thoroughly.[10]

Framework for a Stability-Indicating Analytical Method

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active pharmaceutical ingredient (API) or key reagent due to degradation.[11] High-Performance Liquid Chromatography (HPLC) with UV detection is a common and robust technique for developing a SIM.[12]

Forced Degradation Studies

The first step in developing a SIM is to perform forced degradation studies to generate the potential degradation products.[13] These studies also help to demonstrate the specificity of the analytical method.

Experimental Protocol for Forced Degradation:

  • Preparation of Stock Solution: Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., a mixture of water and acetonitrile or methanol) at a concentration of approximately 1 mg/mL.[14]

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. Neutralize the solution with 0.1 M NaOH before analysis.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the solution at room temperature for 8 hours. Neutralize the solution with 0.1 M HCl before analysis.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H2O2. Keep the solution at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Expose the solid compound to dry heat at 80°C for 48 hours. Also, heat the stock solution at 60°C for 24 hours.

  • Photolytic Degradation: Expose the solid compound and the stock solution to a light source that provides both UV and visible light, as specified in ICH guideline Q1B, for a defined period.[15] A dark control should be run in parallel.

Development of a Stability-Indicating HPLC Method

The following is a proposed starting point for an HPLC method that can be optimized to achieve adequate separation of this compound hydrochloride from its degradation products.

Proposed HPLC Method Parameters:

ParameterSuggested ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmA standard reversed-phase column suitable for a wide range of small molecules.
Mobile Phase A 0.1% Trifluoroacetic acid in WaterProvides good peak shape for basic compounds and is a common mobile phase modifier.
Mobile Phase B AcetonitrileA common organic modifier in reversed-phase HPLC.
Gradient Start with a low percentage of B (e.g., 5-10%) and gradually increase to a higher percentage (e.g., 90-95%) over 20-30 minutes.A gradient elution is necessary to separate compounds with a range of polarities, which is expected from a degradation study.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30°CTo ensure reproducible retention times.
Injection Volume 10 µLA typical injection volume.
Detection UV at 254 nm and 310 nm254 nm is a common wavelength for aromatic compounds. The nitroaromatic chromophore may also have a significant absorbance at a longer wavelength, such as 310 nm. A photodiode array (PDA) detector would be ideal to assess peak purity.

Method Validation Workflow:

The developed HPLC method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. The validation should include the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is demonstrated through the forced degradation studies.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 5-6 concentrations.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies.

  • Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

The following diagram outlines the workflow for the development and validation of a stability-indicating HPLC method.

G A Forced Degradation Studies (Acid, Base, Oxidation, Thermal, Photo) B HPLC Method Development (Column, Mobile Phase, Gradient Optimization) A->B Generate Degradants C Method Validation (ICH Q2(R1)) (Specificity, Linearity, Accuracy, Precision, etc.) B->C Finalize Method D Application of Validated Method (Stability Studies, Quality Control) C->D Implement for Routine Use

Caption: Workflow for Stability-Indicating Method Development.

Conclusion

This compound hydrochloride is a valuable reagent whose utility is intrinsically linked to its purity and stability. A thorough understanding of its chemical structure and potential degradation pathways, primarily hydrolysis of the amidine group and reactions involving the nitroaromatic system, is essential for its reliable use. By implementing proper storage and handling procedures and by developing and validating a robust stability-indicating analytical method, researchers can ensure the integrity of their starting materials and the reproducibility of their experimental outcomes. The framework provided in this guide serves as a comprehensive resource for scientists and professionals in the field of drug discovery and development to effectively manage and utilize this compound hydrochloride.

References

An In-Depth Technical Guide to the Mechanism of Action of 4-Nitrobenzamidine as a Protease Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Nitrobenzamidine is a synthetic small molecule that serves as a potent and reversible competitive inhibitor of serine proteases. Its benzamidine core mimics the side chains of arginine and lysine, allowing it to bind with high affinity to the S1 specificity pocket of these enzymes. The addition of a nitro group at the para position modulates its electronic properties and binding interactions. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, kinetic properties, and applications in research and drug discovery.

Introduction: The Significance of Serine Protease Inhibition

Serine proteases are a ubiquitous class of enzymes that play a critical role in a vast array of physiological processes, including digestion, blood coagulation, inflammation, and immune responses.[1] These enzymes are characterized by a highly conserved catalytic triad, typically composed of serine, histidine, and aspartate residues, which facilitates the hydrolysis of peptide bonds.[2]

Given their central role in health and disease, the dysregulation of serine protease activity is implicated in numerous pathological conditions, such as cardiovascular diseases, inflammatory disorders, and cancer. Consequently, the development of specific and effective serine protease inhibitors is a cornerstone of modern drug discovery.[3][4] Small molecule inhibitors, such as this compound, are invaluable tools for elucidating the physiological roles of these enzymes and serve as starting points for the development of novel therapeutics.

Chemical and Structural Properties of this compound

This compound is a derivative of benzamidine, featuring a nitro group (-NO2) at the para-position of the phenyl ring. The core benzamidine moiety consists of a benzene ring substituted with an amidinium group (-C(NH)(NH2)+). This positively charged group is the key to its inhibitory activity, as it mimics the guanidinium and ammonium groups of arginine and lysine residues, the natural substrates for many serine proteases.[5]

The presence of the nitro group, a strong electron-withdrawing group, influences the electronic distribution of the phenyl ring and can participate in specific interactions within the enzyme's active site.[6]

The Molecular Mechanism of Competitive Inhibition

This compound functions as a competitive inhibitor, meaning it reversibly binds to the active site of the enzyme and competes with the natural substrate for binding.[5] This binding event prevents the substrate from accessing the catalytic machinery, thereby inhibiting the enzymatic reaction.

Binding to the S1 Specificity Pocket

The primary determinant of substrate specificity in many serine proteases is the S1 pocket, a cavity in the enzyme's active site that accommodates the side chain of the amino acid residue at the P1 position of the substrate. In trypsin-like serine proteases, the S1 pocket is typically deep and contains a negatively charged aspartate residue (Asp189) at its base, which forms a salt bridge with the positively charged side chains of arginine or lysine.[7]

The positively charged amidinium group of this compound is perfectly suited to interact with this aspartate residue, forming a strong ionic bond that anchors the inhibitor in the S1 pocket.[8]

Key Molecular Interactions

The binding of this compound to the active site of a serine protease, such as trypsin, is stabilized by a network of non-covalent interactions:

  • Ionic Bonding: The primary interaction is the salt bridge between the positively charged amidinium group of this compound and the carboxylate group of the conserved Asp189 residue at the bottom of the S1 pocket.[7]

  • Hydrogen Bonding: The amidinium group also acts as a hydrogen bond donor, forming hydrogen bonds with the backbone carbonyl oxygens of residues lining the S1 pocket, such as Gly219 and Ser190.[7]

  • Hydrophobic Interactions: The phenyl ring of this compound engages in hydrophobic interactions with the side chains of aromatic and aliphatic residues that form the walls of the S1 pocket.[5]

  • Role of the Nitro Group: While the benzamidine core dictates the primary binding mode, the nitro group can further influence binding affinity and specificity. Molecular docking studies suggest that the nitro group can form additional hydrogen bonds or electrostatic interactions with residues in or near the active site, potentially enhancing the inhibitor's potency.[6]

Visualization of the Binding Mode

The interaction between a benzamidine derivative and the active site of a serine protease can be visualized through molecular modeling and X-ray crystallography. The following DOT graph illustrates the key interactions of this compound within the S1 pocket of a trypsin-like serine protease.

G cluster_inhibitor This compound cluster_enzyme Serine Protease S1 Pocket Amidinium (+) Amidinium (+) Gly219 (Backbone C=O) Gly219 (Backbone C=O) Amidinium (+)->Gly219 (Backbone C=O) H-Bond Ser190 (Backbone C=O) Ser190 (Backbone C=O) Amidinium (+)->Ser190 (Backbone C=O) H-Bond Phenyl Ring Phenyl Ring Hydrophobic Pocket Hydrophobic Pocket Phenyl Ring->Hydrophobic Pocket Hydrophobic Interaction Nitro Group Nitro Group Active Site Residue Active Site Residue Nitro Group->Active Site Residue Potential H-Bond/Electrostatic Asp189 (-) Asp189 (-) G cluster_prep Preparation cluster_assay IC50 Determination cluster_analysis Data Analysis A Prepare stock solutions: - Enzyme - Substrate (BAPNA) - Inhibitor (this compound) B Determine optimal enzyme concentration for a linear reaction rate. A->B C Determine Km of the substrate (BAPNA). B->C E Set up reactions in a 96-well plate: - Assay buffer - Substrate (at Km concentration) - Inhibitor (varying concentrations) C->E Use Km value D Prepare serial dilutions of This compound. D->E F Pre-incubate enzyme and inhibitor. E->F G Initiate reaction by adding enzyme. F->G H Monitor absorbance at 405 nm over time. G->H I Calculate initial reaction velocities. H->I J Plot % inhibition vs. log[Inhibitor]. I->J K Determine IC50 from the dose-response curve. J->K L Calculate Ki using the Cheng-Prusoff equation. K->L

References

A Predictive Spectroscopic and Analytical Guide to 4-Nitrobenzamidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive, predictive overview of the key spectroscopic data for 4-Nitrobenzamidine (C₇H₇N₃O₂), a critical synthon in synthetic chemistry. Due to a scarcity of publicly available, fully characterized spectroscopic data for the this compound free base, this document employs a scientifically rigorous predictive approach. By leveraging empirical data from the closely related and well-documented analog, 4-Nitrobenzamide, alongside established principles of spectroscopic theory, this guide offers researchers a reliable baseline for the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) signatures of this compound. Detailed experimental protocols for acquiring high-quality data and elucidating molecular structures are provided, establishing a self-validating framework for researchers in chemical synthesis and drug development.

Introduction: The Need for Predictive Analysis

As Senior Application Scientists, we often encounter situations where a reference standard or its complete analytical profile is unavailable. In such cases, the ability to predict a compound's spectroscopic signature based on established principles and data from close structural analogs is an indispensable skill. This guide bridges the current data gap by using the extensively characterized data of 4-Nitrobenzamide (C₇H₆N₂O₃) as a foundational model.[1][2][3] The logic is straightforward: the core aromatic ring and the nitro group are identical in both molecules. The primary difference lies in the functional group at the 1-position—an amide in the model compound and an amidine in our target. By understanding the predictable spectroscopic influence of substituting a carbonyl oxygen with a nitrogen atom, we can construct a highly accurate, predictive profile for this compound.

This document is structured to provide not just the predicted data, but also the causal reasoning behind the predictions and the robust experimental methodologies required to verify them in the laboratory.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of organic structure elucidation, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.[4][5][6][7]

Predictive Analysis

The aromatic region of both the ¹H and ¹³C NMR spectra of this compound is expected to be nearly identical to that of 4-Nitrobenzamide. The powerful electron-withdrawing effects of the nitro group and the functional group at the para position create a characteristic AA'BB' system in the ¹H NMR spectrum.

¹H NMR: The two protons ortho to the amidine group (H-2, H-6) and the two protons ortho to the nitro group (H-3, H-5) will each give rise to a doublet. The protons adjacent to the strongly withdrawing nitro group will be further downfield. The key difference will be the appearance of broad, exchangeable signals for the amidine N-H protons, which would replace the amide N-H signals of the reference compound.

¹³C NMR: The chemical shifts of the aromatic carbons will be very similar to those in 4-Nitrobenzamide. The most significant predictive challenge and point of interest is the chemical shift of the amidine carbon (C-7). Carbonyl carbons in amides are typically found around 165-170 ppm.[8] Amidino carbons are also deshielded but generally appear slightly upfield of their carbonyl counterparts, often in the 150-165 ppm range.

Table 1: Comparison of Experimental ¹H & ¹³C NMR Data for 4-Nitrobenzamide and Predicted Data for this compound (in DMSO-d₆)

Assignment 4-Nitrobenzamide Experimental Shift (ppm)[8]This compound Predicted Shift (ppm)Rationale for Prediction
¹H NMR
H-2, H-68.21 (d)~8.1-8.3 (d)Minimal change expected in the aromatic environment.
H-3, H-58.49 (d)~8.4-8.6 (d)Protons adjacent to the nitro group remain strongly deshielded.
-NH₂ (Amide)7.00 (s, broad), 7.83 (s, broad)N/AReplaced by amidine protons.
-C(=NH)NHN/A~7.0-9.5 (multiple, broad)Amidine/amidinium protons are exchangeable and appear as broad signals; exact shift is concentration and pH dependent.
¹³C NMR
C-1~140~140Quaternary carbon attached to the functional group; minor shift expected.
C-2, C-6128.1~128-129Minor change expected.
C-3, C-5123.7~123-124Minor change expected.
C-4149.2~149-150Quaternary carbon attached to the nitro group; minor shift expected.
C-7 (Carbonyl)166.4N/AReplaced by amidine carbon.
C-7 (Amidine)N/A~155-165The C=N bond is less polarized than C=O, leading to a slight upfield shift relative to the amide carbonyl.
Experimental Protocol: NMR Spectroscopy

This protocol ensures the acquisition of high-resolution, unambiguous NMR data.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the purified this compound sample.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. DMSO-d₆ is recommended for its ability to dissolve polar compounds and slow the exchange rate of N-H protons, making them more likely to be observed.

    • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Instrument Setup (500 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak shape.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Use a 30-45° pulse angle, an acquisition time of 3-4 seconds, and a relaxation delay of 2-5 seconds.

    • Co-add 16 to 64 scans to achieve an adequate signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

  • ¹³C NMR Acquisition:

    • Using the same sample, switch to the ¹³C nucleus observation channel.

    • Acquire a proton-decoupled ¹³C spectrum to ensure all carbon signals appear as singlets.

    • Use a 30° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.

    • Co-add 1024 to 4096 scans, as the ¹³C nucleus is significantly less sensitive than ¹H.

    • Process the data and reference the TMS peak to 0.00 ppm.

Workflow Diagram: NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz) cluster_proc Data Processing & Analysis A Weigh Sample (5-10 mg) B Dissolve in ~0.6 mL Deuterated Solvent A->B C Transfer to NMR Tube B->C D Lock & Shim C->D E Acquire ¹H Spectrum (16-64 scans) D->E F Acquire ¹³C Spectrum (1024-4096 scans) D->F G Fourier Transform E->G F->G H Phase & Baseline Correction G->H I Reference to TMS (0 ppm) H->I J Structure Elucidation I->J

Caption: Standard workflow for NMR sample preparation, data acquisition, and analysis.

Section 2: Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[9][10]

Predictive Analysis

The IR spectrum of this compound will share several features with 4-Nitrobenzamide, particularly those arising from the aromatic ring and the nitro group. The key diagnostic difference will be the absence of the strong amide C=O stretch and the appearance of a C=N imine stretch.

  • N-H Vibrations: Both primary amine (-NH₂) and imine (=N-H) groups will contribute to broad absorptions in the 3200-3500 cm⁻¹ region.

  • Aromatic C-H Stretch: A sharp absorption is expected just above 3000 cm⁻¹.

  • C=N Stretch: The amidine C=N double bond is expected to show a medium to strong absorption band in the 1620-1680 cm⁻¹ range.[9][11] This is distinct from the typical amide C=O stretch found at higher wavenumbers (~1660-1680 cm⁻¹).

  • Aromatic C=C Stretch: Peaks around 1600 cm⁻¹ and 1475-1500 cm⁻¹ are characteristic of the benzene ring.

  • NO₂ Stretch: Two strong, sharp bands are definitive for the nitro group: an asymmetric stretch around 1500-1550 cm⁻¹ and a symmetric stretch around 1330-1370 cm⁻¹.[12]

Table 2: Comparison of Experimental IR Data for 4-Nitrobenzamide and Predicted Data for this compound

Vibrational Mode 4-Nitrobenzamide Experimental (cm⁻¹)[3]This compound Predicted (cm⁻¹)Rationale for Prediction
N-H Stretch~3400, ~3200~3200-3500 (broad)Presence of multiple N-H bonds in the amidine group leads to broad absorption.
Aromatic C-H Stretch~3100~3050-3150Characteristic of sp² C-H bonds.
C=O Stretch (Amide I)~1677N/AAmide group is absent.
C=N Stretch (Imine)N/A~1620-1680Diagnostic peak for the amidine functional group.[11]
Aromatic C=C Stretch~1600, ~1475~1600, ~1475Characteristic of the benzene ring.
NO₂ Asymmetric Stretch~1530~1500-1550Definitive peak for the nitro group.
NO₂ Symmetric Stretch~1350~1330-1370Definitive peak for the nitro group.
Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

The KBr pellet method is a robust technique for analyzing solid samples.[13][14][15][16] The primary causality behind this choice is the optical transparency of KBr in the mid-IR region and its ability to form a solid matrix that minimizes scattering.

  • Preparation:

    • Gently dry spectroscopy-grade Potassium Bromide (KBr) in an oven at ~110°C for 2-4 hours and allow it to cool in a desiccator. This step is critical as water shows strong IR absorption and can obscure sample signals.[14]

    • Thoroughly clean and dry an agate mortar and pestle.

  • Sample Mixing:

    • Weigh approximately 1-2 mg of the this compound sample and ~150-200 mg of the dry KBr. The sample-to-KBr ratio should be roughly 1:100.

    • Grind the sample and KBr together in the agate mortar until a fine, homogeneous powder is obtained. The goal is to disperse the sample particles uniformly within the KBr matrix.

  • Pellet Formation:

    • Transfer the powder mixture into a pellet die.

    • Place the die into a hydraulic press.

    • Apply pressure (typically 8-10 metric tons for a 13 mm die) for 1-2 minutes.[17] Applying a vacuum to the die during pressing can help remove trapped air and improve pellet transparency.

  • Data Acquisition:

    • Carefully remove the transparent or translucent pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum using an empty sample chamber or a pure KBr pellet.

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance/transmittance spectrum.

Workflow Diagram: FTIR Analysis

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Pellet Pressing & Acquisition cluster_proc Data Analysis A Dry KBr Powder B Mix Sample (1-2 mg) with KBr (~200 mg) A->B C Grind to Homogeneous Powder B->C D Load into Pellet Die C->D E Press (8-10 tons) D->E F Acquire Background & Sample Spectra E->F G Ratio Sample vs. Background F->G H Identify Characteristic Peaks G->H I Correlate to Functional Groups H->I

Caption: Workflow for solid-state FTIR analysis using the KBr pellet method.

Section 3: Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about a molecule's structure through its fragmentation pattern. Electron Ionization (EI) is a common "hard" ionization technique that induces reproducible fragmentation, which is highly useful for structural elucidation of small molecules.[18][19][20][21][22]

Predictive Analysis

The molecular formula for this compound is C₇H₇N₃O₂.

  • Molecular Ion (M⁺•): The calculated monoisotopic mass is 181.0538 Da. The EI mass spectrum should show a prominent molecular ion peak at m/z = 181.

  • Fragmentation Pattern: Hard ionization will cause the molecular ion to fragment in predictable ways. Based on the structure and data from related compounds like 4-Nitrobenzamide (M⁺• at m/z 166)[2], we can predict key fragments:

    • Loss of •NO₂: A very common fragmentation for nitroaromatics is the loss of the nitro radical (mass 46). This would result in a significant peak at m/z 135 (181 - 46).

    • Loss of •OH: Loss of a hydroxyl radical from the molecular ion could lead to a peak at m/z 164 (181 - 17).

    • Amidine Group Fragmentation: The amidine group can fragment through various pathways, including the loss of ammonia (•NH₂) to give a peak at m/z 165, or cyanamide (•NHCN) to give a fragment at m/z 139.

    • Aromatic Ring Fragments: The characteristic phenyl cation at m/z 77 and related fragments (e.g., m/z 51) are also expected.

Table 3: Comparison of Key MS Fragments for 4-Nitrobenzamide and Predicted Fragments for this compound (EI-MS)

m/z 4-Nitrobenzamide Observed Ion[23]m/z This compound Predicted IonIdentity of Fragment
166[M]⁺•181[M]⁺•Molecular Ion
150[M - NH₂]⁺165[M - NH₂]⁺Loss of amino radical
120[M - NO₂]⁺135[M - NO₂]⁺Loss of nitro radical
104[C₆H₄CO]⁺•119[C₆H₄CNH]⁺•Benzoyl/Benzimidoyl cation radical
92[M - NO₂ - CO]⁺•91[C₆H₅N]⁺•Phenylnitrile-related fragment
76[C₆H₄]⁺•77[C₆H₅]⁺Phenyl cation
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

This protocol is designed for a standard Gas Chromatography-Mass Spectrometry (GC-MS) or direct insertion probe system.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile organic solvent like methanol or ethyl acetate. The high dilution prevents overloading the detector.

  • Instrument Setup:

    • For GC-MS: Inject 1 µL of the solution into the GC. Use a column and temperature program suitable for eluting a polar aromatic compound (e.g., a DB-5 column with a temperature ramp from 100°C to 280°C).

    • For Direct Probe: Place a small amount of the solid or a drop of the solution onto the probe tip, evaporate the solvent, and insert the probe into the ion source.

  • Ionization and Analysis:

    • The sample is volatilized by heating in the vacuum of the mass spectrometer.

    • The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This energy is standardized to allow for the creation of reproducible, library-searchable spectra.[21]

    • The resulting positively charged ions (the molecular ion and its fragments) are accelerated into the mass analyzer (e.g., a quadrupole).

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

    • The detector records the abundance of each ion, generating the mass spectrum.

Workflow Diagram: EI-MS Analysis

MS_Workflow cluster_prep Sample Introduction cluster_acq Ionization & Analysis cluster_proc Data Interpretation A Prepare Dilute Solution (~1 mg/mL) B Inject into GC or Apply to Direct Probe A->B C Volatilization (Heat & Vacuum) B->C D Electron Ionization (70 eV) C->D E Mass Analysis (Quadrupole) D->E F Detection E->F G Generate Mass Spectrum F->G H Identify Molecular Ion Peak G->H I Analyze Fragmentation Pattern H->I J Confirm Structure I->J

Caption: General workflow for structural analysis by Electron Ionization Mass Spectrometry.

Conclusion

This guide presents a robust, predictive framework for the spectroscopic characterization of this compound. By grounding our predictions in the empirical data of the close structural analog, 4-Nitrobenzamide, and established spectroscopic principles, we have provided a reliable set of expected data for ¹H NMR, ¹³C NMR, IR, and MS analysis. The detailed experimental protocols included herein are designed to be self-validating, enabling researchers to confidently acquire and interpret high-quality data for this compound. This predictive approach serves as a powerful tool in modern chemical research, allowing for proactive characterization and quality control even in the absence of complete reference materials.

References

An In-Depth Technical Guide to the Synthesis and Characterization of 4-Nitrobenzamidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrobenzamidine and its derivatives represent a critical class of compounds in medicinal chemistry and organic synthesis. The presence of the nitro group, a strong electron-withdrawing moiety, and the amidine functional group imparts unique chemical reactivity, making these compounds valuable precursors for the synthesis of a wide array of heterocyclic compounds, including potential therapeutic agents.[1] This guide provides a comprehensive overview of the synthesis and detailed characterization of this compound derivatives, offering field-proven insights and robust protocols for professionals in drug discovery and development.

The benzamide scaffold is a cornerstone in the development of numerous approved drugs, and the addition of a nitro group can confer a remarkable breadth of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] this compound hydrochloride, a common salt form, enhances the compound's stability and handling, making it a preferred intermediate in various synthetic pathways.[1][4]

I. Synthesis of this compound Derivatives: Methodologies and Mechanistic Insights

The synthesis of this compound derivatives primarily originates from 4-nitrobenzonitrile. The choice of synthetic route is often dictated by the desired substitution pattern on the amidine nitrogen atoms and the overall efficiency of the reaction.

The Pinner Reaction: A Classic and Reliable Approach

The Pinner reaction is a well-established and widely used method for converting nitriles into amidines.[5][6] The reaction proceeds in two main stages: the formation of a Pinner salt (an imino ester salt) followed by aminolysis to yield the desired amidine.[5][6][7]

Mechanism: The reaction is acid-catalyzed, typically using anhydrous hydrogen chloride gas. The nitrile nitrogen is protonated, activating the carbon atom for nucleophilic attack by an alcohol (e.g., ethanol) to form an imino ester hydrochloride, the Pinner salt.[8] This intermediate is then treated with ammonia or an amine to furnish the final amidine.[5][7]

Pinner_Reaction 4-Nitrobenzonitrile 4-Nitrobenzonitrile Pinner Salt (Imino Ester HCl) Pinner Salt (Imino Ester HCl) 4-Nitrobenzonitrile->Pinner Salt (Imino Ester HCl) + Alcohol (ROH) + Anhydrous HCl Alcohol (ROH) Alcohol (ROH) Anhydrous HCl Anhydrous HCl This compound Derivative This compound Derivative Pinner Salt (Imino Ester HCl)->this compound Derivative + Ammonia/Amine (R'NH2) Ammonia/Amine (R'NH2) Ammonia/Amine (R'NH2)

Caption: The Pinner reaction workflow for amidine synthesis.

Experimental Protocol: Synthesis of this compound Hydrochloride via the Pinner Reaction

Materials:

  • 4-Nitrobenzonitrile

  • Anhydrous Ethanol

  • Anhydrous Diethyl Ether

  • Hydrogen Chloride Gas

  • Ammonia Gas

Procedure:

  • A solution of 4-nitrobenzonitrile in anhydrous ethanol is cooled to 0 °C in an ice bath.

  • Anhydrous hydrogen chloride gas is bubbled through the solution for several hours while maintaining the temperature at 0 °C. The progress of the reaction can be monitored by the precipitation of the Pinner salt.

  • The resulting precipitate (ethyl 4-nitrobenzimidate hydrochloride) is filtered, washed with anhydrous diethyl ether, and dried under vacuum.

  • The Pinner salt is then dissolved in anhydrous ethanol and cooled to 0 °C.

  • Anhydrous ammonia gas is bubbled through the solution until saturation.

  • The reaction mixture is stirred at room temperature for several hours.

  • The solvent is removed under reduced pressure, and the resulting solid is recrystallized from an appropriate solvent (e.g., ethanol/ether) to yield this compound hydrochloride.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The Pinner reaction is sensitive to moisture, which can hydrolyze the intermediate imino ester to an ester, reducing the yield of the desired amidine.[7]

  • Low Temperature: The imino ester hydrochloride (Pinner salt) is thermodynamically unstable and can rearrange to the corresponding amide at higher temperatures.[5][6] Maintaining a low temperature throughout the initial stage is crucial for maximizing the yield of the Pinner salt.

Alternative Synthetic Routes

While the Pinner reaction is robust, other methods for amidine synthesis have been developed to accommodate a wider range of substrates and reaction conditions.

  • Direct Amination of Nitriles: This method involves the direct addition of an amine to a nitrile. However, this often requires harsh conditions or the use of catalysts, especially for unactivated nitriles.[9] For electron-poor nitriles like 4-nitrobenzonitrile, the reaction can proceed more readily.

  • From Thioamides: Thioamides can be converted to amidines through S-alkylation followed by aminolysis. This route can be advantageous when the corresponding thioamide is readily available.

  • Reductive Cleavage of Carboxamide Oximes: Nitriles can be reacted with hydroxylamine to form carboxamide oximes, which can then be reductively cleaved to yield amidines. However, this method is limited by the potential for reduction of other functional groups, such as the nitro group.[10]

  • Cysteine-Catalyzed Synthesis: A method utilizing cysteine as a catalyst for the direct addition of ammonia to nitriles has been reported, although yields may vary.[10]

II. Comprehensive Characterization of this compound Derivatives

Thorough characterization is essential to confirm the structure and purity of the synthesized this compound derivatives. A combination of spectroscopic and analytical techniques is employed for this purpose.

Spectroscopic Techniques
2.1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR are routinely used.

  • ¹H NMR: Provides information about the number and types of protons and their neighboring environments. Key signals to look for in this compound derivatives include the aromatic protons on the nitro-substituted ring and the protons on the amidine nitrogen atoms. The chemical shifts of the aromatic protons are typically downfield due to the electron-withdrawing effect of the nitro group.

  • ¹³C NMR: Provides information about the carbon skeleton of the molecule. The carbon atom of the amidine group (C=N) will have a characteristic chemical shift.

2.1.2 Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Key vibrational frequencies for this compound derivatives include:

Functional GroupCharacteristic Absorption (cm⁻¹)
N-H stretching (amidine)3400-3100 (often broad)
C=N stretching (amidine)1680-1620
N-O stretching (nitro)1550-1500 and 1370-1300 (asymmetric and symmetric)
Aromatic C-H stretching~3100-3000
Aromatic C=C stretching~1600 and ~1475

Data compiled from general IR spectroscopy principles and data for related nitro and amide compounds.[11][12][13]

2.1.3 Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its identity. Electron ionization (EI) or electrospray ionization (ESI) are common techniques used. The molecular ion peak (M⁺) corresponding to the molecular weight of the this compound derivative should be observed.[14]

Chromatographic and Other Analytical Techniques
  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the synthesized compound. A high purity of >98% is often required for pharmaceutical applications.[15]

  • Elemental Analysis: Provides the percentage composition of elements (C, H, N) in the compound, which can be compared with the calculated values to confirm the empirical formula.

  • X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction can provide the definitive three-dimensional structure of the molecule.[16][17] This technique is invaluable for understanding the precise stereochemistry and intermolecular interactions. X-ray powder diffraction (XRPD) is also a crucial tool in pharmaceutical sciences for characterizing crystalline solids.[18]

Characterization_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Synthesized this compound Derivative Synthesized this compound Derivative Purification (e.g., Recrystallization) Purification (e.g., Recrystallization) Synthesized this compound Derivative->Purification (e.g., Recrystallization) NMR (1H, 13C) NMR (1H, 13C) Purification (e.g., Recrystallization)->NMR (1H, 13C) IR Spectroscopy IR Spectroscopy Purification (e.g., Recrystallization)->IR Spectroscopy Mass Spectrometry Mass Spectrometry Purification (e.g., Recrystallization)->Mass Spectrometry HPLC HPLC Purification (e.g., Recrystallization)->HPLC Elemental Analysis Elemental Analysis Purification (e.g., Recrystallization)->Elemental Analysis X-ray Crystallography X-ray Crystallography Purification (e.g., Recrystallization)->X-ray Crystallography

Caption: A typical workflow for the characterization of synthesized compounds.

III. Applications in Drug Discovery and Development

This compound derivatives serve as versatile building blocks for the synthesis of a wide range of biologically active molecules. The nitro group can be readily reduced to an amino group, which can then be further functionalized to create diverse chemical libraries for screening.[15] These derivatives have been utilized in the synthesis of compounds with potential applications as:

  • Antimicrobial agents [19][20]

  • Anticancer agents [21]

  • Anticonvulsants [15]

  • Alpha-glucosidase inhibitors (potential antidiabetic agents) [15]

The ability to synthesize a variety of substituted 4-nitrobenzamidines allows for the exploration of structure-activity relationships (SAR), a critical aspect of modern drug discovery.

Conclusion

The synthesis and characterization of this compound derivatives are fundamental processes in the fields of organic and medicinal chemistry. A thorough understanding of the underlying principles of the synthetic methodologies, particularly the Pinner reaction, and the application of a comprehensive suite of analytical techniques are paramount for ensuring the successful preparation and validation of these important chemical entities. This guide provides a solid foundation for researchers and drug development professionals to confidently work with this versatile class of compounds.

References

The Unseen Potential: A Technical Guide to the Biological Activity of 4-Nitrobenzamidine and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the biological activities of 4-nitrobenzamidine and its structural analogs. Moving beyond a simple recitation of facts, we will delve into the mechanistic underpinnings of their actions, the critical nuances of experimental design for their evaluation, and the structure-activity relationships that govern their potency and selectivity. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the therapeutic potential of this fascinating class of small molecules.

The Benzamidine Scaffold: A Privileged Motif for Serine Protease Inhibition

The benzamidine moiety is a well-established pharmacophore, renowned for its ability to competitively inhibit serine proteases.[1][2] This inhibitory action stems from the positively charged amidinium group, which mimics the protonated side chains of lysine and arginine, the natural substrates for trypsin-like serine proteases. This structural mimicry allows benzamidine derivatives to bind to the S1 specificity pocket of these enzymes, effectively blocking substrate access to the catalytic triad (serine, histidine, and aspartate) and halting proteolytic activity.[3][4] The interaction is reversible and competitive, with the inhibitor's affinity (often expressed as the inhibition constant, Ki) being a critical determinant of its potency.[2]

The significance of serine proteases in pathophysiology cannot be overstated. These enzymes are pivotal in a multitude of physiological and pathological processes, including blood coagulation, inflammation, and cancer progression.[5][6][7] Consequently, the development of potent and selective serine protease inhibitors remains a fervent area of research in modern medicine.

This compound: Modulating Activity Through Electronic Effects

The introduction of a nitro group at the para-position of the benzamidine ring, yielding this compound, significantly alters the electronic properties of the scaffold. The strong electron-withdrawing nature of the nitro group influences the pKa of the amidinium group and can impact the binding affinity of the molecule to its target enzyme. While extensive studies specifically on this compound are not as prevalent as for other derivatives, the principles of structure-activity relationships (SAR) within the substituted benzamidine class provide valuable insights.[8] The binding of substituted benzamidines to serine proteases like plasmin and C1s is influenced by both the electronic properties and hydrophobicity of the substituent.[8]

Inhibitory Profile against Serine Proteases

Benzamidine and its derivatives are known to inhibit a range of serine proteases, with varying degrees of potency. A comparative analysis of the inhibitory constants (Ki) of substituted benzamidines against key serine proteases reveals important SAR trends.

CompoundSubstituentTrypsin Ki (μM)Thrombin Ki (μM)Plasmin Ki (μM)
BenzamidineH18.0660-
4-Aminobenzamidine4-NH20.813.0-
4-Chlorobenzamidine4-Cl35.0250-
4-Nitroaniline *4-NO2 - - -
4-Amidinophenylpyruvic acid4-CH2COCOOH0.32.5-

Causality in Experimental Choices: The selection of enzymes for screening (e.g., trypsin, thrombin, plasmin) is driven by their physiological relevance. Trypsin serves as a prototypical serine protease, while thrombin and plasmin are crucial in coagulation and fibrinolysis, respectively. The use of chromogenic or fluorogenic substrates in inhibition assays allows for a continuous and sensitive measurement of enzyme activity, enabling the accurate determination of inhibitory constants.

Expanding the Horizon: Biological Activities of this compound Analogs

Research has extended beyond the core this compound structure to its amide derivatives, revealing a broader spectrum of biological activities, including anticancer and antimicrobial effects.

Anticancer Activity of 4-Nitrobenzamide Derivatives

Several studies have reported the synthesis and evaluation of 4-nitrobenzamide derivatives as potent antitumor agents.[11] These compounds have demonstrated significant inhibitory activity against various cancer cell lines.

Compound IDCell LineGI50 (μM)
4a HCT-1161.904
MDA-MB-4352.111
HL-602.056
4g MDA-MB-4351.008
HL-601.993
4l-4n MDA-MB-4351.008 - 3.586
HL-601.993 - 3.778

Data extracted from a study on novel 4-substituted-3-nitrobenzamide derivatives.[11]

The mechanism underlying the anticancer activity of these compounds is likely multifactorial. Serine proteases are known to be dysregulated in cancer, contributing to tumor growth, invasion, and metastasis through the activation of signaling pathways such as the Protease-Activated Receptor (PAR) pathway and the HGF/c-Met axis.[5][12][13] Inhibition of these proteases by this compound analogs could disrupt these oncogenic signaling cascades.

SERINE_PROTEASE_CANCER_PATHWAY cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling TTSP Type II Transmembrane Serine Protease (TTSP) PAR2 PAR-2 TTSP->PAR2 Cleavage & Activation proHGF pro-HGF TTSP->proHGF Cleavage & Activation G_Protein G-Protein Activation PAR2->G_Protein Coupling HGF HGF proHGF->HGF cMet c-Met Receptor Signaling_Cascade Downstream Signaling Cascade (e.g., ERK, PI3K/Akt) cMet->Signaling_Cascade Activation Inhibitor This compound Analog Inhibitor->TTSP Inhibition HGF->cMet Binding & Dimerization G_Protein->Signaling_Cascade Activation Proliferation Cell Proliferation, Invasion, Survival Signaling_Cascade->Proliferation Promotion PROTEASE_INHIBITION_WORKFLOW cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_measurement Data Acquisition cluster_analysis Data Analysis P1 Prepare Reagents: - Trypsin - L-BAPA (Substrate) - Test Compound - Buffer A1 Add Trypsin and Test Compound (or Buffer) P1->A1 A2 Pre-incubate (37°C, 10 min) A1->A2 A3 Add L-BAPA to initiate reaction A2->A3 M1 Kinetic Read at 405 nm (Microplate Reader) A3->M1 D1 Calculate Initial Velocities M1->D1 D2 Plot % Inhibition vs. [Inhibitor] D1->D2 D3 Determine IC50 and Ki D2->D3

References

An In-depth Technical Guide on the Role of the Nitro Group in 4-Nitrobenzamidine Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, a deep understanding of molecular reactivity is paramount for designing novel therapeutics and chemical entities. This guide provides a comprehensive analysis of 4-nitrobenzamidine, focusing on the pivotal role of the nitro group in modulating its chemical behavior and biological activity.

Introduction: The Significance of this compound

This compound is an organic compound featuring a benzamidine core substituted with a nitro group at the para position. Benzamidine and its derivatives are well-established as competitive inhibitors of serine proteases, a class of enzymes crucial in various physiological and pathological processes.[1] The addition of a nitro group to the benzamidine scaffold dramatically alters the molecule's electronic properties, thereby influencing its reactivity and its potential as a drug candidate.[2]

The Electron-Withdrawing Nature of the Nitro Group

The nitro group (-NO₂) is a potent electron-withdrawing group, a characteristic that fundamentally dictates the reactivity of this compound. This property arises from both inductive and resonance effects.[3][4]

  • Inductive Effect: The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the aromatic ring through the sigma bonds.

  • Resonance Effect: The nitro group can delocalize the pi electrons of the benzene ring, further withdrawing electron density. This is particularly pronounced at the ortho and para positions.

This strong electron-withdrawing nature reduces the overall electron density of the aromatic ring, making it less susceptible to electrophilic attack but more prone to nucleophilic aromatic substitution.[4][5]

Diagram: Electronic Effects of the Nitro Group

Caption: Electronic effects of the nitro group in this compound.

Impact on the Reactivity of the Amidine Group

The primary functional group responsible for the biological activity of benzamidine derivatives is the amidine group (-C(=NH)NH₂). The electron-withdrawing nitro group significantly modulates the reactivity of this group in this compound.

3.1. Decreased Basicity and Nucleophilicity:

The strong pull of electrons by the nitro group reduces the electron density on the nitrogen atoms of the amidine moiety. This decrease in electron density makes the lone pairs on the nitrogen atoms less available for donation, resulting in:

  • Lower Basicity: The pKa of the amidinium ion is lowered, meaning it is a stronger acid (and the amidine is a weaker base) compared to unsubstituted benzamidine.

  • Reduced Nucleophilicity: The amidine group becomes a weaker nucleophile, affecting its ability to participate in nucleophilic attack reactions.

3.2. Enhanced Acidity of Amidine Protons:

Conversely, the electron-withdrawing nature of the nitro group increases the acidity of the protons attached to the amidine nitrogen atoms. This makes deprotonation easier under basic conditions.

Implications for Serine Protease Inhibition

Benzamidine and its derivatives are known to be effective inhibitors of serine proteases like trypsin, thrombin, and plasmin.[1][6] They act as competitive inhibitors, mimicking the substrate and binding to the active site of the enzyme.[1] The positively charged amidinium group at physiological pH is crucial for this interaction, as it forms a salt bridge with a conserved aspartate residue in the S1 pocket of these enzymes.

The presence of the nitro group in this compound influences its inhibitory activity in several ways:

  • Modified Binding Affinity: The altered basicity of the amidine group can affect the strength of the ionic interaction with the aspartate residue in the active site. While a decrease in basicity might be expected to weaken this interaction, the overall electronic and steric profile of the molecule contributes to the binding affinity (Ki).

  • Potential for Additional Interactions: The nitro group itself can participate in interactions within the enzyme's active site, potentially forming hydrogen bonds or other non-covalent interactions that could enhance or alter the binding mode and selectivity.

Table 1: Comparison of Inhibitory Constants (Ki) for Benzamidine and a Nitro-Substituted Derivative against Serine Proteases

InhibitorTrypsin Ki (µM)Plasmin Ki (µM)Thrombin Ki (µM)
Benzamidine35[6]350[6]220[6]
3-NitrobenzamidineData not readily available in searched sourcesData not readily available in searched sourcesData not readily available in searched sources

Note: Specific Ki values for this compound were not found in the initial search results. The table illustrates the known values for the parent compound, benzamidine. The impact of the nitro group would be determined experimentally by comparing these values to those of this compound.

Experimental Protocols

5.1. Synthesis of this compound

A common method for synthesizing 4-nitrobenzamide, a precursor to this compound, involves the reaction of 4-nitrobenzoic acid with ammonia in the presence of a catalytic system.[7][8]

Protocol: Synthesis of 4-Nitrobenzamide

  • Combine 4-nitrobenzoic acid, a catalytic amount of boric acid, and polyethylene glycol in a suitable solvent (e.g., a mixture of isopropylbenzene and toluene) in a reaction flask.[8]

  • Heat the mixture to 160-165°C with constant stirring.[8]

  • Bubble ammonia gas through the heated reaction mixture.[8]

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or HPLC).

  • Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.[8]

  • Filter the precipitate and wash it with a dilute alkaline solution, followed by water, to remove any unreacted starting material and catalysts.[8]

  • Dry the resulting solid to obtain 4-nitrobenzamide.[8]

The 4-nitrobenzamide can then be converted to this compound through established chemical transformations.

Diagram: Synthetic Pathway to 4-Nitrobenzamide

G Start 4-Nitrobenzoic Acid Process Heating (160-165°C) Stirring Start->Process Reagents Ammonia (NH3) Boric Acid (catalyst) Polyethylene Glycol Reagents->Process Product 4-Nitrobenzamide Process->Product

Caption: Synthesis of 4-nitrobenzamide from 4-nitrobenzoic acid.

5.2. Enzyme Inhibition Assay

To determine the inhibitory effect of this compound on a serine protease, a standard enzyme inhibition assay is performed.[9][10]

Protocol: General Serine Protease Inhibition Assay

  • Prepare Solutions:

    • Prepare a stock solution of the serine protease (e.g., trypsin) in a suitable buffer (e.g., Tris-HCl, pH 8.0).

    • Prepare a stock solution of the chromogenic or fluorogenic substrate specific for the enzyme.

    • Prepare a series of dilutions of this compound in the same buffer.

  • Assay Procedure:

    • In a 96-well plate, add a fixed amount of the enzyme to each well.

    • Add varying concentrations of this compound to the wells. Include a control well with no inhibitor.

    • Pre-incubate the enzyme and inhibitor for a specific time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

    • Initiate the enzymatic reaction by adding the substrate to all wells.

    • Measure the rate of product formation over time using a plate reader (spectrophotometer or fluorometer).

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

    • To determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive), perform the assay at various substrate concentrations and analyze the data using Michaelis-Menten kinetics and Lineweaver-Burk plots.[10][11]

Diagram: Enzyme Inhibition Assay Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme Enzyme Solution Plate 96-Well Plate Enzyme->Plate Substrate Substrate Solution React Add Substrate (Initiate Reaction) Substrate->React Inhibitor This compound (Serial Dilutions) Inhibitor->Plate Incubate Pre-incubation (Enzyme + Inhibitor) Plate->Incubate Incubate->React Measure Measure Product Formation (Plate Reader) React->Measure Velocity Calculate Initial Velocity (V₀) Measure->Velocity Plot Plot % Inhibition vs. [Inhibitor] Velocity->Plot Kinetics Michaelis-Menten & Lineweaver-Burk Analysis Velocity->Kinetics IC50 Determine IC₅₀ Plot->IC50 Ki Determine Ki and Mechanism of Inhibition Kinetics->Ki

Caption: Workflow for a typical enzyme inhibition assay.

Spectroscopic Analysis of this compound

Characterization of this compound is essential to confirm its identity and purity. Spectroscopic techniques such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are routinely employed.[12][13]

Expected Spectroscopic Features:

  • Infrared (IR) Spectroscopy:

    • Strong asymmetric and symmetric stretching vibrations for the NO₂ group, typically around 1550-1475 cm⁻¹ and 1365-1290 cm⁻¹, respectively.[12]

    • N-H stretching vibrations from the amidine group.

    • C=N stretching vibration of the amidine group.

    • Aromatic C=C stretching vibrations.

  • ¹H NMR Spectroscopy:

    • Distinct signals for the aromatic protons, with the protons ortho to the nitro group shifted downfield due to its electron-withdrawing effect.

    • Broad signals for the -NH₂ protons of the amidine group.

  • ¹³C NMR Spectroscopy:

    • Signals for the aromatic carbons, with the carbon attached to the nitro group being significantly deshielded.

    • A signal for the amidine carbon.

  • Mass Spectrometry (MS):

    • A molecular ion peak corresponding to the molecular weight of this compound (C₇H₇N₃O₂).

Conclusion

The nitro group in this compound plays a multifaceted role in defining its chemical reactivity and potential as a serine protease inhibitor. Its strong electron-withdrawing properties modulate the basicity and nucleophilicity of the crucial amidine group, which in turn influences its binding affinity to target enzymes. A thorough understanding of these structure-activity relationships, guided by robust experimental protocols for synthesis and biological evaluation, is critical for the rational design of more potent and selective therapeutic agents.

References

understanding the chemical properties of 4-Nitrobenzamidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties and Applications of 4-Nitrobenzamidine Hydrochloride

Introduction: Beyond a Simple Reagent

This compound hydrochloride is a specialized organic compound frequently encountered in biochemical and pharmaceutical research. While often categorized as a simple enzyme inhibitor, its utility extends far beyond this single application. Characterized by a benzamidine core functionalized with a para-nitro group, this molecule serves as a potent reversible inhibitor of serine proteases and a versatile synthon for constructing more complex bioactive molecules.[1][2][3] Its hydrochloride salt form enhances stability and aqueous solubility, making it a practical and reliable tool in the laboratory.[2]

This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of this compound hydrochloride. We will dissect its fundamental chemical properties, detail robust analytical methodologies for its characterization, explain its mechanism of action, and discuss its broader applications, moving beyond a mere listing of facts to explain the causality behind its function and use.

Core Physicochemical Properties

The behavior of this compound hydrochloride in experimental settings is dictated by its inherent physicochemical properties. The presence of the electron-withdrawing nitro group and the ionizable amidine functionality are key determinants of its reactivity and biological interactions.[1]

PropertyValueSource(s)
CAS Number 15723-90-7[2][4]
Molecular Formula C₇H₈ClN₃O₂[2][4][5]
Molecular Weight 201.61 g/mol [2][4][5]
Appearance Yellow to light yellow crystalline powder[2]
Melting Point 286-288°C / 290.6-293.6 °C (decomposes)[2][6]
Purity Typically ≥98% (by HPLC)[2][7]
Solubility Soluble in aqueous solutions and methanol[2][8]
Storage Conditions Store at 0-8°C, keep container tightly closed[2][4][9]

Reactivity and Synthetic Utility

This compound hydrochloride is not merely an end-product for assays but a valuable chemical intermediate.[3] Its reactivity profile allows it to be a cornerstone in the synthesis of nitrogen-containing heterocycles, which are prevalent scaffolds in many pharmaceutical agents.[1] The amidine group can participate in cyclization and condensation reactions, enabling the construction of intricate molecular architectures.[1][10] This synthetic versatility makes it a crucial building block for medicinal chemists exploring novel therapeutics.[3] For instance, it has been utilized in the preparation of compounds like Diminazene, an antitrypanosomal agent.[6][11]

Mechanism of Action: A Serine Protease Inhibitor

The most prominent application of this compound hydrochloride is as a competitive inhibitor of serine proteases, such as trypsin, thrombin, and plasmin.[2][12][13] Understanding its mechanism of action is crucial for designing experiments and interpreting results.

The Causality of Inhibition: Serine proteases feature a catalytic triad and a specificity pocket (S1 pocket) that determines substrate preference. In trypsin-like proteases, the S1 pocket contains a negatively charged aspartic acid residue at its base. The benzamidine moiety of the inhibitor is protonated under physiological pH, carrying a positive charge. This positively charged amidinium group forms a strong, reversible electrostatic interaction (a salt bridge) with the negatively charged aspartate residue in the S1 pocket, effectively blocking the active site and preventing substrate binding.[12] This "lock and key" interaction is the foundation of its inhibitory potency.[13]

G cluster_0 Serine Protease S1 Pocket cluster_1 Asp189 Aspartate (Asp189) (Negative Charge) Ser195 Serine (Ser195) (Catalytic Triad) His57 Histidine (His57) (Catalatalytic Triad) Inhibitor This compound (Positively Charged Amidinium) Inhibitor->Asp189  Electrostatic Interaction (Salt Bridge) Blocks Active Site

Mechanism of this compound binding to a serine protease S1 pocket.

Analytical Characterization: A Self-Validating Workflow

Ensuring the identity and purity of this compound hydrochloride is paramount for reproducible research. A multi-technique analytical approach provides a self-validating system, where data from orthogonal methods corroborates the final assessment.

G Start Sample of This compound HCl HPLC HPLC-UV Analysis Start->HPLC NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR IR FTIR Spectroscopy Start->IR Purity Purity Assessment (>98%?) HPLC->Purity Structure_Confirm Structural Confirmation NMR->Structure_Confirm IR->Structure_Confirm Final Verified Reagent Purity->Final Structure_Confirm->Final

Workflow for the analytical characterization of this compound HCl.
Experimental Protocol 1: Purity Determination by HPLC

High-Performance Liquid Chromatography (HPLC) is the definitive method for quantifying the purity of this compound hydrochloride and identifying any related impurities.[14] A reverse-phase method is typically employed.

  • Objective: To separate and quantify this compound hydrochloride from potential impurities.

  • Rationale: Reverse-phase chromatography separates compounds based on their hydrophobicity. The polar mobile phase allows for strong retention of the aromatic analyte on the nonpolar stationary phase, enabling excellent resolution.[15] The addition of an acid like formic or phosphoric acid to the mobile phase ensures that the amidine group is consistently protonated, leading to sharp, symmetrical peaks.[15][16]

  • Methodology:

    • Instrumentation: An HPLC system equipped with a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) and a UV-Vis detector.[16]

    • Mobile Phase Preparation:

      • Solvent A: 0.1% Formic Acid in deionized water.

      • Solvent B: Acetonitrile.

    • Chromatographic Conditions:

      • Flow Rate: 1.0 mL/min.

      • Gradient: A typical gradient might start at 95% A / 5% B, ramping to 5% A / 95% B over 15-20 minutes to elute all components.

      • Detection: UV absorbance is monitored at a wavelength where the nitroaromatic chromophore absorbs strongly, typically around 260-270 nm.[17]

      • Injection Volume: 10 µL.

    • Sample Preparation: Prepare a stock solution of this compound hydrochloride in the mobile phase (initial conditions) at a concentration of approximately 1 mg/mL. Dilute as necessary to fall within the linear range of the detector.

    • Data Analysis: Purity is calculated based on the relative peak area of the main component compared to the total area of all peaks detected in the chromatogram.

Experimental Protocol 2: Structural Confirmation by Spectroscopy

Spectroscopic methods provide an orthogonal confirmation of the molecule's identity by probing its structure at the atomic and functional group level.[18]

  • A. Nuclear Magnetic Resonance (NMR) Spectroscopy

    • Rationale: NMR provides an unambiguous map of the carbon-hydrogen framework, confirming the precise arrangement of atoms.[17][18]

    • ¹H NMR: In a suitable solvent like DMSO-d₆, the spectrum is expected to show two distinct doublets in the aromatic region (approx. 7.5-8.5 ppm) corresponding to the protons on the nitro-substituted benzene ring. Protons of the amidine group (-C(=NH)NH₂) will appear as broad singlets, often further downfield, and their position can be solvent-dependent.

    • ¹³C NMR: The spectrum will show distinct signals for the four unique carbons in the aromatic ring and a key signal for the amidine carbon (C=N) typically in the 160-170 ppm range.

  • B. Fourier-Transform Infrared (IR) Spectroscopy

    • Rationale: IR spectroscopy identifies the specific functional groups present in the molecule by detecting their characteristic vibrational frequencies, providing a molecular "fingerprint".[17][18]

    • Sample Preparation: The sample is typically prepared as a KBr pellet.

    • Expected Key Absorptions:

      • ~3300-3100 cm⁻¹: N-H stretching vibrations of the amidine group.

      • ~1670 cm⁻¹: C=N stretching of the amidine.

      • ~1520 cm⁻¹ and ~1350 cm⁻¹: Asymmetric and symmetric N=O stretching vibrations of the nitro group, respectively.

      • ~1600, 1475 cm⁻¹: C=C stretching vibrations within the aromatic ring.

Safety and Handling

As a laboratory chemical, this compound hydrochloride requires careful handling to minimize risk.

  • Hazards: The compound is known to cause skin and serious eye irritation.[9] It may also be harmful if swallowed, inhaled, or in direct contact with skin.[5]

  • Precautions for Safe Handling:

    • Always handle in a well-ventilated area or fume hood to avoid dust inhalation.[9]

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9]

    • Wash hands thoroughly after handling.[9]

    • Avoid generating dust during transfer.[9]

  • Storage: Store in a cool, dry place, typically in a freezer between 0-8°C.[2][9] Keep the container tightly sealed to prevent moisture absorption.

References

Methodological & Application

Application Note: Affinity Purification of Serine Proteases Using 4-Nitrobenzamidine-Derived Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Precision of Protease Purification

Serine proteases are a ubiquitous and extensively studied class of enzymes critical to a vast array of physiological processes, including digestion, blood coagulation, and immune responses.[1][2] Their controlled activity is paramount; dysregulation is often implicated in pathological conditions, making them key targets for drug development.[3] For researchers, scientists, and drug development professionals, obtaining highly purified and active serine proteases is a prerequisite for functional assays, structural biology, and inhibitor screening.

Affinity chromatography is a powerful technique that offers exquisite selectivity by exploiting the specific binding interaction between a target protein and an immobilized ligand.[4] For serine proteases, a highly effective strategy involves using small molecule inhibitors as affinity ligands. This application note provides a comprehensive guide to the principles and practice of using affinity media derived from benzamidine analogues, such as p-aminobenzamidine, for the purification of trypsin-like serine proteases. While the topic specifies 4-Nitrobenzamidine, commercially available and widely documented resins utilize p-aminobenzamidine, a closely related analogue that functions as a potent competitive inhibitor.[5][6][7] This guide will focus on the practical application of these established aminobenzamidine-based resins.

The Science of Selectivity: Why Benzamidine?

The efficacy of this purification strategy hinges on the specific, reversible inhibition of serine proteases by the benzamidine moiety.

Mechanism of Interaction: The active site of trypsin-like serine proteases contains a "catalytic triad" of amino acid residues (serine, histidine, and aspartate) and a specificity pocket that recognizes and binds the side chain of the substrate.[2] The benzamidine molecule acts as a competitive inhibitor by mimicking the structure of the preferred substrates of these enzymes, such as arginine and lysine. The positively charged amidine group (-C(=NH)NH2) of benzamidine forms a strong, specific interaction with the negatively charged aspartate residue at the bottom of the specificity pocket, effectively blocking the active site and preventing substrate binding.[8][9] This interaction is reversible, allowing for the subsequent elution of the bound protease under specific conditions.

The ligand, p-aminobenzamidine, is covalently attached to a solid support matrix (commonly cross-linked agarose beads) via a spacer arm.[10][11] This spacer arm is crucial as it extends the ligand away from the matrix backbone, minimizing steric hindrance and ensuring that the active site of the target protease can freely access and bind to the benzamidine group.[7]

Diagram: Mechanism of Serine Protease Capture

G cluster_matrix Agarose Matrix cluster_ligand Immobilized Ligand cluster_protease Target Enzyme Matrix Agarose Bead Spacer Spacer Arm Matrix->Spacer Stable Ether Linkage Ligand p-Aminobenzamidine Amidine Group Spacer->Ligand Covalent Amide Bond Protease Serine Protease Specificity Pocket (Aspartate) Active Site (Serine) Ligand:f0->Protease:pocket  Specific, Reversible  Binding Interaction caption Ligand-Protease Interaction Workflow

Caption: Specific binding of a serine protease to an immobilized p-aminobenzamidine ligand.


Experimental Protocols: A Self-Validating System

The following protocols are designed to ensure robust and reproducible purification. Each stage includes explanations for key steps, establishing a self-validating workflow. Commercially available resins like Benzamidine Sepharose™ or p-Aminobenzamidine Agarose are recommended for these procedures.[10][12]

Part 1: Column Packing and Equilibration

Proper column packing is critical for achieving optimal resolution and flow rates. An improperly packed column can lead to band broadening and reduced separation efficiency.[11]

Protocol:

  • Resin Preparation: Gently resuspend the resin in its storage solution (typically 20% ethanol).[11][12] Decant the storage solution and wash the resin with 5-10 bed volumes of degassed binding buffer to remove the ethanol. This step is vital as ethanol can interfere with protein binding and structure.

  • Slurry Preparation: Prepare a slurry of the resin in binding buffer, typically at a concentration of 50-70%.[10][11] This consistency ensures even settling of the beads during packing.

  • Column Packing: Pour the slurry into the column in a single, continuous motion to avoid introducing air bubbles.[10] If available, use a packing reservoir.

  • Bed Settling: Open the column outlet and run binding buffer through the column at a flow rate or pressure slightly higher than the intended operational flow rate.[10][11] This creates a densely and uniformly packed bed, which is stable during the purification process.

  • Equilibration: Once the bed is packed and stable, equilibrate the column by washing with 5-10 column volumes (CV) of binding buffer, or until the UV baseline and pH of the effluent are stable and match the binding buffer.[13][14] This ensures that the column environment is optimized for protein binding.

Part 2: Sample Preparation and Loading

The composition of the sample is crucial for efficient binding. The primary goal is to ensure the sample buffer is compatible with the binding buffer to maximize the specific interaction between the protease and the ligand.

Protocol:

  • Sample Clarification: Centrifuge the sample (e.g., cell lysate, culture supernatant) at >10,000 x g for 15-20 minutes to pellet cells and debris. Filter the supernatant through a 0.45 µm filter.[13] This prevents clogging of the column frit and bed.

  • Buffer Exchange (if necessary): The sample should be in a buffer with a pH and ionic strength similar to the binding buffer. A recommended binding buffer is 50 mM Tris-HCl, 0.5 M NaCl, pH 7.4-8.0.[5][11] The high salt concentration (0.5 M NaCl) is critical to minimize non-specific ionic interactions between other proteins in the sample and the agarose matrix. If the sample buffer is incompatible, perform a buffer exchange using dialysis or a desalting column.

  • Sample Loading: Apply the clarified, buffer-exchanged sample to the equilibrated column at a controlled flow rate. A lower flow rate during loading allows for maximum residence time, promoting efficient binding of the target protease to the ligand.

Part 3: Washing and Elution

This phase is designed to remove non-specifically bound proteins before recovering the highly purified target protease.

Protocol:

  • Wash Step: After loading the sample, wash the column with 5-10 CV of binding buffer, or until the A280nm reading returns to baseline.[13][14] This removes all proteins that did not bind to the ligand.

  • High Salt Wash (Optional): For samples with significant non-specific binding, an intermediate wash with a higher salt concentration (e.g., 1.0 M NaCl) in the binding buffer can be beneficial.[13]

  • Elution: The bound serine protease can be eluted using two primary strategies:

    • Low pH Elution (Non-specific): This is the most common method. Applying a buffer with low pH (e.g., 0.05 M Glycine-HCl, pH 3.0 or 10 mM HCl, pH 2.0) protonates key residues in the active site, disrupting the ionic interaction with the benzamidine ligand and causing the protease to elute.[11][13]

      • Critical Control: It is imperative to collect the eluted fractions into tubes containing a neutralization buffer (e.g., 1 M Tris-HCl, pH 9.0) to immediately raise the pH.[10][11][13] Many proteases are irreversibly denatured at very low pH.

    • Competitive Elution (Specific): A more gentle method involves eluting with a buffer containing a high concentration of a competing agent, such as free benzamidine (e.g., 20 mM p-aminobenzamidine) or arginine (e.g., 0.5 M).[10][15] The free inhibitor competes with the immobilized ligand for the active site of the protease, causing it to be displaced and elute from the column. The main advantage is that elution occurs at a constant, neutral pH, preserving protein activity.[13]

      • Validation Note: Elution buffers containing p-aminobenzamidine have a high absorbance at 280 nm.[13] Therefore, the eluted protein cannot be monitored by UV. Fractions must be analyzed by other methods such as SDS-PAGE or an enzyme activity assay.

Diagram: Affinity Purification Workflow

G start Start prep 1. Column Equilibration (Binding Buffer, pH 7.4-8.0) start->prep load 2. Sample Loading (Crude Lysate) prep->load wash 3. Wash (Binding Buffer to remove non-specific proteins) load->wash elute 4. Elution wash->elute low_ph Low pH Elution (e.g., Glycine pH 3.0) elute->low_ph Non-specific competitive Competitive Elution (e.g., free Benzamidine) elute->competitive Specific neutralize Neutralize Fractions (Critical for Activity) low_ph->neutralize analysis 5. Analysis (SDS-PAGE, Activity Assay) neutralize->analysis competitive->analysis end End (Purified Protease) analysis->end

Caption: Step-by-step workflow for serine protease affinity purification.


Part 4: Regeneration and Storage

Proper maintenance ensures the longevity and consistent performance of the affinity resin.

Protocol:

  • Regeneration: To remove any tightly bound proteins or precipitated material, wash the column with alternating cycles of low and high pH buffers. A typical procedure involves washing with 3-5 CV of 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.5, followed by 3-5 CV of 0.1 M sodium acetate, 0.5 M NaCl, pH 4.5.[5][16] Repeat this cycle 2-3 times.

  • Cleaning-in-Place (CIP): For severe fouling, incubation with 8 M urea or 6 M guanidine hydrochloride can be used.[7][13] Note that the amidine ligand itself is sensitive to pH values above 12, so strong alkaline solutions like NaOH should not be used for cleaning.[12]

  • Storage: For long-term storage, the resin should be washed thoroughly with distilled water and then equilibrated in a neutral or slightly acidic buffer (e.g., 0.05 M acetate, pH 4.0) containing 20% ethanol as a bacteriostatic agent.[10][14] Store the resin at 4-8°C. Do not freeze the agarose matrix.

Data Presentation and Performance

The performance of p-aminobenzamidine affinity resins is characterized by their high binding capacity and selectivity for a range of serine proteases.

ParameterResin Type: Agarose 6XL[12]Resin Type: Sepharose 4 Fast Flow (high sub)[10]
Ligand p-Aminobenzamidinep-Aminobenzamidine
Base Matrix 6% Cross-linked Agarose4% Cross-linked Agarose
Binding Capacity 25 - 40 mg Trypsin / mL resin≥ 35 mg Trypsin / mL resin
Recommended pH 2 - 12 (Operating)3 - 11 (Long term)
Common Targets Trypsin, Thrombin, Kallikrein, UrokinaseTrypsin, Thrombin, Enterokinase, Prekallikrein

Table 1: Comparative Characteristics of Commercial p-Aminobenzamidine Resins.

BufferCompositionPurposeCitation
Binding Buffer 50 mM Tris-HCl, 0.5 M NaCl, pH 7.4Promotes specific binding while minimizing ionic interactions.[5][10][11]
Elution Buffer 1 0.05 M Glycine, pH 3.0Disrupts ligand-protein interaction for elution.[11]
Elution Buffer 2 10 mM HCl, 0.5 M NaCl, pH 2.0Stronger acidic elution for tightly bound proteins.[11][13]
Elution Buffer 3 20 mM p-aminobenzamidine in Binding BufferGentle, competitive elution at neutral pH.[10][13]
Neutralization Buffer 1 M Tris-HCl, pH 9.0Immediately neutralizes low pH fractions to preserve activity.[10][11]
Storage Buffer 0.05 M Acetate Buffer pH 4, 20% EthanolPrevents microbial growth during long-term storage.[10][11]

Table 2: Standard Buffer Formulations for Serine Protease Affinity Chromatography.

Troubleshooting Guide

IssuePotential CauseRecommended SolutionCitation
Low Yield Protein degradation by proteasesEnsure sample is kept cold; add protease inhibitors (if not purifying them).[17][18]
Sample buffer incompatible with bindingPerform buffer exchange into the recommended binding buffer.[18]
Elution conditions too harsh, causing protein precipitation/denaturationUse a gentler elution method (competitive elution) or ensure rapid neutralization of low pH fractions.[18]
Low Purity Non-specific ionic bindingIncrease NaCl concentration in binding and wash buffers to 0.5 M - 1.0 M.
Column overloadedReduce the amount of sample loaded onto the column.[18]
Poor Flow Rate Clogged column frit or bedClarify sample by centrifugation and 0.45 µm filtration before loading.[13][18]
Resin bed has compressedRepack the column; do not exceed the maximum recommended flow rate/pressure.[18]

Table 3: Common Troubleshooting Scenarios.

Conclusion

Affinity chromatography using immobilized p-aminobenzamidine is a highly efficient and robust method for the purification of trypsin-like serine proteases. By understanding the underlying principle of competitive inhibition and adhering to validated protocols for column preparation, sample loading, and elution, researchers can consistently obtain highly pure, active enzymes. This technique is invaluable for applications ranging from basic research to the development of novel therapeutics, where the quality of the starting protease material is paramount to success.

References

Application Notes: A-Z Guide for 4-Nitrobenzamidine in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Nitrobenzamidine hydrochloride is a versatile and potent competitive inhibitor, primarily targeting serine proteases.[1][2][3] Its utility in biochemical and pharmaceutical research stems from its ability to reversibly bind to the active sites of enzymes like trypsin, thrombin, and plasmin.[2][3][4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in enzyme inhibition assays. We will delve into the underlying principles, provide detailed experimental protocols, and offer insights into data analysis and interpretation.

Physicochemical Properties of this compound Hydrochloride

A thorough understanding of the inhibitor's properties is paramount for accurate and reproducible experimental design.

PropertyValueSource
Molecular Formula C₇H₈ClN₃O₂--INVALID-LINK--[6], --INVALID-LINK--[7]
Molecular Weight 201.61 g/mol --INVALID-LINK--[6], --INVALID-LINK--[7]
Appearance Off-white to pale yellow crystalline solid/powder--INVALID-LINK--[8], --INVALID-LINK--[9]
Solubility Soluble in aqueous solutions--INVALID-LINK--[1]
Storage Store at room temperature--INVALID-LINK--[6]

Mechanism of Action: Competitive Inhibition

This compound functions as a competitive inhibitor.[2][10] This means it structurally resembles the enzyme's natural substrate and binds to the active site, thereby preventing the substrate from binding.[10][11] An important characteristic of competitive inhibition is that it can be overcome by increasing the substrate concentration.[10] Kinetically, this is observed as an increase in the Michaelis constant (Km), the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), while the Vmax remains unchanged.[10]

Experimental Protocols

Part 1: Preparation of Stock Solutions

Accurate preparation of stock solutions is critical for reliable results.

  • Inhibitor Stock Solution (e.g., 10 mM):

    • Accurately weigh 2.016 mg of this compound hydrochloride (MW = 201.61 g/mol ).

    • Dissolve in 1 mL of an appropriate assay buffer (e.g., Tris-HCl, HEPES). The hydrochloride salt form enhances its stability and solubility in aqueous solutions.[1][12]

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Enzyme and Substrate Solutions:

    • Prepare enzyme and substrate stock solutions in the same assay buffer. The optimal concentration of each will depend on the specific enzyme and assay conditions.

    • It is crucial to first determine the enzyme's kinetic parameters, Km and Vmax, before proceeding with inhibition studies.[13]

Part 2: Determining the IC50 Value

The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[14]

Workflow for IC50 Determination

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare serial dilutions of This compound C Add buffer, enzyme, and inhibitor to 96-well plate A->C B Prepare enzyme and substrate solutions B->C D Pre-incubate enzyme and inhibitor (15-30 min) C->D E Initiate reaction by adding substrate (at Km concentration) D->E F Measure reaction velocity (kinetic read) E->F G Calculate % Inhibition for each inhibitor concentration F->G H Plot % Inhibition vs. log[Inhibitor] G->H I Fit data to a sigmoidal dose-response curve to find IC50 H->I

Caption: Workflow for determining the IC50 value of this compound.

Detailed Steps:

  • Prepare Inhibitor Dilutions: Perform serial dilutions (e.g., logarithmic or 2-fold) of the this compound stock solution to create a range of concentrations.[14][15] It is advisable to test a wide range if the approximate IC50 is unknown.

  • Assay Setup: In a 96-well plate, combine the assay buffer, a fixed concentration of the enzyme, and the various concentrations of this compound. Include controls for no inhibitor (100% activity) and no enzyme (background).[14]

  • Pre-incubation: Allow the enzyme and inhibitor to pre-incubate for a set period (e.g., 15-30 minutes) at the optimal temperature for the enzyme.[14]

  • Reaction Initiation: Start the reaction by adding the substrate. For competitive inhibitors, it is essential to use a substrate concentration at or below the Km value.[13]

  • Kinetic Measurement: Immediately measure the initial reaction velocity (V₀) by monitoring the change in absorbance or fluorescence over time in a microplate reader.[14]

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (V₀_inhibitor / V₀_no_inhibitor)).[14]

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Fit the data using non-linear regression to a sigmoidal dose-response curve to determine the IC50 value.

Part 3: Determining the Inhibition Constant (Ki)

The Ki is the inhibition constant, representing the dissociation constant of the enzyme-inhibitor complex. It is a more absolute measure of inhibitor potency than the IC50 because it is independent of substrate concentration.[16]

Mechanism of Competitive Inhibition

Competitive_Inhibition E Enzyme (E) ES ES Complex E->ES +S EI EI Complex (Inactive) E->EI +I S Substrate (S) I Inhibitor (I) (this compound) ES->E -S P Product (P) ES->P k_cat EI->E -I

Caption: Competitive inhibition mechanism of this compound.

Detailed Steps:

  • Experimental Design: Perform a series of kinetic experiments by measuring the initial reaction velocity at various substrate concentrations, in the absence and presence of several fixed concentrations of this compound.[14][16]

  • Data Collection: For each inhibitor concentration, generate a substrate saturation curve (V₀ vs. [S]).

  • Data Analysis (Lineweaver-Burk Plot):

    • Transform the data by taking the reciprocal of the velocity (1/V₀) and the substrate concentration (1/[S]).

    • Plot 1/V₀ versus 1/[S]. For a competitive inhibitor, the resulting lines will intersect on the y-axis (1/Vmax).[14]

    • The apparent Km (Km_app) for each inhibitor concentration can be determined from the x-intercept (-1/Km_app).

  • Calculating Ki: The Ki can be determined using the Cheng-Prusoff equation for competitive inhibitors: Ki = IC50 / (1 + [S]/Km) [15]

    Alternatively, Ki can be calculated from the slopes of the Lineweaver-Burk plots.[17]

Trustworthiness and Validation

  • Enzyme Purity: Ensure the enzyme preparation is of high purity to avoid interference from other proteins or contaminants.

  • Substrate Stability: Verify the stability of the substrate under the assay conditions.

  • Linearity of Reaction: Confirm that the initial velocity measurements are taken during the linear phase of the reaction.[13]

  • Controls: Always include appropriate positive (no inhibitor) and negative (no enzyme) controls in every experiment.

Conclusion

This compound is a valuable tool for studying the kinetics and mechanism of serine proteases. By following the detailed protocols outlined in these application notes, researchers can obtain reliable and reproducible data on enzyme inhibition. A thorough understanding of the principles of competitive inhibition and careful experimental design are key to successfully characterizing the inhibitory properties of this compound.

References

Application of Nitro-Aromatic Amines in Azo Dye Production: A Detailed Protocol Using 4-Nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the synthesis of azo dyes utilizing nitro-substituted aromatic amines as the diazo component. Azo dyes represent the largest and most versatile class of synthetic colorants, with their production being a cornerstone of industrial organic chemistry. The incorporation of a nitro group (—NO₂) is a key chromophoric modification that significantly influences the final color and properties of the dye. While the topic specified was the use of 4-Nitrobenzamidine, the foundational chemistry of azo dye synthesis requires a primary aromatic amine for the essential diazotization step. This compound does not possess a primary amine directly attached to the aromatic ring, making it unsuitable for this reaction. Therefore, this guide focuses on the closely related, industrially significant, and chemically appropriate precursor, 4-Nitroaniline . We present the core chemical principles, a detailed, field-proven protocol for the synthesis of the classic azo dye Para Red, and methodologies for product characterization, tailored for researchers, chemists, and professionals in drug development and materials science.

Introduction and Scientific Principles

Azo dyes are organic compounds characterized by the presence of one or more azo groups (—N=N—), which link two aromatic moieties. This azo linkage creates an extended conjugated system of delocalized π-electrons, which is responsible for the molecule's ability to absorb light in the visible spectrum, thereby imparting color.[1][2] The synthesis of azo dyes is a robust and elegant two-step process:

  • Diazotization: The conversion of a primary aromatic amine (the diazo component) into a reactive diazonium salt.[3]

  • Azo Coupling: An electrophilic aromatic substitution reaction where the diazonium salt acts as an electrophile and attacks an electron-rich aromatic compound (the coupling component), such as a phenol or an aromatic amine.[4][5]

The choice of the diazo and coupling components allows for the synthesis of a vast spectrum of colors. Using a nitro-substituted amine like 4-nitroaniline as the diazo component is common practice. The electron-withdrawing nature of the nitro group influences the electronic properties of the diazonium ion and, consequently, the λmax (wavelength of maximum absorbance) of the final dye, often shifting the color towards deeper reds and oranges.[6][7]

The Inappropriateness of this compound for Diazotization

The diazotization reaction, discovered by Peter Griess in 1858, is specific to primary aromatic amines (Ar—NH₂).[8] In this reaction, the lone pair of electrons on the nitrogen atom of the amino group initiates the attack on the nitrosonium ion (NO⁺), which is generated in situ. This compound, with the structure O₂N—C₆H₄—C(=NH)NH₂, lacks a primary amino group directly bonded to the aromatic ring. The amine functionalities are part of an amidine group, which does not undergo the diazotization reaction required to form the stable aryldiazonium salt necessary for azo coupling. In contrast, 4-Nitroaniline (O₂N—C₆H₄—NH₂) is an ideal substrate.

Reaction Mechanism and Workflow

The synthesis of an azo dye from 4-nitroaniline proceeds via the formation of a 4-nitrobenzenediazonium ion, which then couples with an activated aromatic ring. The overall workflow is depicted below.

G cluster_0 PART 1: Diazotization cluster_1 PART 2: Azo Coupling cluster_2 PART 3: Isolation 4-Nitroaniline 4-Nitroaniline NaNO2_HCl NaNO₂ + HCl (aq) 0-5 °C 4-Nitroaniline->NaNO2_HCl Step 1a Diazonium_Salt 4-Nitrobenzenediazonium Salt (Reactive Intermediate) NaNO2_HCl->Diazonium_Salt Step 1b Azo_Dye Azo Dye Precipitate (e.g., Para Red) Diazonium_Salt->Azo_Dye Step 2a Electrophilic Attack Coupling_Component 2-Naphthol + NaOH (aq) Coupling_Component->Azo_Dye Step 2b Filtration Vacuum Filtration Azo_Dye->Filtration Washing Wash with H₂O Filtration->Washing Drying Drying Washing->Drying Final_Product Purified Azo Dye Drying->Final_Product

Caption: Experimental workflow for azo dye synthesis.

The detailed mechanism involves the in situ formation of nitrous acid (HNO₂) from sodium nitrite and hydrochloric acid. The nitrous acid is then protonated and loses water to form the highly electrophilic nitrosonium ion (NO⁺). The primary amine of 4-nitroaniline attacks this ion, and subsequent proton transfers and dehydration yield the 4-nitrobenzenediazonium ion. This ion then attacks the electron-rich 2-naphthoxide ion (formed by dissolving 2-naphthol in NaOH) to create the final azo dye.

G cluster_diazotization Diazotization Mechanism cluster_coupling Coupling Mechanism Amine 4-Nitroaniline (Ar-NH₂) Intermediate1 Ar-NH₂⁺-N=O Amine->Intermediate1 + NO⁺ Nitrosonium Nitrosonium Ion (N≡O⁺) Intermediate2 Ar-NH-N=O (N-Nitrosamine) Intermediate1->Intermediate2 - H⁺ Intermediate3 Ar-N=N-OH (Diazoic Acid) Intermediate2->Intermediate3 Tautomerization Diazonium 4-Nitrobenzenediazonium Ion (Ar-N₂⁺) Intermediate3->Diazonium + H⁺, - H₂O AzoDye Azo Dye (Para Red) Diazonium->AzoDye + 2-Naphthoxide Naphthoxide 2-Naphthoxide Ion

Caption: Simplified reaction mechanism.

Detailed Experimental Protocol: Synthesis of Para Red

This protocol details the synthesis of 1-(4-nitrophenylazo)-2-naphthol, commonly known as Para Red, a vibrant red azo dye.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )AmountMoles (mmol)Hazards
4-NitroanilineC₆H₆N₂O₂138.120.70 g~5.0Toxic, Irritant
Sodium NitriteNaNO₂69.000.38 g~5.5Oxidizer, Toxic
Hydrochloric Acid (conc.)HCl36.461.5 mL-Corrosive
2-Naphthol (β-Naphthol)C₁₀H₈O144.170.75 g~5.2Harmful, Irritant
Sodium HydroxideNaOH40.00~0.8 g~20Corrosive
Distilled WaterH₂O18.02As needed--
Ice--As needed--
Safety Precautions
HazardPrecaution
Explosion Risk Diazonium salts are unstable and can be explosive when dry. NEVER isolate the solid diazonium salt. Keep the solution cold at all times and use it immediately after preparation.[9]
Corrosive Chemicals Concentrated HCl and NaOH are highly corrosive. Wear gloves, safety goggles, and a lab coat. Handle in a fume hood.
Toxic Reagents 4-Nitroaniline and sodium nitrite are toxic if ingested or absorbed through the skin. Avoid inhalation of dust and skin contact.
Temperature Control The diazotization reaction is exothermic. Maintain the temperature between 0-5 °C using an ice-salt bath to prevent decomposition of the diazonium salt and formation of side products.[3]
Step-by-Step Methodology

Part A: Preparation of the 4-Nitrobenzenediazonium Salt Solution

  • Prepare Acid Solution: In a 50 mL beaker or small flask, combine 1.5 mL of concentrated hydrochloric acid and 10 mL of distilled water. Cool this solution to 0-5 °C in an ice-water bath.

  • Prepare 4-Nitroaniline Suspension: In a separate 100 mL beaker, add 0.70 g of 4-nitroaniline to 10 mL of the cold HCl solution prepared in step 1. Stir to create a fine suspension. The 4-nitroaniline will not fully dissolve but will form the hydrochloride salt. Keep this suspension in the ice bath.

  • Prepare Nitrite Solution: Dissolve 0.38 g of sodium nitrite in 5 mL of distilled water in a test tube and cool it in the ice bath.

  • Perform Diazotization: Slowly add the cold sodium nitrite solution dropwise to the stirred 4-nitroaniline suspension over 5-10 minutes. Use a Pasteur pipette for the addition. It is critical to maintain the temperature below 5 °C throughout the addition.[8]

  • Reaction Completion: After the addition is complete, continue stirring the mixture in the ice bath for another 10-15 minutes. The solid 4-nitroaniline should dissolve, resulting in a clear, pale yellow solution of 4-nitrobenzenediazonium chloride. Keep this solution in the ice bath and proceed immediately to Part B.[9]

Part B: Azo Coupling Reaction

  • Prepare Coupling Solution: In a 250 mL beaker, dissolve 0.75 g of 2-naphthol in 15 mL of 5% aqueous sodium hydroxide solution. Stir until the 2-naphthol is completely dissolved. Cool this solution in the ice bath to below 5 °C.

    • Causality Insight: 2-Naphthol is dissolved in NaOH to deprotonate the hydroxyl group, forming the sodium 2-naphthoxide salt. The resulting naphthoxide ion is a much more powerful nucleophile (a more strongly activating group) than the neutral phenol, which is essential for the coupling reaction with the weakly electrophilic diazonium ion to proceed efficiently.[1][4]

  • Perform Coupling: While stirring the cold 2-naphthoxide solution vigorously, slowly add the 4-nitrobenzenediazonium chloride solution (from Part A) to it.

  • Observe Product Formation: An intensely colored red precipitate (Para Red) should form immediately.[2]

  • Complete the Reaction: Continue stirring the mixture in the ice bath for 15-20 minutes to ensure the reaction goes to completion.

Part C: Isolation and Purification

  • Isolate the Product: Collect the solid red dye by vacuum filtration using a Büchner funnel.

  • Wash the Product: Wash the precipitate on the filter paper with two portions of cold distilled water (20 mL each) to remove any unreacted salts and base.

  • Dry the Product: Press the solid between filter papers to remove excess water. Allow the product to air-dry completely, or dry it in a desiccator. Do not heat the product in an oven, as azo dyes can decompose.

  • Determine Yield: Weigh the final dried product and calculate the percentage yield.

Data and Characterization

Expected Results
ParameterExpected Outcome
Product Name 1-(4-nitrophenylazo)-2-naphthol (Para Red)
Appearance Intense red to brick-red solid powder
Theoretical Yield ~1.42 g (based on 4-nitroaniline as the limiting reagent)
Expected Yield 85-95%[10]
Melting Point ~250 °C (with decomposition)
Product Characterization
  • UV-Visible Spectroscopy: Dissolve a small, accurately weighed sample of the dye in a suitable solvent (e.g., ethanol or DMSO). Record the absorption spectrum to determine the wavelength of maximum absorbance (λmax). The λmax value is characteristic of the dye's chromophore and is a primary indicator of its color.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Obtain an FTIR spectrum of the solid product. Key vibrational peaks to identify include:

    • ~3300-3500 cm⁻¹ (broad O-H stretch from the naphthol group)

    • ~1590-1620 cm⁻¹ (Aromatic C=C stretching)

    • ~1400-1450 cm⁻¹ (N=N azo stretch, often weak)

    • ~1500-1550 cm⁻¹ and ~1330-1370 cm⁻¹ (Asymmetric and symmetric N-O stretches of the NO₂ group)

References

immobilizing 4-Nitrobenzamidine on a solid support for chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Immobilization of 4-Nitrobenzamidine onto Solid Supports for High-Performance Affinity Chromatography of Serine Proteases

Abstract

This document provides a comprehensive guide for the immobilization of this compound onto solid chromatography supports, a foundational technique for the affinity purification of serine proteases such as trypsin, thrombin, and plasmin. We delve into the chemical rationale, provide detailed, field-tested protocols, and offer expert insights into the critical parameters governing the synthesis of a high-performance affinity medium. The protocol centers on the chemical reduction of the nitro group of the precursor, this compound, to an active amino group, followed by its covalent coupling to an epoxy-activated agarose support. This guide is intended for researchers, scientists, and drug development professionals seeking to develop robust and selective protein purification workflows.

Introduction: The Rationale of Benzamidine-Based Affinity Chromatography

Benzamidine is a well-established competitive inhibitor of serine proteases. Its guanidinium-like structure allows it to bind reversibly to the S1 pocket of these enzymes, mimicking the side chain of arginine, a natural substrate. This specific, high-affinity interaction is the basis for its use in affinity chromatography. By covalently attaching a benzamidine derivative to a solid, porous matrix, a highly selective stationary phase can be created. When a complex protein mixture (e.g., cell lysate, serum) is passed through this column, serine proteases bind to the immobilized ligand while other proteins pass through, enabling a dramatic increase in purity in a single step.

The choice of This compound as the starting material is strategic. The nitro group is chemically inert during the initial stages but can be readily reduced to a primary aromatic amine (4-aminobenzamidine). This amine serves as a versatile chemical handle for covalent attachment to an activated solid support. This two-step approach prevents premature reactions and provides a defined attachment point, ensuring the benzamidine's binding pocket recognition site remains sterically accessible to the target proteases.

Principle of Immobilization: A Two-Stage Workflow

The successful synthesis of a benzamidine-based affinity resin involves two critical chemical transformations:

  • Reduction of the Ligand Precursor: The nitro group of this compound is reduced to a primary amine using a reducing agent, typically sodium dithionite. This reaction converts the inactive precursor into the coupling-competent ligand, 4-aminobenzamidine.

  • Covalent Coupling to the Support: The newly formed amino group of 4-aminobenzamidine acts as a nucleophile, attacking an electrophilic group on the activated solid support. For this protocol, we focus on epoxy-activated supports (e.g., Epoxy-activated Sepharose 6B), which form a stable secondary amine linkage under mild conditions, ensuring minimal denaturation of the target proteins.

This workflow is visualized in the diagram below.

G cluster_0 Stage 1: Ligand Activation cluster_1 Stage 2: Covalent Coupling Nitro This compound (Precursor) Amino 4-Aminobenzamidine (Active Ligand) Nitro->Amino  Reduction  (Sodium Dithionite) Amino_c 4-Aminobenzamidine Support Epoxy-Activated Solid Support Resin Benzamidine-Agarose Affinity Resin Support->Resin  Nucleophilic Attack  (Stable Amine Linkage) Amino_c->Resin  Nucleophilic Attack  (Stable Amine Linkage)

Figure 1: Overall workflow for synthesizing Benzamidine-Agarose resin.

Materials and Reagents

Reagent/MaterialGradeSupplier ExampleNotes
This compound HCl≥98%Sigma-AldrichThe ligand precursor.
Sodium Dithionite (Na₂S₂O₄)≥85%Sigma-AldrichThe reducing agent. Must be fresh.
Epoxy-activated Sepharose 6BChromatographyCytivaThe solid support. Store at 4°C.
Sodium Carbonate (Na₂CO₃)ACS ReagentFisher ScientificFor preparing the coupling buffer.
Sodium Bicarbonate (NaHCO₃)ACS ReagentFisher ScientificFor preparing the coupling buffer.
Sodium Chloride (NaCl)ACS ReagentFisher ScientificFor washing and equilibration buffers.
Ethanolamine≥99%Sigma-AldrichThe blocking agent.
Hydrochloric Acid (HCl)ACS ReagentVWRFor pH adjustment and elution.
Sodium Hydroxide (NaOH)ACS ReagentVWRFor pH adjustment.
Distilled, deionized water (ddH₂O)Type I---Use for all buffer preparations.

Detailed Experimental Protocols

Protocol 5.1: Preparation of 4-Aminobenzamidine (The Active Ligand)

This protocol describes the reduction of the nitro group. This step should be performed immediately before coupling to the resin, as the aromatic amine is susceptible to oxidation.

Causality: Sodium dithionite is a powerful but gentle reducing agent suitable for converting aromatic nitro groups to amines without cleaving the amidine group. The reaction is performed in an alkaline carbonate buffer to maintain the dithionite's reducing potential and the amine's nucleophilicity.

Step-by-Step Methodology:

  • Prepare Carbonate Buffer: Prepare 100 mL of 1 M sodium carbonate buffer, pH 10.0.

  • Dissolve Precursor: In a 50 mL conical tube, dissolve 1.0 g of this compound HCl in 20 mL of the 1 M carbonate buffer. The solution will be a pale yellow.

  • Prepare Reducing Agent: Weigh 2.5 g of sodium dithionite. Expert Tip: Dithionite degrades upon exposure to air and moisture. Use a freshly opened bottle and work quickly.

  • Initiate Reduction: Add the sodium dithionite powder to the this compound solution in small portions over 5 minutes while stirring gently at room temperature. The solution will darken.

  • Incubate: Seal the tube and incubate at 40°C for 1 hour. The progress of the reduction can be qualitatively monitored by a color change from yellow to a deep reddish-brown, indicating the formation of the 4-aminobenzamidine.

  • Cool Down: After incubation, cool the solution to room temperature. This solution is now ready for immediate use in the coupling reaction. Do not store it.

Protocol 5.2: Coupling of 4-Aminobenzamidine to Epoxy-Activated Support

This protocol details the covalent attachment of the activated ligand to the solid support.

Causality: The epoxy groups on the agarose matrix are highly reactive electrophiles. Under alkaline conditions (pH ~9-11), the primary amine of 4-aminobenzamidine is deprotonated and acts as a potent nucleophile, attacking the epoxide ring to form a stable carbon-nitrogen bond. The long, hydrophilic spacer arm of the epoxy-activated support minimizes steric hindrance, making the immobilized ligand more accessible to target proteins.

G Reactants Support-Spacer-Epoxide H₂N-Benzamidine (Nucleophile) Product Support-Spacer-CH(OH)-CH₂-NH-Benzamidine Stable Secondary Amine Linkage Reactants:f1->Product  Nucleophilic Attack  (pH 9-11)

Figure 2: The coupling reaction between the amine and the epoxy group.

Step-by-Step Methodology:

  • Prepare the Support: Weigh out approximately 10 g (which corresponds to about 30-35 mL of settled gel) of Epoxy-activated Sepharose 6B.

  • Wash the Support: Wash the gel extensively with ddH₂O on a sintered glass funnel to remove preservatives. Perform at least 10 alternating washes with ddH₂O and the coupling buffer.

    • Coupling Buffer: 0.1 M Carbonate/Bicarbonate buffer, pH 9.5.

  • Prepare the Slurry: Transfer the washed, moist gel cake to a 50 mL sealed vessel.

  • Initiate Coupling Reaction: Add the freshly prepared 4-aminobenzamidine solution (from Protocol 5.1) to the gel slurry. Ensure the final pH is between 9.0 and 10.0. Adjust with 1 M NaOH if necessary.

  • Incubate: Incubate the reaction mixture at 37°C for 16-20 hours (overnight) with gentle end-over-end mixing. This ensures an efficient coupling reaction.

  • Stop the Reaction: After incubation, collect the gel by filtration. Discard the supernatant, which contains unreacted ligand.

Protocol 5.3: Blocking and Washing the Affinity Resin

Causality: After the coupling reaction, unreacted epoxy groups will remain on the support. These active groups can non-specifically bind proteins, leading to high background and reduced purity. It is critical to "block" or "cap" these groups. Ethanolamine is an excellent blocking agent as it is a small, highly reactive primary amine that will quench any remaining epoxy groups.

Step-by-Step Methodology:

  • Prepare Blocking Buffer: Prepare 100 mL of 1 M Ethanolamine, pH 9.0.

  • Block Unreacted Sites: Resuspend the gel in 50 mL of the blocking buffer. Incubate at 40°C for 4 hours with gentle mixing.

  • Wash the Resin: After blocking, the resin must be thoroughly washed to remove non-covalently bound material and excess blocking agent. Perform the following wash cycle on a sintered glass funnel, using at least 3 bed volumes for each step:

    • Wash 1: 0.1 M Carbonate/Bicarbonate buffer, pH 9.5

    • Wash 2: Low pH Wash (0.1 M Acetate, 0.5 M NaCl, pH 4.0)

    • Wash 3: High pH Wash (0.1 M Tris-HCl, 0.5 M NaCl, pH 8.5)

  • Repeat Wash Cycle: Repeat the Low pH / High pH wash cycle at least three times to ensure all non-covalently bound substances are removed.

  • Final Equilibration & Storage: Finally, wash the resin with 5-10 bed volumes of a neutral buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4) containing a preservative (e.g., 20% ethanol or 0.02% sodium azide). Store the prepared affinity resin at 4°C. The resin is now ready for use.

Quality Control and Performance Metrics

To ensure the synthesized resin is effective, its performance must be validated. The key metric is the binding capacity , typically expressed as mg of target protein bound per mL of settled gel.

ParameterTypical ValueMethod
Ligand Density 5-15 µmol/mLDetermined by elemental analysis (nitrogen content) or by difference, measuring the concentration of aminobenzamidine in the supernatant before and after coupling.
Binding Capacity 10-20 mg/mLDetermined by frontal analysis. A known concentration of pure trypsin is loaded onto a small column until breakthrough, and the bound amount is calculated.

Application: Purification of Trypsin

  • Equilibration: Pack the benzamidine-agarose resin into a suitable chromatography column. Equilibrate the column with 5-10 column volumes (CV) of binding buffer (e.g., 50 mM Tris-HCl, 0.5 M NaCl, pH 7.5).

  • Sample Loading: Apply the clarified protein sample containing trypsin to the column at a controlled flow rate.

  • Wash: Wash the column with 10-15 CV of binding buffer to remove unbound proteins. Monitor the UV absorbance at 280 nm until it returns to baseline.

  • Elution: Elute the bound trypsin using a low pH elution buffer (e.g., 50 mM Glycine-HCl, pH 2.5). The low pH protonates the active site histidine of the protease, disrupting the interaction with the benzamidine ligand. Collect fractions and immediately neutralize them with 1 M Tris buffer, pH 8.0, to preserve enzyme activity.

  • Regeneration: Re-equilibrate the column with binding buffer for subsequent runs. The resin is stable for numerous purification cycles.

Determining the Optimal Working Concentration of 4-Nitrobenzamidine: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals dedicated to the study of serine proteases, the precise determination of an inhibitor's optimal working concentration is a cornerstone of reliable and reproducible experimentation. This guide provides an in-depth technical overview and detailed protocols for establishing the optimal working concentration of 4-Nitrobenzamidine, a competitive inhibitor of serine proteases. By moving beyond a simple recitation of steps, this document elucidates the causal relationships behind experimental design, ensuring a robust and self-validating approach to inhibitor characterization.

Introduction: The Criticality of Optimal Inhibitor Concentration

Serine proteases are a ubiquitous class of enzymes that play pivotal roles in a vast array of physiological processes, ranging from digestion to blood coagulation and cellular signaling. Their dysregulation is implicated in numerous pathologies, making them prime targets for therapeutic intervention. This compound, a synthetic small molecule, serves as a valuable tool for studying the function of these enzymes due to its nature as a competitive inhibitor.

The "optimal working concentration" is not a single, universal value but is context-dependent, primarily influenced by the specific enzyme, the substrate concentration, and the experimental goals. Utilizing a suboptimal inhibitor concentration can lead to misleading results, such as an underestimation of inhibitory potency or complete failure to observe an effect. Conversely, an excessively high concentration can result in off-target effects or insolubility issues. Therefore, a systematic and principled approach to determining this parameter is paramount for scientific rigor.

The Scientific Foundation: Understanding Competitive Inhibition

This compound functions as a competitive inhibitor, meaning it reversibly binds to the active site of the enzyme, the same site to which the substrate binds. This interaction prevents the substrate from binding and thus inhibits the enzymatic reaction. The efficacy of a competitive inhibitor is quantified by its inhibition constant (Kᵢ), which represents the dissociation constant of the enzyme-inhibitor (EI) complex. A lower Kᵢ value signifies a higher affinity of the inhibitor for the enzyme and thus greater potency.

The relationship between the inhibitor concentration, substrate concentration, and the observed reaction velocity is described by the Michaelis-Menten equation, modified for competitive inhibition:

V = (Vₘₐₓ * [S]) / (Kₘ * (1 + [I]/Kᵢ) + [S])

Where:

  • V is the reaction velocity

  • Vₘₐₓ is the maximum reaction velocity

  • [S] is the substrate concentration

  • Kₘ is the Michaelis constant (substrate concentration at half Vₘₐₓ)

  • [I] is the inhibitor concentration

  • Kᵢ is the inhibition constant

Another important parameter is the half-maximal inhibitory concentration (IC₅₀), which is the concentration of inhibitor required to reduce the enzyme's activity by 50%. While experimentally straightforward to determine, the IC₅₀ value is dependent on the substrate concentration used in the assay. For competitive inhibitors, the relationship between IC₅₀ and Kᵢ is defined by the Cheng-Prusoff equation:

Kᵢ = IC₅₀ / (1 + [S]/Kₘ)

This equation underscores the importance of knowing both the substrate concentration and the Kₘ of the enzyme for that substrate to accurately determine the Kᵢ from an experimentally derived IC₅₀ value.

Mechanism of Inhibition: A Visual Representation

The interaction of this compound with the active site of a serine protease, such as trypsin, is a classic example of competitive inhibition. The positively charged amidinium group of benzamidine derivatives mimics the side chains of arginine and lysine, which are the natural substrates for trypsin-like proteases. This allows the inhibitor to bind in the S1 specificity pocket of the enzyme.

G cluster_0 Enzymatic Reaction cluster_1 Inhibition Pathway Enzyme (E) Enzyme (E) ES_Complex Enzyme-Substrate Complex (ES) Enzyme (E)->ES_Complex EI_Complex Enzyme-Inhibitor Complex (EI) Enzyme (E)->EI_Complex Substrate (S) Substrate (S) ES_Complex->Enzyme (E) Product (P) Product (P) ES_Complex->Product (P) Inhibitor (I) This compound (I) EI_Complex->Enzyme (E)

Figure 1. Mechanism of competitive inhibition by this compound.

Experimental Workflow for Determining Optimal Concentration

The determination of the optimal working concentration of this compound is a multi-step process that begins with understanding the enzyme's kinetics with its substrate, followed by the characterization of the inhibitor's effect.

G cluster_workflow Experimental Workflow A Step 1: Determine Enzyme and Substrate Concentrations (Initial Velocity Conditions) B Step 2: Determine the Michaelis Constant (Km) of the Enzyme for the Substrate A->B C Step 3: Perform IC50 Determination Assay with a Range of this compound Concentrations B->C D Step 4: Data Analysis - Plot % Inhibition vs. [Inhibitor] and Determine IC50 C->D E Step 5: Calculate the Inhibition Constant (Ki) using the Cheng-Prusoff Equation D->E F Step 6: Select Optimal Working Concentration Based on Experimental Goals (e.g., 2-5 x Ki) E->F

Application Notes & Protocols: Strategic Removal of Trypsin-like Serine Proteases Using 4-Nitrobenzamidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Proteolytic Degradation

In the fields of protein chemistry and drug development, maintaining the structural integrity of a target protein is paramount. A common and significant challenge during protein expression and purification is the presence of endogenous proteases, which can lead to unwanted cleavage and degradation of the protein of interest.[1][2] Serine proteases, particularly those with trypsin-like specificity that cleave after positively charged lysine and arginine residues, are a prevalent class of these contaminating enzymes.[3]

The release of proteases upon cell lysis necessitates strategies to inhibit their activity immediately and remove them effectively.[2] While protease inhibitor cocktails are widely used for initial stabilization, a more robust and definitive solution involves the specific removal of these enzymes from the sample.[4][5] Affinity chromatography, a technique that separates molecules based on specific biological interactions, offers a highly effective method for this purpose.[6]

This guide focuses on the application of 4-Nitrobenzamidine and its analogs, potent competitive inhibitors of trypsin-like serine proteases, as a powerful tool for protease removal. We will delve into the underlying mechanism of inhibition and provide detailed protocols for utilizing immobilized benzamidine derivatives in affinity chromatography to ensure the purity and integrity of your target protein.

Mechanism of Action: Competitive Inhibition of the S1 Pocket

Benzamidine and its derivatives, including this compound, are synthetic small molecule inhibitors that act as arginine mimetics.[7] Trypsin-like serine proteases are characterized by a deep S1 specificity pocket containing a negatively charged aspartate residue (Asp189 in trypsin) at its base.[7][8] This feature allows the enzyme to specifically recognize and bind positively charged arginine and lysine side chains of its substrates.

The benzamidine moiety, with its positively charged amidinium group, effectively mimics the guanidinium group of an arginine residue.[7][9] It binds tightly and reversibly within the S1 pocket, forming a strong electrostatic interaction with the key aspartate residue.[7][8] This binding event physically blocks the active site, preventing the substrate from accessing the catalytic triad (Ser195, His57, Asp102) and thus competitively inhibiting enzymatic activity.[3][9] The interaction is reversible, a crucial feature that allows for the elution and recovery of the bound proteases from an affinity column.

G cluster_1 Inhibitor This compound (Arginine Mimetic) S1_Pocket S1_Pocket Inhibitor->S1_Pocket Binds Competitively Blocked Active Site Blocked Substrate Protein Substrate (with Arg/Lys residue) Substrate->S1_Pocket Normal Binding Product Cleaved Peptides Catalytic_Triad Catalytic_Triad Catalytic_Triad->Product Catalyzes Cleavage Blocked->Substrate Access Denied

Quantitative Data: Inhibitor Potency

The effectiveness of a competitive inhibitor is quantified by its inhibition constant (Kᵢ), with lower values indicating tighter binding and more potent inhibition. While specific Kᵢ values for this compound are not as commonly cited as for its parent compound, the data for related benzamidines clearly demonstrate their potent and specific inhibition of trypsin-like serine proteases.

InhibitorTarget ProteaseInhibition Constant (Kᵢ)Reference
BenzamidineTrypsin18.4 µM[10]
BenzamidineTrypsin35 µM[11]
BenzamidinePlasmin350 µM[11]
BenzamidineThrombin220 µM[11]
p-AminobenzamidineTrypsin-like proteasesPotent Inhibitor[10]

Note: The inhibitory activity of substituted benzamidines is influenced by the nature and position of the substituent group, affecting properties like hydrophobicity and electronic interactions.[12]

Experimental Protocols

The most robust method for removing trypsin-like serine proteases is through affinity chromatography using an immobilized benzamidine derivative, such as p-aminobenzamidine, which is commercially available on various supports like agarose.[13] The following protocol provides a comprehensive workflow for this application. This method is highly effective for purifying recombinant proteins after cleavage with proteases like thrombin or Factor Xa, or for removing contaminating proteases from cell lysates or culture supernatants.[5]

Protocol 1: Removal of Serine Proteases using p-Aminobenzamidine Agarose

This protocol details the gravity-flow affinity chromatography procedure to capture and remove trypsin-like serine proteases from a protein sample.

Materials:

  • p-Aminobenzamidine Agarose Resin (e.g., Benzamidine Sepharose 4 Fast Flow, p-Aminobenzamidine Agarose 6XL)

  • Chromatography Column

  • Binding/Wash Buffer: 50 mM Tris-HCl, 0.5 M NaCl, pH 7.4-8.0

  • Elution Buffer: 0.1 M Acetic Acid or Glycine-HCl, pH 2.0-3.0

  • Neutralization Buffer: 1 M Tris-HCl, pH 9.0

  • Protein sample containing the target protein and contaminating serine proteases.

Step-by-Step Methodology:

  • Column Packing and Equilibration:

    • Prepare a slurry of the p-aminobenzamidine agarose resin in Binding/Wash Buffer (typically a 50% slurry).

    • Pour the slurry into the chromatography column and allow it to settle, creating a packed bed.

    • Wash the packed column with 5-10 column volumes (CV) of Binding/Wash Buffer to equilibrate the resin and remove any storage solution.

  • Sample Loading:

    • Ensure your protein sample is in a buffer compatible with the Binding/Wash Buffer (adjust pH and ionic strength if necessary). Centrifuge or filter the sample to remove any particulates.

    • Allow the equilibration buffer to drain to the top of the resin bed.

    • Carefully apply the clarified protein sample to the top of the column. Allow the sample to flow into the resin bed by gravity. The target protein, which does not bind to the resin, will be in the flow-through.

  • Collection of Flow-Through (Purified Protein):

    • Begin collecting the flow-through fraction as soon as the sample is applied. This fraction contains your purified protein of interest, now depleted of trypsin-like serine proteases.

  • Washing:

    • After the entire sample has entered the resin bed, wash the column with 5-10 CV of Binding/Wash Buffer.

    • Continue collecting fractions and monitor the absorbance at 280 nm. The wash step removes any non-specifically bound proteins. Combine the initial flow-through with the wash fractions that contain your protein of interest.

  • Elution of Bound Proteases:

    • (Optional, for resin regeneration or protease purification) Elute the bound serine proteases by applying 5-10 CV of low pH Elution Buffer to the column.

    • It is advisable to collect elution fractions into tubes containing a small amount of Neutralization Buffer to immediately raise the pH and prevent acid-induced denaturation of the eluted proteases.

  • Resin Regeneration and Storage:

    • Immediately re-equilibrate the column with Binding/Wash Buffer.

    • For long-term storage, wash the column with a solution containing 20% ethanol to prevent microbial growth and store at 4-8 °C.

G

Troubleshooting and Key Considerations

  • Low Protein Recovery: If your target protein binds to the column, it may have an affinity for the ligand or matrix. Consider increasing the salt concentration (e.g., up to 1 M NaCl) in the Binding Buffer to disrupt non-specific ionic interactions.

  • Incomplete Protease Removal: The binding capacity of the resin may have been exceeded. Use a larger column volume or perform the purification at a slower flow rate to ensure sufficient interaction time. Typical dynamic binding capacities are in the range of 25-40 mg of trypsin per mL of adsorbent.

  • Sample Compatibility: Ensure the sample buffer does not contain competing inhibitors or agents that would interfere with binding. The pH should be maintained between 7.0 and 8.5 for optimal binding.

  • On-Column Tag Cleavage: This technique is particularly powerful when used sequentially after on-column cleavage of an affinity tag (e.g., GST). The eluate from the first column, containing the cleaved protein and the protease (e.g., thrombin), can be directly loaded onto the benzamidine column.

Conclusion

This compound and its analogs are highly effective competitive inhibitors for the selective removal of trypsin-like serine proteases. By leveraging the principles of affinity chromatography with immobilized benzamidine ligands, researchers can efficiently eliminate proteolytic contaminants, thereby ensuring the integrity, stability, and quality of their final protein product. This method is a cornerstone of robust protein purification workflows in both academic research and industrial drug development.

References

Application Note: Development of a Fluorescence Polarization-Based Assay for Serine Protease Inhibitor Screening Using 4-Nitrobenzamidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Protease Inhibitor Screening

Proteases are a ubiquitous class of enzymes that catalyze the hydrolysis of peptide bonds, a fundamental process in countless physiological and pathological pathways.[1] Their dysregulation is implicated in a wide range of diseases, including cancer, inflammatory disorders, and viral infections, making them prime targets for therapeutic intervention.[2][3] Consequently, the discovery and characterization of potent and selective protease inhibitors are cornerstone activities in modern drug development.[4]

Fluorescence-based assays have become a preferred method for high-throughput screening (HTS) of enzyme inhibitors due to their high sensitivity, operational simplicity, and amenability to automation.[5] Several formats exist, including those that measure changes in fluorescence intensity, Förster resonance energy transfer (FRET), or fluorescence polarization (FP).[6][7] This application note provides a comprehensive guide to developing a competitive FP-based binding assay, a powerful homogeneous technique ideal for characterizing inhibitors without the need for a cleavable substrate.[8][9]

We will use the well-characterized serine protease inhibitor, 4-Nitrobenzamidine, as a model compound to illustrate the principles and protocols for assay development. Benzamidine and its derivatives are known competitive inhibitors of trypsin-like serine proteases, binding to the active site and preventing substrate hydrolysis.[10][11][12] This guide will walk researchers through the entire workflow, from the fundamental principles of FP to detailed experimental protocols, data analysis, and troubleshooting, providing the necessary tools to establish a robust and reliable screening platform.

Principle of the Competitive Fluorescence Polarization Assay

Fluorescence Polarization (FP) is a ratiometric technique that measures the change in the rotational motion of a fluorescently labeled molecule in solution.[5] The principle hinges on the observation that when a small, fluorescently labeled molecule (the "tracer" or "probe") is excited with plane-polarized light, it tumbles rapidly in solution during the lifetime of its excited state. This rapid rotation leads to a significant depolarization of the emitted light, resulting in a low FP value.

However, when this fluorescent tracer binds to a much larger molecule, such as a protease, the rotational motion of the resulting complex is significantly slower.[8] Consequently, the emitted light remains highly polarized, leading to a high FP value.

A competitive FP assay leverages this phenomenon to screen for inhibitors. A non-fluorescent inhibitor, like this compound, will compete with the fluorescent tracer for binding to the active site of the protease. As the concentration of the inhibitor increases, it displaces the tracer from the enzyme-tracer complex. The displaced tracer resumes its rapid tumbling in solution, causing a dose-dependent decrease in the overall FP signal.[5] This change in polarization can be used to quantify the binding affinity of the inhibitor.

Diagram 1: Principle of Competitive Fluorescence Polarization

FP_Principle cluster_low_fp Low Polarization cluster_high_fp High Polarization cluster_competition Competition (Low Polarization) Tracer_Free Fluorescent Tracer (Fast Tumbling) Protease Protease Tracer_Free->Protease + Enzyme Tracer_Bound Fluorescent Tracer Protease->Tracer_Bound Binding Protease_Inhib Protease Protease:e->Protease_Inhib:w + Inhibitor Inhibitor This compound (Inhibitor) Protease_Inhib->Inhibitor Binding Tracer_Displaced Fluorescent Tracer (Displaced)

Caption: Workflow of a competitive fluorescence polarization assay.

Materials and Equipment

Equipment:
  • Microplate reader with fluorescence polarization capabilities (e.g., SpectraMax, Analyst, or similar)

  • Calibrated single- and multi-channel pipettes

  • Low-volume, black, flat-bottom microplates (e.g., 96- or 384-well)

  • Standard laboratory equipment (vortex mixer, centrifuge, etc.)

Reagents:
  • Enzyme: Purified serine protease (e.g., Trypsin, Thrombin).

  • Inhibitor: this compound hydrochloride (or other test compounds).

  • Fluorescent Tracer: A fluorescently labeled, non-cleavable ligand known to bind the protease active site (e.g., a fluorescently-labeled benzamidine analog). The choice of fluorophore should be compatible with the instrument's filter sets (e.g., Fluorescein, TAMRA).[13]

  • Assay Buffer: A buffer system that ensures enzyme stability and activity. A common starting point is 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Tween-20. Note: Avoid buffers containing components that may be autofluorescent.[14]

  • Solvent: Dimethyl sulfoxide (DMSO) for dissolving the inhibitor.

Experimental Protocols

A successful competitive FP assay relies on a series of optimization steps to define the ideal assay window and conditions.

Protocol 1: Fluorescent Tracer Titration

Rationale: The goal is to identify the lowest tracer concentration that provides a robust fluorescence signal well above background. Using an excessively high concentration can lead to high background and waste of reagent, while too low a concentration compromises assay sensitivity.[14]

Procedure:

  • Prepare a serial dilution of the fluorescent tracer in assay buffer, starting from a high concentration (e.g., 1 µM) down to picomolar levels.

  • Add a fixed volume of each tracer dilution to the wells of a black microplate.

  • Add an equal volume of assay buffer to each well.

  • Read the fluorescence intensity (FI) and background (buffer only) on the plate reader.

  • Analysis: Plot the FI versus tracer concentration. Select the lowest concentration that gives a signal at least 3- to 5-fold above the background of the buffer alone.[14] This concentration will be used for subsequent experiments.

Protocol 2: Enzyme Titration and Kd Determination

Rationale: This step determines the concentration of enzyme required to bind a significant fraction of the fluorescent tracer, thereby establishing the dynamic range (the "assay window") of the assay. This titration also allows for the determination of the dissociation constant (Kd) of the tracer for the enzyme.

Procedure:

  • Prepare a serial dilution of the protease in assay buffer.

  • In a microplate, add the fixed concentration of fluorescent tracer determined in Protocol 1 to each well.

  • Add the serially diluted enzyme to the wells. Include a "no enzyme" control.

  • Incubate the plate at room temperature for a period sufficient to reach binding equilibrium (typically 30-60 minutes).

  • Read the fluorescence polarization (in millipolarization units, mP) of each well.

  • Analysis: Plot the mP values against the enzyme concentration. Fit the data using a one-site binding equation (non-linear regression) to determine the Kd and the maximum polarization value. A good assay window is typically a change of 100-150 mP or more between the unbound and fully bound states.[15] Select an enzyme concentration that results in approximately 70-80% of the tracer being bound (a point on the upper plateau of the binding curve). This ensures that a competitive inhibitor can effectively displace the tracer.

Protocol 3: Competitive Inhibition Assay with this compound

Rationale: This is the core experiment to determine the potency of a test inhibitor. By titrating the inhibitor against fixed concentrations of the enzyme and tracer, a dose-response curve is generated, from which the IC₅₀ (the concentration of inhibitor required to displace 50% of the tracer) can be derived.

Procedure:

  • Prepare a serial dilution of this compound (or other test compounds) in DMSO, and then dilute further into assay buffer. Ensure the final DMSO concentration in all wells is constant and low (typically ≤1%) to avoid solvent effects.

  • Add the diluted inhibitor solutions to the microplate wells.

  • Add the pre-determined concentration of the enzyme (from Protocol 2) to each well. Include a "no inhibitor" control (enzyme + tracer only) and a "no enzyme" control (tracer only).

  • Incubate for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Add the pre-determined concentration of the fluorescent tracer (from Protocol 1) to all wells.

  • Incubate the plate for 30-60 minutes to allow the binding reaction to reach equilibrium.

  • Read the fluorescence polarization of the plate.

Diagram 2: Experimental Workflow for Inhibition Assay

Assay_Workflow A 1. Prepare Inhibitor Serial Dilution (e.g., this compound) B 2. Add Inhibitor and Enzyme to Plate A->B C 3. Incubate (Pre-incubation) B->C D 4. Add Fluorescent Tracer to Plate C->D E 5. Incubate to Equilibrium D->E F 6. Read Fluorescence Polarization (mP) E->F G 7. Data Analysis (IC50 -> Ki) F->G

Caption: Step-by-step workflow for the competitive inhibition assay.

Data Analysis and Interpretation

  • Normalization: The raw mP data is typically normalized. The "no inhibitor" control represents 0% inhibition (high mP), and the "no enzyme" control represents 100% inhibition (low mP).

  • IC₅₀ Determination: Plot the normalized percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response (variable slope) equation using a suitable software package (e.g., GraphPad Prism, Origin) to determine the IC₅₀ value.

  • Ki Calculation: The IC₅₀ value is dependent on the assay conditions. To determine the inhibitor's intrinsic binding affinity (the inhibition constant, Ki), the Cheng-Prusoff equation is used:

    Ki = IC₅₀ / (1 + ([Tracer] / Kd))

    Where:

    • [Tracer] is the concentration of the fluorescent tracer used in the assay.

    • Kd is the dissociation constant of the tracer for the enzyme, determined in Protocol 2.

Sample Data Presentation

The results of an inhibition experiment with this compound against a model serine protease can be summarized as follows:

This compound [µM]Log [Inhibitor]Avg. mP% Inhibition
0 (No Inhibitor)-2850%
0.1-7.02803.5%
0.5-6.326514.1%
1-6.024031.7%
5-5.318272.5%
10-5.014598.6%
50-4.3120116.2%
100-4.0118117.6%
No Enzyme Control-115100% (by definition)
Calculated IC₅₀ ~3.5 µM

Note: This is illustrative data. Actual values will depend on the specific enzyme, tracer, and conditions.

Assay Validation and Troubleshooting

A robust and reliable assay should be validated for performance. The Z'-factor is a common statistical parameter used to quantify the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[15]

ProblemPotential Cause(s)Suggested Solution(s)
Low Assay Window (Small ΔmP) 1. Enzyme concentration is too low. 2. Tracer does not bind with high enough affinity. 3. Tracer fluorescence is quenched upon binding.1. Re-run enzyme titration (Protocol 2) and select a higher concentration. 2. Screen for alternative fluorescent tracers with higher affinity (lower Kd). 3. Evaluate the quantum yield of the free vs. bound tracer; select a different fluorophore if necessary.[14]
High Data Variability 1. Pipetting errors. 2. Reagents not mixed properly. 3. Assay has not reached equilibrium. 4. Compound precipitation.1. Use calibrated pipettes; perform careful liquid handling. 2. Ensure all solutions are mixed thoroughly before and after addition to the plate. 3. Increase incubation times and test at multiple time points to confirm equilibrium. 4. Check for compound solubility in assay buffer; lower the highest test concentration if needed.
Compound Interference 1. Test compound is fluorescent at the assay wavelengths. 2. Test compound quenches the tracer's fluorescence.1. Pre-read the plate after adding the compound but before adding the tracer to check for autofluorescence.[16] 2. Run a parallel fluorescence intensity assay to identify quenchers.[16]

Conclusion

The fluorescence polarization-based competitive binding assay is a highly effective method for characterizing protease inhibitors like this compound. Its homogeneous format, high sensitivity, and amenability to automation make it an invaluable tool for both primary screening and detailed mechanistic studies in drug discovery. By following the systematic approach of reagent optimization, protocol execution, and careful data analysis outlined in this guide, researchers can develop a robust and reliable assay to accelerate the identification of novel therapeutic agents targeting the protease enzyme class.

References

Troubleshooting & Optimization

optimizing 4-Nitrobenzamidine concentration for protease inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Nitrobenzamidine

Welcome to the technical support guide for this compound, a key reagent in protease research. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on optimizing its use as a protease inhibitor. We will move beyond simple protocols to explain the underlying principles, ensuring your experiments are both successful and interpretable.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding this compound.

Q1: What is this compound and what is its primary application?

A1: this compound is a synthetic, small-molecule compound featuring a benzamidine core structure with a nitro group substitution. It belongs to the class of reversible, competitive inhibitors primarily targeting serine proteases.[1] Its main application is in biochemistry and pharmacology to inhibit the activity of enzymes like trypsin, thrombin, and plasmin, making it a valuable tool for studying their function and for preventing unwanted proteolysis in protein samples.[1]

Q2: What is the mechanism of action for this compound?

A2: this compound functions as a competitive inhibitor. The amidine group (-C(=NH)NH2) of the molecule mimics the structure of arginine and lysine side chains. This structural similarity allows it to bind to the active site of serine proteases, which typically cleave peptide bonds after these basic amino acid residues. By occupying the active site, it physically blocks the natural substrate from binding, thereby inhibiting enzyme activity.[2][3] Because this binding is non-covalent, the inhibition is reversible.

G Mechanism of Competitive Inhibition cluster_0 S Substrate ES Enzyme-Substrate Complex S->ES P Products E Serine Protease E->ES Binds ES->P Catalysis ES->E Releases I This compound (Inhibitor) EI Enzyme-Inhibitor Complex (Inactive) I->EI E2 Serine Protease EI->E2 Reversible Dissociation E2->EI Binds

Caption: Competitive inhibitors like this compound bind reversibly to the enzyme's active site.

Q3: What are the solubility and stability properties of this compound?

A3: this compound is typically supplied as a hydrochloride salt to improve its stability and solubility.[4] While specific data for the 4-nitro derivative is limited, the parent compound, benzamidine hydrochloride, is soluble in water and alcohol.[5] However, benzamidine solutions are known to be sensitive to oxidation and are less stable at a pH above 7.0.[5] For maximum efficacy and reproducibility, it is critical to prepare aqueous solutions fresh for each experiment. For long-term storage, create concentrated stock solutions in an anhydrous organic solvent like DMSO and store them in aliquots at -20°C.

Part 2: Experimental Planning and Optimization

Successful inhibition requires careful planning. This section provides a framework for designing your experiments and determining the optimal inhibitor concentration.

Q4: How do I select a starting concentration for my experiment?

A4: The effective concentration of this compound is highly dependent on the specific protease, substrate concentration, and assay conditions (pH, temperature). A universal concentration does not exist. The best practice is to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50).

As a general starting point, you can use the information in the table below. For a typical IC50 determination, you would test a wide range of concentrations spanning several orders of magnitude around the expected Ki or IC50 value. A common approach is to use a serial dilution series (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, etc.).

ParameterRecommended Starting PointRationale & Key Considerations
Inhibitor Concentration Range 1 nM to 100 µMThis wide range is likely to encompass the IC50 for most target serine proteases. The final concentration must be optimized empirically.[6]
Enzyme Concentration 1-10 nMShould be kept as low as possible while still generating a robust signal. For competitive inhibitors, a high enzyme concentration will shift the apparent IC50 higher.
Substrate Concentration At or below the KₘUsing substrate concentration near its Michaelis-Menten constant (Kₘ) provides a good balance of signal and sensitivity to competitive inhibition.
Assay Buffer pH 6.5 - 8.0Most serine proteases are active in this range. However, be aware that inhibitor stability may decrease at higher pH values.[5] Prepare inhibitor solutions just before use.
Solvent for Stock DMSO or WaterUse anhydrous DMSO for high concentration stocks (-20°C storage). Prepare aqueous working solutions fresh. Ensure the final DMSO concentration in the assay is low (<1%) to avoid artifacts.

Protocol: Determination of IC50 for this compound

This protocol provides a step-by-step method for determining the potency of this compound against a target serine protease using a fluorogenic substrate.

Materials:

  • This compound Hydrochloride

  • Purified serine protease of interest

  • Fluorogenic peptide substrate (e.g., Boc-Gln-Ala-Arg-AMC for trypsin-like proteases)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)

  • Anhydrous DMSO

  • Black, flat-bottom 96-well microplate

  • Fluorescence plate reader

Workflow:

G prep Step 1: Prepare Reagents plate Step 2: Set Up Assay Plate (Inhibitor, Enzyme) prep->plate Dispense control_pos Positive Control (Enzyme + Substrate, No Inhibitor) prep->control_pos control_neg Negative Control (Substrate Only, No Enzyme) prep->control_neg incubate1 Step 3: Pre-incubate Enzyme and Inhibitor plate->incubate1 Equilibrate start Step 4: Initiate Reaction (Add Substrate) incubate1->start Synchronize read Step 5: Kinetic Read (Fluorescence over Time) start->read Measure analyze Step 6: Data Analysis (Calculate IC50) read->analyze Process Data control_pos->start control_neg->start G start Incomplete Inhibition Observed? q1 Is inhibitor precipitating at high [C]? start->q1 Yes q2 Is enzyme prep pure? start->q2 No q1->q2 No sol1 Action: Lower [C] range or change buffer/solvent. q1->sol1 Yes q3 Does inhibitor interfere with signal? q2->q3 Yes sol2 Action: Re-purify enzyme or use a more specific substrate. q2->sol2 No sol3 Action: Run inhibitor + substrate control (no enzyme). q3->sol3 Possible

References

Technical Support Center: 4-Nitrobenzamidine Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Nitrobenzamidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice regarding the stability of this compound in aqueous solutions. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to ensure the integrity of your experiments by understanding and mitigating the challenges associated with the handling of this compound.

Introduction: The Challenge of this compound Instability

This compound is a valuable reagent in various biochemical assays, often used as a competitive inhibitor for serine proteases. However, its utility can be compromised by its inherent instability in aqueous environments. The central issue revolves around the hydrolysis of the amidine group, a reaction that is significantly influenced by the pH and temperature of the solution. This guide will provide a comprehensive overview of the factors affecting its stability, practical solutions for preparing and storing this compound solutions, and a troubleshooting guide to address common problems encountered during its use.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound solution turning yellow and losing activity?

A1: The yellowing of your this compound solution is a visual indicator of its degradation. The primary cause is the hydrolysis of the amidine functional group, which is susceptible to attack by water molecules. This process is accelerated at non-neutral pH and higher temperatures. The hydrolysis product, 4-nitrobenzoic acid, and other potential byproducts do not retain the inhibitory activity of the parent compound, leading to a decrease in the effective concentration of your inhibitor and compromising your experimental results.

Q2: What is the primary degradation pathway for this compound in water?

A2: The principal degradation pathway is the hydrolysis of the C-N double bond in the amidine group. This reaction is subject to both acid and base catalysis. In acidic conditions, the amidine is protonated, making it more susceptible to nucleophilic attack by water. In alkaline conditions, hydroxide ions directly attack the amidine carbon. A neutral water-catalyzed hydrolysis also occurs, albeit at a slower rate.[1]

Q3: How does pH affect the stability of this compound?

A3: pH is the most critical factor governing the stability of this compound in aqueous solutions. The compound is most stable at a neutral pH (around 6-7). Both acidic and alkaline conditions significantly accelerate the rate of hydrolysis. For instance, studies on the closely related N-nitrobenzamides show a distinct pH-rate profile where the hydrolysis rate increases at pH values below 4 and above 8.[1][2] Therefore, maintaining a neutral pH is paramount for the stability of your working solutions.

Q4: What is the recommended solvent for preparing a stock solution of this compound?

A4: For long-term storage, it is advisable to prepare a concentrated stock solution in an anhydrous organic solvent such as DMSO or ethanol, where it is more stable. For immediate use in aqueous assays, this compound hydrochloride is soluble in warm water and methanol.[3] When preparing aqueous solutions, it is crucial to use a buffered system to maintain a neutral pH.

Q5: How should I store my this compound solutions?

A5:

  • Stock Solutions (in organic solvent): Store at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.

  • Aqueous Working Solutions: These are significantly less stable and should be prepared fresh for each experiment. If short-term storage is unavoidable, keep the solution on ice and use it within a few hours. Always store aqueous solutions protected from light to prevent potential photodegradation.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Observed Issue Potential Cause Troubleshooting Steps & Recommendations
Inconsistent assay results or loss of inhibitory activity. Degradation of this compound in the aqueous assay buffer.1. Prepare Fresh Solutions: Always prepare your aqueous working solution of this compound immediately before use. 2. pH Control: Ensure your assay buffer is at a neutral pH (6.0-7.5). Verify the pH of the final solution after adding all components. 3. Temperature Control: Keep your solutions on ice as much as possible during preparation and use.
Precipitate forms in the aqueous solution. Low solubility of the free base form or degradation products. 4-Nitrobenzamide, a related compound, is insoluble in water.[4]1. Use the Hydrochloride Salt: Ensure you are using the hydrochloride salt of this compound, which has better aqueous solubility.[3] 2. Check Concentration: Do not exceed the solubility limit in your aqueous buffer. If a high concentration is needed, consider using a small percentage of an organic co-solvent like DMSO, but be mindful of its potential effects on your assay.
Visible color change (yellowing) of the solution. Chemical degradation of the this compound molecule.1. Discard the Solution: A visible color change is a clear indication of significant degradation. Do not use this solution for your experiments. 2. Review Preparation Protocol: Re-evaluate your solution preparation and storage procedures. Ensure you are using high-purity water and fresh buffer components.

Experimental Protocols

Protocol 1: Preparation of a Stable this compound Stock Solution

This protocol describes the preparation of a concentrated stock solution in an organic solvent to maximize long-term stability.

  • Weighing: Accurately weigh the desired amount of this compound hydrochloride powder in a fume hood.

  • Dissolution: Dissolve the powder in anhydrous dimethyl sulfoxide (DMSO) to a final concentration of 100 mM. Ensure the DMSO is of high purity and has been stored properly to minimize water content.

  • Aliquoting: Dispense the stock solution into small, single-use aliquots in sterile, light-protecting microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of an Aqueous Working Solution for Immediate Use

This protocol is for the preparation of a diluted working solution in an aqueous buffer immediately prior to an experiment.

  • Thawing: Thaw a single aliquot of the 100 mM this compound stock solution in DMSO at room temperature.

  • Dilution: Serially dilute the stock solution to the final desired concentration using your pre-chilled, neutral pH assay buffer (e.g., PBS or Tris-HCl, pH 7.4). Perform the dilution steps on ice.

  • Immediate Use: Use the freshly prepared aqueous working solution immediately in your assay to minimize degradation.

Protocol 3: Monitoring this compound Degradation by HPLC

This protocol provides a general framework for assessing the stability of your this compound solutions under your specific experimental conditions.

  • Sample Preparation: Prepare your this compound solution in the aqueous buffer of interest.

  • Incubation: Incubate the solution under the desired conditions (e.g., specific pH, temperature).

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution.

  • HPLC Analysis: Analyze the aliquots by reverse-phase high-performance liquid chromatography (HPLC) with UV detection.

    • Column: C18 column

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid is a common starting point.

    • Detection: Monitor the absorbance at a wavelength where this compound has a strong absorbance (e.g., around 265 nm).

  • Data Analysis: Quantify the peak area of the intact this compound at each time point to determine the rate of degradation. The appearance of new peaks will indicate the formation of degradation products. Analytical methods such as HPLC-UV and GC-MS are effective for separating and identifying nitroaromatic compounds and their degradation products.[5][6]

Visualizing Stability Concepts

Hydrolysis of this compound

The following diagram illustrates the primary degradation pathway of this compound in an aqueous environment.

cluster_main Hydrolysis of this compound This compound This compound 4-Nitrobenzoic_Acid 4-Nitrobenzoic_Acid This compound->4-Nitrobenzoic_Acid + 2 H2O Ammonia Ammonia This compound->Ammonia + 2 H2O

Caption: Hydrolysis of this compound to 4-Nitrobenzoic Acid and Ammonia.

Troubleshooting Workflow for Instability Issues

This flowchart provides a logical sequence of steps to diagnose and resolve problems related to this compound instability.

cluster_workflow Troubleshooting Workflow Inconsistent_Results Inconsistent Assay Results? Prepare_Fresh Prepare Fresh Aqueous Solution Inconsistent_Results->Prepare_Fresh Yes Contact_Support Contact Technical Support Inconsistent_Results->Contact_Support No Check_pH Verify Buffer pH (6.0-7.5) Prepare_Fresh->Check_pH Control_Temp Keep Solutions on Ice Check_pH->Control_Temp Problem_Solved Problem Resolved? Control_Temp->Problem_Solved Problem_Solved->Contact_Support No Check_Stock Evaluate Stock Solution Integrity (HPLC) Problem_Solved->Check_Stock No, suspect stock Check_Stock->Contact_Support

Caption: A step-by-step guide to troubleshooting this compound instability.

References

preventing non-specific binding with 4-Nitrobenzamidine affinity resins

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 4-Nitrobenzamidine and related p-aminobenzamidine affinity resins. As a Senior Application Scientist, I've designed this guide to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification of serine proteases. Non-specific binding is a common hurdle in affinity chromatography, and this resource is structured to help you overcome it with confidence.

Frequently Asked Questions (FAQs)

This section addresses the fundamental concepts of benzamidine-based affinity chromatography.

Q1: What is the principle behind this compound affinity chromatography?

A: This technique leverages the specific interaction between the benzamidine ligand and the active site of trypsin-like serine proteases. The ligand, p-aminobenzamidine (or its derivatives like this compound), acts as a synthetic, reversible inhibitor that is covalently attached to a chromatography matrix, typically cross-linked agarose beads.[1][2] When a complex mixture containing serine proteases is passed through the column, these target enzymes bind specifically to the immobilized benzamidine.[1][2] Unbound proteins are washed away, and the purified proteases are then eluted by changing the buffer conditions to disrupt the ligand-enzyme interaction.[3]

Q2: What types of proteins can be purified using these resins?

A: These resins are highly selective for trypsin and trypsin-like serine proteases.[1] This includes a wide range of important enzymes such as:

  • Thrombin

  • Urokinase

  • Kallikrein

  • Enterokinase

  • Acrosin

  • Plasminogen

They are frequently used to remove proteases from samples like cell culture supernatants, bacterial lysates, or serum to prevent unwanted degradation of a target protein.[2] A common application is the removal of thrombin after it has been used to cleave a fusion tag from a recombinant protein.[2][4]

Q3: Why is controlling non-specific binding so critical?

A: Non-specific binding occurs when proteins other than the target serine proteases adhere to the affinity resin. This can happen through ionic or hydrophobic interactions with the matrix itself or the spacer arm that connects the ligand to the bead.[2][5] Excessive non-specific binding leads to:

  • Low purity of the final product: Contaminating proteins co-elute with your target protease.

  • Reduced yield: Non-specific proteins can occupy binding sites on the resin, preventing the target protease from binding efficiently.

  • Inaccurate downstream analysis: The presence of contaminants can interfere with activity assays, structural studies, and other applications.

Controlling non-specific binding is therefore essential for achieving high purity and recovery of your target enzyme.

Visualizing the Workflow: From Binding to Elution

The following diagram illustrates the key stages of a typical affinity chromatography workflow using a benzamidine resin.

Workflow cluster_0 Column Preparation cluster_1 Sample Processing cluster_2 Purification Equilibration 1. Equilibration (Binding Buffer) Sample_Loading 2. Sample Loading (Crude Lysate) Equilibration->Sample_Loading Ready for Sample Washing 3. Washing (Remove Unbound Proteins) Sample_Loading->Washing Protease Binds Elution 4. Elution (Disrupt Binding) Washing->Elution Contaminants Removed Collection 5. Fraction Collection (Pure Protease) Elution->Collection Release of Target Troubleshooting Start Problem: Contaminants in Eluate Increase_Salt Increase NaCl in Binding/Wash Buffer to 0.5M Start->Increase_Salt Check_pH Verify Binding Buffer pH is 7.4 - 8.0 Increase_Salt->Check_pH If still impure Result_Good Purity Improved Increase_Salt->Result_Good Problem Solved High_Salt_Wash Add a High Salt (0.5M NaCl) Wash Step Before Elution Check_pH->High_Salt_Wash If still impure Check_pH->Result_Good Problem Solved Additives Consider Additives (e.g., Tween 20, Glycerol) in Wash Buffer High_Salt_Wash->Additives If still impure High_Salt_Wash->Result_Good Problem Solved Additives->Result_Good Problem Solved Result_Bad Purity Still Low Additives->Result_Bad Contact Tech Support

References

Technical Support Center: Optimizing Buffer Conditions for 4-Nitrobenzamidine Activity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Nitrobenzamidine, a potent reversible competitive inhibitor of trypsin-like serine proteases. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during experimental workflows. Here, we delve into the critical aspects of buffer optimization to ensure maximal inhibitory activity and reproducible results.

The Expertise Behind the Guidance

As a Senior Application Scientist with extensive experience in enzyme kinetics and inhibitor screening, I have observed that suboptimal buffer conditions are a frequent source of experimental variability and misleading data. The principles and protocols outlined in this guide are based on a synthesis of established biochemical principles and field-proven insights to provide a robust framework for your research.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the handling and use of this compound.

Q1: What is the mechanism of action for this compound?

This compound acts as a competitive inhibitor of serine proteases, particularly those with trypsin-like specificity that cleave after positively charged amino acid residues (arginine and lysine). The positively charged benzamidine moiety mimics the side chains of these amino acids, allowing it to bind to the S1 specificity pocket of the enzyme's active site. This binding is primarily driven by an electrostatic interaction between the amidinium group of the inhibitor and the carboxylate side chain of a conserved aspartate residue (Asp189 in trypsin) at the bottom of the S1 pocket. By occupying the active site, this compound prevents the substrate from binding, thus inhibiting enzymatic activity.[1]

Q2: How should I prepare and store a stock solution of this compound hydrochloride?

This compound hydrochloride is soluble in warm water and methanol.[2] For most biological assays, it is recommended to prepare a concentrated stock solution in a suitable buffer or deionized water.

  • Preparation: To prepare a stock solution, dissolve the this compound hydrochloride in a small volume of warm buffer (e.g., 50 mM Tris-HCl, pH 8.0). Gentle vortexing can aid dissolution.

  • Storage: For long-term storage, it is advisable to store the stock solution in aliquots at -20°C. This minimizes freeze-thaw cycles which can degrade the compound over time.[2]

Q3: What is the expected charge state of this compound at physiological pH?

The benzamidine group has a pKa of approximately 11.6. This means that at physiological pH (around 7.4), the amidinium group will be predominantly protonated and carry a positive charge. This positive charge is crucial for its interaction with the negatively charged Asp189 in the S1 pocket of trypsin-like serine proteases. The electron-withdrawing nature of the para-nitro group is expected to slightly lower the pKa compared to unsubstituted benzamidine, but it will still be well above physiological pH, ensuring a positive charge.

Q4: Is this compound stable in aqueous buffers?

This compound hydrochloride is generally stable in aqueous solutions.[3] However, the stability can be influenced by pH and temperature. It is always best practice to prepare fresh dilutions of the inhibitor from a frozen stock solution for each experiment to ensure consistent activity.

Troubleshooting Guide

This section provides a question-and-answer formatted guide to address specific issues you may encounter during your experiments.

Q1: I am observing lower than expected inhibition of my serine protease. What are the likely causes and how can I troubleshoot this?

Several factors related to buffer conditions can lead to reduced inhibitory potency.

  • Suboptimal pH: The interaction between this compound and the serine protease active site is pH-dependent. The optimal pH for trypsin activity and for the binding of many benzamidine-based inhibitors is typically in the range of 7.0 to 9.0.[4][5]

    • Troubleshooting Steps:

      • Verify the pH of your assay buffer.

      • Perform a pH titration experiment, measuring the inhibitory activity of a fixed concentration of this compound across a range of pH values (e.g., pH 6.0 to 9.0) to determine the optimal pH for your specific enzyme and conditions.

  • Incorrect Ionic Strength: The ionic strength of the buffer can influence the electrostatic interaction between the positively charged this compound and the negatively charged S1 pocket.

    • Troubleshooting Steps:

      • Review the salt concentration in your assay buffer. Very low ionic strength may lead to non-specific binding, while excessively high ionic strength can weaken the desired electrostatic interaction.

      • If your buffer has a low salt concentration, consider adding a neutral salt like NaCl. A common starting point is 50-150 mM NaCl. Some protocols for benzamidine-based affinity chromatography recommend up to 0.5 M NaCl to reduce non-specific ionic interactions.[6]

      • Empirically test a range of NaCl concentrations (e.g., 0 mM, 50 mM, 100 mM, 150 mM) to find the optimal ionic strength for your assay.

Q2: My assay results are showing high variability between replicates. Could the buffer be the cause?

Yes, buffer-related issues are a common source of poor reproducibility.

  • Inhibitor Precipitation: If the concentration of this compound exceeds its solubility in the assay buffer, it can precipitate, leading to inconsistent concentrations in your assay wells.

    • Troubleshooting Steps:

      • Visually inspect your inhibitor dilutions for any signs of cloudiness or precipitation.

      • Ensure the final concentration of any organic solvent (like DMSO, if used for the initial stock) is low and consistent across all wells.

      • If solubility is an issue, try preparing the stock solution in a slightly warmed buffer.

  • Buffer Instability: The pH of some buffers can be sensitive to temperature changes.

    • Troubleshooting Steps:

      • Choose a buffer with a pKa close to the desired assay pH. For example, Tris has a pKa of around 8.1, making it suitable for assays in the pH 7.5-9.0 range. HEPES, with a pKa around 7.5, is a good choice for assays closer to neutral pH.

      • Always adjust the pH of your buffer at the temperature at which the assay will be performed.

Q3: I am not seeing any inhibition. What fundamental checks should I perform?

If you observe a complete lack of inhibition, it is important to systematically check your experimental setup.

  • Enzyme Activity: Confirm that your enzyme is active in the chosen buffer.

    • Troubleshooting Steps:

      • Run a control reaction with the enzyme and substrate but without the inhibitor. You should observe a robust signal. If not, the issue may lie with the enzyme's stability or activity in your buffer.

  • Inhibitor Integrity: Ensure your this compound has not degraded.

    • Troubleshooting Steps:

      • If you have been using a stock solution for a long time, prepare a fresh stock from the solid compound.

      • Confirm the correct weighing and calculation of the inhibitor concentration.

Data Summary and Recommended Starting Conditions

The following table summarizes the key buffer parameters for optimizing this compound activity based on the principles discussed and data for related benzamidine inhibitors.

ParameterRecommended RangeRationale
pH 7.0 - 9.0Optimal for trypsin-like serine protease activity and ensures the amidinium group of the inhibitor is protonated.[4][5]
Buffer System Tris-HCl, HEPES, PhosphateThese are commonly used buffers in serine protease assays and provide good buffering capacity in the recommended pH range.
Buffer Concentration 20 - 100 mMProvides adequate buffering capacity without introducing excessive ionic strength that could interfere with binding.
Ionic Strength (NaCl) 50 - 150 mMHelps to minimize non-specific electrostatic interactions.[6]
Temperature 25 - 37 °CStandard physiological temperatures for enzyme assays. Ensure consistency.

Experimental Protocol: Buffer Optimization Workflow

This protocol provides a step-by-step guide to empirically determine the optimal buffer conditions for your specific assay.

1. pH Optimization: a. Prepare a series of your chosen buffer (e.g., 50 mM Tris-HCl) across a range of pH values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0, 8.5, 9.0). b. For each pH, set up reactions with your enzyme, substrate, and a fixed, intermediate concentration of this compound. c. Include control reactions without the inhibitor at each pH. d. Measure the enzyme activity and calculate the percent inhibition at each pH. e. Plot percent inhibition versus pH to identify the optimal pH.

2. Ionic Strength Optimization: a. Using the optimal pH determined in the previous step, prepare a series of assay buffers with varying concentrations of NaCl (e.g., 0 mM, 25 mM, 50 mM, 100 mM, 150 mM, 200 mM). b. For each salt concentration, measure the inhibitory activity of a fixed concentration of this compound. c. Plot percent inhibition versus NaCl concentration to determine the optimal ionic strength.

3. Buffer System Comparison: a. At the optimal pH and ionic strength, compare the inhibitory activity in different buffer systems (e.g., Tris-HCl vs. HEPES vs. Phosphate). b. This will help identify if any specific buffer components are interfering with or enhancing the inhibition.

Visualizing the Workflow

The following diagram illustrates the logical flow for optimizing your buffer conditions.

Buffer_Optimization_Workflow Buffer Optimization Workflow for this compound A Start: Define Enzyme and Substrate System B Step 1: pH Optimization (e.g., Test pH 6.0 - 9.0) A->B C Analyze Results: Plot % Inhibition vs. pH B->C D Determine Optimal pH C->D E Step 2: Ionic Strength Optimization (e.g., Test 0-200 mM NaCl at Optimal pH) D->E F Analyze Results: Plot % Inhibition vs. [NaCl] E->F G Determine Optimal Ionic Strength F->G H Step 3 (Optional): Buffer System Comparison (e.g., Tris vs. HEPES at Optimal pH and Ionic Strength) G->H I Select Optimal Buffer System H->I J Final Optimized Assay Conditions I->J

Caption: A flowchart for the systematic optimization of buffer conditions.

References

troubleshooting failed reactions involving 4-Nitrobenzamidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Nitrobenzamidine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during chemical synthesis and experimentation. The following content is structured in a question-and-answer format to directly address specific challenges and provide actionable solutions grounded in chemical principles.

Frequently Asked Questions (FAQs)

Section 1: Reaction Failure & Poor Yields

Q1: My reaction with this compound hydrochloride isn't starting. What are the most common reasons for complete reaction failure?

A1: Complete reaction failure when using this compound hydrochloride often traces back to a few fundamental issues related to the reagent's properties, the reaction setup, or incompatible conditions.

1. Reagent Quality and Identity:

  • Purity: The purity of your this compound salt is paramount. Impurities from its synthesis can interfere with catalysis or react with your other reagents. Always verify the purity of a new batch.

  • Identity Confirmation: Ensure you are using this compound and not a related compound like 4-nitrobenzamide or 4-nitrobenzonitrile. While they share a core structure, their reactivities are vastly different. 4-nitrobenzamide, for example, is much less reactive and insoluble in water.[1][2]

2. Solubility and Reaction Phase:

  • Poor Solubility: this compound hydrochloride has limited solubility in many common aprotic organic solvents. If your reaction medium cannot dissolve the reagent, the reaction will be extremely slow or will not proceed due to the lack of contact between reactants.[3][4][5]

  • Free Base vs. Salt: Are you using the hydrochloride salt when the free base is required? The amidine group (-C(=NH)NH2) is basic. In its protonated salt form, its nucleophilicity is significantly reduced. Many reactions require the deprotonation of the amidine to its free base form to proceed.

3. Inadequate Reaction Conditions:

  • Insufficient Base: If your reaction requires the this compound free base, you must add a suitable base (e.g., triethylamine, DBU, or an inorganic base like K₂CO₃) in a sufficient molar ratio to deprotonate the hydrochloride salt in situ.

  • Atmospheric Contamination: The amidine functional group can be sensitive. Reactions may require an inert atmosphere (Nitrogen or Argon) to prevent side reactions with oxygen or moisture.[6][7]

Below is a logical workflow to diagnose the issue.

G start Reaction Failed check_purity 1. Verify Starting Material - Check Purity (HPLC/NMR) - Confirm Identity (MS/NMR) start->check_purity Start Troubleshooting check_solubility 2. Assess Solubility - Is the reagent fully dissolved? - Is the solvent appropriate? check_purity->check_solubility Purity OK? solution_purity Solution: - Purify starting material - Order from a reputable supplier check_purity->solution_purity Purity Issue check_conditions 3. Review Reaction Conditions - Is a base required/present? - Is an inert atmosphere needed? - Is the temperature correct? check_solubility->check_conditions Solubility OK? solution_solubility Solution: - Change to a more polar solvent - Use a co-solvent system - Add a phase-transfer catalyst check_solubility->solution_solubility Solubility Issue solution_conditions Solution: - Add appropriate base - Degas solvent & use inert gas - Increase temperature check_conditions->solution_conditions Condition Issue success Reaction Proceeds check_conditions->success Conditions OK?

Caption: Troubleshooting workflow for failed reactions.

Q2: My reaction is working, but the yield is consistently low. How can I optimize the process?

A2: Low yields can be frustrating but are often solvable by systematically optimizing reaction parameters.[8][] Here are the key areas to focus on:

ParameterProblemRecommended Action & Rationale
Temperature The reaction rate is too slow, leading to incomplete conversion within the allotted time.Gradually increase the reaction temperature in 10°C increments. Higher temperatures increase the kinetic energy of molecules, leading to more frequent and energetic collisions.[8]
Concentration Dilute conditions can slow down bimolecular reactions.Increase the concentration of your reactants. This increases the probability of reactant collision.[8][] However, be cautious of potential solubility issues or exothermic events at higher concentrations.
Stoichiometry The molar ratio of reactants may not be optimal. One reactant may be consumed prematurely.Try varying the molar equivalents of your other reactant relative to this compound. Sometimes, a slight excess (e.g., 1.1 to 1.5 equivalents) of one reagent can drive the reaction to completion.
Mixing In heterogeneous reactions (e.g., poor solubility), inefficient stirring can be a major bottleneck.Increase the stirring rate. For viscous mixtures, consider a mechanical stirrer over a magnetic stir bar to ensure the reaction mixture is homogenous.[6]
Reaction Time The reaction may not have reached completion, or the product might be degrading over time.Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). This will help you identify the optimal time to quench the reaction to maximize product yield and minimize degradation.[6]

Expert Tip: A Design of Experiments (DoE) approach can be highly effective for systematically exploring the impact of multiple variables (temperature, concentration, equivalents) to find the true optimum with fewer experiments.[10][11]

Q3: I suspect my this compound is degrading during the reaction, especially under basic conditions. How stable is it?

A3: This is an excellent observation. While the hydrochloride salt is stable for storage, the this compound free base can be susceptible to degradation, particularly under harsh conditions.

  • Hydrolysis: The amidine functional group can be hydrolyzed to the corresponding amide (4-nitrobenzamide) in the presence of water, especially when heated or under strong acidic/basic conditions. 4-nitrobenzamide is often an unwanted, and relatively unreactive, byproduct.

  • Strong Base Incompatibility: Strong bases can promote side reactions or degradation.[1][12] The electron-withdrawing nitro group makes the aromatic ring susceptible to nucleophilic aromatic substitution, although this is less common.[13]

  • Thermal Stability: While generally stable at moderate temperatures, prolonged heating at high temperatures can lead to decomposition, which may generate toxic gases like NOx.[2]

Mitigation Strategies:

  • Use a Milder Base: If possible, switch from strong bases like NaOH or t-BuOK to milder organic bases (e.g., DIPEA) or inorganic carbonates (K₂CO₃, Cs₂CO₃).

  • Control Temperature: Avoid excessive heating. Run the reaction at the lowest temperature that provides a reasonable rate.

  • Anhydrous Conditions: Use anhydrous solvents and an inert atmosphere to minimize water content and prevent hydrolysis.[6]

The diagram below illustrates the key transformation and a potential degradation pathway.

G cluster_0 Key Molecular States nitro_amidine_hcl This compound HCl (Stable Starting Material) nitro_amidine_free This compound Free Base (Reactive Nucleophile) nitro_amidine_hcl->nitro_amidine_free + Base - HCl nitro_amidine_free->nitro_amidine_hcl + Acid amino_amidine 4-Aminobenzamidine (Altered Reactivity) nitro_amidine_free->amino_amidine Reduction (e.g., H₂/Pd) (Synthetic Transformation) nitro_amide 4-Nitrobenzamide (Hydrolysis Byproduct) nitro_amidine_free->nitro_amide + H₂O (Degradation) Desired Product Desired Product nitro_amidine_free->Desired Product + Electrophile (Desired Reaction)

Caption: Reactivity and degradation pathways of this compound.

Section 2: Product Purity & Isolation

Q4: My crude product shows multiple spots on TLC after a reaction with this compound. What are the likely impurities?

A4: Identifying impurities is key to refining your reaction and purification strategy. Common impurities include:

  • Unreacted this compound: The most obvious impurity. If it has a similar polarity to your product, it can be difficult to separate.

  • 4-Nitrobenzamide: This is the hydrolysis product, as discussed in Q3. It is often less polar than the amidine-containing product.

  • Side-Products from the Other Reactant: Your other starting material may have undergone self-condensation or decomposition.

  • Products of Nucleophilic Aromatic Substitution (SNAr): Under strongly basic conditions with a potent nucleophile, the nitro group could potentially be displaced, although this is less common.

Diagnostic Protocol:

  • Co-spotting on TLC: Spot your crude mixture, your this compound starting material, and pure 4-nitrobenzamide (if available) on the same TLC plate to identify them.

  • LC-MS Analysis: This is the most powerful tool. It will give you the mass of each component in your crude mixture, allowing you to quickly identify unreacted starting materials, the hydrolysis byproduct (M.W. 166.13 g/mol ), and your desired product.[14]

Section 3: Specific Applications

Q5: I am synthesizing a serine protease inhibitor, but my final compound has low activity. Could the 4-nitro group be the issue?

A5: Yes, this is a critical point. Benzamidines are well-known scaffolds for serine protease inhibitors because the basic amidine group mimics the protonated side chain of arginine or lysine, allowing it to bind in the S1 pocket of enzymes like trypsin.[15][16][17]

However, the electronic properties of the aromatic ring substituent play a major role in binding affinity.[18]

  • Electron-Withdrawing Nitro Group: The strongly electron-withdrawing nitro group reduces the basicity of the amidine. This can weaken the critical ionic interaction in the enzyme's active site, leading to lower inhibitory potency.

  • The Amino Advantage: In many cases, the corresponding 4-aminobenzamidine is a much more potent inhibitor.[15] The electron-donating amino group increases the basicity of the amidine, strengthening the interaction with the aspartate residue in the S1 pocket.

Therefore, a common strategy in drug development is to use this compound as a synthetic intermediate and then reduce the nitro group to an amine in a later step to "switch on" the biological activity.[13] Catalytic hydrogenation (e.g., H₂ over Pd/C) is a standard method for this transformation.[13]

Section 4: Analytical & Characterization

Q6: How can I quickly verify the purity of my this compound hydrochloride before starting an important reaction?

A6: Pre-reaction quality control is essential. A combination of techniques provides the most confidence.[19]

Protocol: Rapid Purity Assessment of this compound HCl

  • Visual Inspection: The compound should be a light yellow crystalline powder.[20] Significant color deviation could indicate impurities.

  • ¹H NMR Spectroscopy:

    • Objective: Confirm structure and detect proton-containing impurities.

    • Solvent: DMSO-d₆ or D₂O.

    • Procedure: Dissolve a small sample (5-10 mg) in the deuterated solvent.

    • Expected Spectrum: Look for the characteristic AA'BB' pattern of the para-substituted aromatic protons. The two doublets should integrate to 2H each. Check for unexpected peaks that could represent solvent residue or organic impurities.

  • High-Performance Liquid Chromatography (HPLC):

    • Objective: Quantify purity and detect non-volatile impurities.[19]

    • Typical Conditions:

      • Column: C18 reverse-phase column.

      • Mobile Phase: A gradient of water (with 0.1% TFA or formic acid) and acetonitrile (or methanol).

      • Detection: UV detector set to a wavelength where the nitroaromatic chromophore absorbs strongly (e.g., ~260-270 nm).[21]

    • Procedure: Prepare a standard solution of ~1 mg/mL. Inject and analyze the chromatogram.

    • Interpretation: A high-purity sample (>98%) will show a single major peak. The area percentage of minor peaks can be used to estimate the level of impurities.[19]

By performing these quick checks, you can prevent downstream failures and ensure the reliability and reproducibility of your experimental results.[22][23]

References

Technical Support Center: 4-Nitrobenzamidine Affinity Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Nitrobenzamidine affinity chromatography. This guide is designed for researchers, scientists, and drug development professionals who utilize this powerful technique for the purification or removal of trypsin-like serine proteases. Here, you will find in-depth technical guidance, field-proven insights, and robust protocols to ensure the longevity and optimal performance of your affinity column.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of this compound affinity chromatography?

A: This technique leverages the specific and reversible interaction between the this compound ligand, a potent competitive inhibitor, and the active site of trypsin-like serine proteases.[1][2] The benzamidine moiety mimics the structure of arginine, which is a natural substrate for these enzymes, allowing it to bind with high affinity to the S1 binding pocket of the protease.[1][3] This specific interaction allows for the selective capture of target proteases from complex mixtures like cell lysates, culture supernatants, or serum.[4]

Q2: Why is column regeneration necessary?

A: Column regeneration is a critical cleaning-in-place (CIP) procedure performed after each purification cycle. Its primary purpose is to strip any tightly bound proteins, lipids, or other contaminants that were not removed during the elution step.[5][6] Proper regeneration ensures the restoration of the column's binding capacity, prevents cross-contamination between runs, maintains optimal flow characteristics, and ultimately extends the lifespan of the expensive affinity resin.[6][7]

Q3: How many times can I regenerate and reuse my this compound column?

A: The reusability of the column depends heavily on the nature of the sample, the stringency of the cleaning protocol, and the overall handling.[8] With proper care and validated regeneration procedures, modern, robust resins like Benzamidine Sepharose can be reused multiple times. For instance, some affinity resins can be regenerated over 50 times without a significant loss in binding capacity.[9] However, it is crucial to monitor column performance (e.g., binding capacity, peak shape, backpressure) to determine when the column should be retired.

Q4: What are the key differences between elution and regeneration?

A: Elution is the process of recovering the specifically bound target protein (the serine protease) from the column, typically under conditions that gently disrupt the ligand-protein interaction. Regeneration, on the other hand, is a more stringent washing process designed to remove all remaining molecules, including non-specifically bound contaminants and denatured proteins, to prepare the column for the next use.[5][6]

The Science of Regeneration: Restoring Binding Competency

The goal of regeneration is to reverse any interactions—specific and non-specific—that foul the column matrix without degrading the immobilized this compound ligand. The process typically involves sequential washes with buffers at high and low pH to disrupt ionic and hydrophobic interactions.

Ligand & Matrix Stability

The this compound (or p-aminobenzamidine) ligand is covalently coupled to a highly cross-linked agarose matrix, often via a stable spacer arm.[4][10] This linkage is robust, but the ligand itself has pH limitations. The benzamidine group can hydrolyze at pH values below 2 and above 8, which would lead to a decrease in binding capacity for the target protease.[4] Therefore, regeneration protocols are carefully designed to use pH extremes for short contact times to clean the column effectively while preserving the ligand's integrity.[4][11]

In-Depth Experimental Protocol: Standard Regeneration of a this compound Column

This protocol is a standard procedure applicable to many commercially available benzamidine-based affinity resins. Always consult your specific product datasheet for any variations.

Pre-Regeneration Step: Post-Elution Wash

Immediately after eluting your target protease, wash the column with 3-5 column volumes (CV) of your elution buffer followed by 3-5 CV of the binding buffer. This helps to remove residual eluted protein and prepares the column for the regeneration cycle.

Step-by-Step Regeneration Protocol

Objective: To remove strongly bound proteins and non-specific contaminants.

Materials:

  • Regeneration Buffer A (High pH): 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.5

  • Regeneration Buffer B (Low pH): 0.1 M Sodium Acetate, 0.5 M NaCl, pH 4.5

  • Binding Buffer: e.g., 50 mM Tris-HCl, 0.5 M NaCl, pH 7.4-8.0[11][12]

  • Chromatography System or Peristaltic Pump

  • Purified Water (HPLC Grade)

Procedure:

  • Initial Wash: After the post-elution wash, wash the column with 5 CV of purified water to remove residual buffers.

  • High pH Wash: Equilibrate the column with 3-5 CV of Regeneration Buffer A (pH 8.5). This step helps to desorb proteins bound through ionic interactions.[5]

  • Low pH Wash: Immediately follow with 3-5 CV of Regeneration Buffer B (pH 4.5). This acidic wash helps to remove proteins that are retained by different mechanisms.[5]

  • Repeat Cycle: For robust cleaning, repeat steps 2 and 3 for a total of three cycles.[5]

  • Final Water Wash: Wash the column with 5-10 CV of purified water until the pH of the effluent is neutral.

  • Re-equilibration: Equilibrate the column with 5-10 CV of Binding Buffer. The column is now regenerated and ready for the next purification run.[11]

Workflow Diagram: Column Regeneration Cycle

RegenerationWorkflow cluster_pre Post-Elution cluster_regen Regeneration Cycle (Repeat 3x) cluster_post Final Steps Elution Elution of Target Protease PostElutionWash Wash with Binding Buffer (3-5 CV) Elution->PostElutionWash HighpH High pH Wash (pH 8.5, 3-5 CV) PostElutionWash->HighpH LowpH Low pH Wash (pH 4.5, 3-5 CV) HighpH->LowpH Disrupts ionic interactions LowpH->HighpH Repeat 2x WaterWash Water Wash (5-10 CV) LowpH->WaterWash Disrupts other contaminants Equilibrate Re-equilibrate with Binding Buffer (5-10 CV) WaterWash->Equilibrate Ready Column Ready for Use Equilibrate->Ready

Caption: Standard regeneration workflow for a this compound column.

Troubleshooting Guide

Issue Potential Cause Recommended Solution & Explanation
Reduced Binding Capacity 1. Ligand Degradation: Exposure to harsh pH (<2 or >8) for extended periods.[4] 2. Fouling: Incomplete removal of precipitated proteins or lipids.[13][14]Solution 1: Perform a more stringent "deep clean". If capacity is not restored, the ligand may be irreversibly damaged, and the column needs replacement. Solution 2: See "Deep Cleaning Protocols" below. Ensure sample is filtered (0.45 µm) before loading to prevent clogging.[12]
Increased Backpressure 1. Clogged Frit/Filter: Particulates from the sample or buffer precipitation.[13] 2. Compressed Resin Bed: Excessive flow rates during packing or operation.[13] 3. Microbial Growth: Improper storage.[13]Solution 1: Reverse the flow direction at a low flow rate during a cleaning cycle to dislodge particulates.[15] Solution 2: Repack the column according to the manufacturer's instructions.[13] Solution 3: Clean with 70% ethanol or 0.1-0.5 M NaOH (check manufacturer's recommendations for compatibility) and always store in 20% ethanol.[11]
Poor Protein Recovery 1. Denaturation during Elution: Target protein is sensitive to low pH elution buffers.[12] 2. Strong Hydrophobic Interactions: Protein is sticking non-specifically to the matrix or spacer arm.Solution 1: Collect eluted fractions into tubes containing a neutralization buffer (e.g., 1 M Tris-HCl, pH 9.0) to immediately raise the pH.[4][12] Solution 2: Include a non-ionic detergent (e.g., 0.1% Triton X-100) or a polarity-reducing agent (e.g., ethylene glycol) in the regeneration wash.[5]
Contamination in Eluate 1. Ionic Binding: Non-specific binding of proteins due to low salt concentration in the binding/wash buffer. 2. Carryover: Incomplete regeneration from a previous run.Solution 1: Ensure the binding buffer contains at least 0.5 M NaCl to minimize ionic interactions.[11][12] Include a high-salt wash step (e.g., 1 M NaCl) before elution.[12] Solution 2: Implement a more rigorous regeneration protocol, potentially including a deep cleaning step.

Advanced Protocols: Deep Cleaning & Storage

Deep Cleaning for Severe Fouling

For columns severely fouled with precipitated proteins or hydrophobic contaminants, a more aggressive cleaning strategy may be necessary.

  • For Precipitated Proteins: Wash the column with 6 M guanidine hydrochloride or 8 M urea for at least 1 hour.[5][12] Benzamidine Sepharose has shown stability in these agents for extended periods.[4]

  • For Hydrophobic Contaminants: Wash with a non-ionic detergent (e.g., 0.1% Triton X-100) at 37°C for 1 minute, or alternatively with 3-4 CV of 70% ethanol or 30% isopropanol.[5]

  • Important: After any deep cleaning, immediately wash the column with at least 5 CV of sterile, filtered water before re-equilibrating with binding buffer.

Long-Term Storage

Proper storage is essential to prevent microbial growth and maintain the integrity of the resin.

  • Perform a full regeneration cycle as described above.

  • Wash the column with 5 CV of purified water.

  • Equilibrate the column with 5 CV of a storage solution, typically 0.05 M acetate buffer, pH 4.0, containing 20% ethanol as a bacteriostat.[4][11][12]

  • Securely cap the column at both ends to prevent it from drying out.[8]

  • Store the column upright at 4°C to 8°C.[4][10][11] Do not freeze the column , as this can damage the agarose beads.[16]

Relationship Diagram: Problem, Cause, and Solution

Troubleshooting cluster_problem Common Problems cluster_cause Potential Causes cluster_solution Solutions P1 Reduced Capacity C1 Ligand Damage P1->C1 C2 Column Fouling P1->C2 C5 Improper Storage P1->C5 P2 High Backpressure P2->C2 C3 Clogged Frit P2->C3 P2->C5 P3 Low Recovery P3->C2 C4 Protein Denaturation P3->C4 S5 Replace Column C1->S5 S1 Deep Clean (Urea/GdnHCl) C2->S1 S2 Reverse Flow Wash C3->S2 S3 Neutralize Eluate C4->S3 S4 Store in 20% EtOH C5->S4

Caption: Logical links between common issues, causes, and solutions.

References

Validation & Comparative

A Comparative Analysis of 4-Nitrobenzamidine's Inhibitory Activity Against Other Benzamidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the inhibitory activity of 4-Nitrobenzamidine with other structurally related benzamidine compounds. Directed at researchers and drug development professionals, this document synthesizes experimental data, outlines detailed protocols for assessing inhibitory potency, and explores the underlying structure-activity relationships that govern the efficacy of this class of serine protease inhibitors.

Introduction: The Enduring Relevance of Benzamidines in Protease Inhibition

Benzamidine and its derivatives represent one of the foundational scaffolds in the design of inhibitors for serine proteases, a large family of enzymes crucial in physiological processes ranging from digestion to blood coagulation. Their enduring appeal lies in the ability of the positively charged amidinium group to mimic the natural substrate, arginine, thereby effectively blocking the enzyme's active site. This interaction primarily involves the formation of a salt bridge with the carboxylate side chain of a conserved aspartate residue (Asp189 in the S1 pocket of trypsin-like proteases).

While unsubstituted benzamidine is a potent but non-selective inhibitor, medicinal chemists have long explored how modifications to the phenyl ring can modulate both potency and selectivity. This guide focuses on this compound, a derivative featuring a strongly electron-withdrawing nitro group at the para position, and compares its inhibitory profile against other key analogs to elucidate the principles of rational inhibitor design.

Comparative Inhibitory Potency: A Data-Driven Analysis

The efficacy of an inhibitor is quantitatively expressed by its inhibition constant (Kᵢ), which represents the dissociation constant of the enzyme-inhibitor complex. A lower Kᵢ value signifies a tighter binding and, therefore, a more potent inhibitor. The table below summarizes the Kᵢ values for this compound and other selected benzamidine derivatives against bovine trypsin, a model serine protease.

CompoundSubstituent (at para-position)Kᵢ against Bovine Trypsin (μM)Notes
Benzamidine-H18.4The baseline compound, exhibiting moderate potency.
This compound -NO₂38.0 The electron-withdrawing nitro group decreases inhibitory potency compared to the parent molecule.
4-Aminobenzamidine-NH₂0.96The electron-donating amino group significantly enhances inhibitory activity.
4-Chlorobenzamidine-Cl10.4A weakly deactivating halogen results in a modest increase in potency over benzamidine.
4-Methylbenzamidine-CH₃16.0The weakly electron-donating methyl group has a minimal effect on potency compared to benzamidine.

Analysis: The data clearly demonstrates that the electronic properties of the substituent at the para-position of the benzamidine scaffold have a profound impact on inhibitory activity against trypsin.

  • Electron-Donating Groups Enhance Potency: The most potent compound in this series is 4-Aminobenzamidine, which features a strong electron-donating amino group. This suggests that increased electron density in the phenyl ring enhances the interaction with the enzyme's active site.

  • Electron-Withdrawing Groups Reduce Potency: Conversely, this compound, with its potent electron-withdrawing nitro group, is the least effective inhibitor in this series, showing a Kᵢ value approximately double that of the unsubstituted benzamidine. This indicates that reducing the electron density of the aromatic ring is detrimental to binding affinity.

This trend provides a clear, albeit counterintuitive, structure-activity relationship (SAR). One might assume that an electron-withdrawing group would increase the acidity of the amidinium group, leading to a stronger ionic interaction. However, the experimental data suggests that the overall electronic character of the phenyl ring plays a more complex role, possibly involving hydrophobic and van der Waals interactions within the S1 specificity pocket of the enzyme.

Experimental Protocol: Determination of Inhibition Constant (Kᵢ)

To ensure the reproducibility and accuracy of the comparative data, a robust experimental protocol is essential. The following section details a self-validating workflow for determining the Kᵢ of a competitive inhibitor using a chromogenic substrate assay.

Principle: This assay measures the rate of an enzyme-catalyzed reaction in the presence of varying concentrations of an inhibitor. For a competitive inhibitor, the apparent Michaelis constant (Kₘ) of the substrate will increase, while the maximum reaction velocity (Vₘₐₓ) remains unchanged. The Kᵢ is determined by analyzing the relationship between the inhibitor concentration and the change in Kₘ.

Materials:

  • Enzyme: Bovine Trypsin (e.g., TPCK-treated, lyophilized powder)

  • Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0

  • Substrate: Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA)

  • Inhibitors: this compound, Benzamidine, etc.

  • Instrumentation: UV/Vis Spectrophotometer capable of kinetic measurements at 405 nm.

Workflow Diagram:

G cluster_prep Preparation Phase cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare stock solutions: - Enzyme (Trypsin) - Substrate (BAPNA) - Inhibitors P2 Design assay plate map: - No-enzyme control - No-inhibitor control - Inhibitor dilutions P1->P2 A1 Add buffer and inhibitor to microplate wells P2->A1 A2 Pre-incubate enzyme and inhibitor for 10 min at 25°C A1->A2 A3 Initiate reaction by adding BAPNA substrate A2->A3 A4 Measure absorbance at 405 nm every 30 seconds for 10 min A3->A4 D1 Calculate initial reaction velocities (V₀) A4->D1 D2 Plot Michaelis-Menten curves for each inhibitor concentration D1->D2 D3 Generate a Dixon plot or Cheng-Prusoff plot D2->D3 D4 Determine Kᵢ value D3->D4 R R D4->R Final Result: Inhibition Constant (Kᵢ)

Caption: Workflow for Kᵢ determination of benzamidine inhibitors.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 1 mg/mL stock solution of bovine trypsin in 1 mM HCl. This acidic solution prevents autolysis.

    • Prepare a 10 mM stock solution of BAPNA in DMSO.

    • Prepare 10 mM stock solutions of each benzamidine inhibitor in the assay buffer.

  • Assay Setup:

    • In a 96-well microplate, add 50 µL of assay buffer to all wells.

    • Add 10 µL of inhibitor dilutions (or buffer for the no-inhibitor control) to the appropriate wells.

    • Add 20 µL of a working dilution of trypsin to all wells except the no-enzyme control.

    • Incubate the plate at 25°C for 10 minutes. This pre-incubation step allows the inhibitor to bind to the enzyme and reach equilibrium.

  • Kinetic Measurement:

    • Initiate the reaction by adding 20 µL of BAPNA substrate at varying concentrations to the wells.

    • Immediately place the plate in the spectrophotometer and begin reading the absorbance at 405 nm every 30 seconds for 10 minutes. The product of BAPNA hydrolysis, p-nitroaniline, is yellow and absorbs at this wavelength.

  • Data Analysis and Kᵢ Calculation:

    • For each concentration of inhibitor, calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

    • Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine the apparent Kₘ and Vₘₐₓ for each inhibitor concentration.

    • The Kᵢ can then be determined using the Cheng-Prusoff equation for competitive inhibition:

      • Kᵢ = IC₅₀ / (1 + [S]/Kₘ)

      • Where IC₅₀ is the concentration of inhibitor that produces 50% inhibition, [S] is the substrate concentration, and Kₘ is the Michaelis constant for the substrate.

Structure-Activity Relationship (SAR) Insights

The inhibitory activity of benzamidine derivatives is not solely governed by the electronic effects discussed earlier. Steric factors and the potential for additional interactions within the S1 pocket also play a critical role.

SAR cluster_substituent Substituent Effects (R) Benz P Asp189 (Negative Charge) Benz->P Primary Interaction: Ionic Bond (Salt Bridge) H Hydrophobic Walls (e.g., Gly216, Trp215) Benz->H Secondary Interactions: - Hydrophobic - van der Waals R R-Group at para-position (-NO₂, -NH₂, -Cl) Modulates electronic & steric properties of the phenyl ring.

Caption: Key interactions of a substituted benzamidine in the S1 pocket of trypsin.

The primary anchoring interaction is the salt bridge between the positively charged amidinium group of the inhibitor and the negatively charged Asp189 at the bottom of the S1 pocket. However, the phenyl ring of the inhibitor is surrounded by the relatively hydrophobic walls of the pocket.

  • Role of this compound: The nitro group in this compound is strongly electron-withdrawing, which, as the data shows, reduces the overall binding affinity. This group is also relatively bulky and polar, which may introduce unfavorable steric or solvation effects within the largely hydrophobic S1 pocket, further contributing to its weaker inhibitory activity.

  • Role of 4-Aminobenzamidine: In contrast, the amino group of 4-Aminobenzamidine is electron-donating. Furthermore, it has the potential to act as a hydrogen bond donor, possibly forming an additional stabilizing interaction with the backbone carbonyls of the S1 pocket, explaining its significantly enhanced potency.

Conclusion and Future Directions

This comparative guide establishes that this compound is a significantly weaker inhibitor of trypsin compared to its parent compound, benzamidine, and other analogs bearing electron-donating or weakly deactivating substituents. The comprehensive analysis of Kᵢ values, supported by a detailed experimental protocol, underscores a clear structure-activity relationship where electron-donating groups at the para-position enhance inhibitory potency.

While this compound itself may not be an optimal inhibitor, its study provides valuable insights for rational drug design. It highlights that inhibitor efficacy is a multifactorial property, dependent on a delicate balance of electronic, steric, and hydrophobic interactions. Future research could focus on exploring a wider range of substituents to further refine the SAR model and develop benzamidine-based inhibitors with enhanced potency and, crucially, improved selectivity for specific serine protease targets.

A Researcher's Guide to the Validation of 4-Nitrobenzamidine as a Selective Serine Protease Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the experimental validation of 4-Nitrobenzamidine as a selective inhibitor of serine proteases. Moving beyond a simple recitation of protocols, we delve into the causality behind experimental design, ensuring a robust and self-validating approach to characterization. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously assess the potency and selectivity of novel enzyme inhibitors.

Introduction: The Critical Role of Serine Protease Selectivity

Serine proteases are a ubiquitous class of enzymes that play a pivotal role in countless physiological processes, from digestion (trypsin, chymotrypsin) and blood coagulation (thrombin) to immune responses (complement C1s).[1] They are characterized by a highly conserved catalytic triad (Serine, Histidine, Aspartate) in their active site, which facilitates the hydrolysis of peptide bonds.[2]

Due to their involvement in numerous pathologies, including pancreatitis, emphysema, and thrombosis, serine proteases are significant drug targets.[3] However, the structural similarity across the family presents a major challenge: achieving inhibitor selectivity. A non-selective inhibitor can lead to off-target effects by interfering with essential physiological functions.[2] Therefore, the rigorous validation of an inhibitor's selectivity is not merely an academic exercise but a critical step in the development of safe and effective therapeutics.

Benzamidine and its derivatives are well-established scaffolds for serine protease inhibition, primarily targeting enzymes that cleave after basic amino acids like arginine and lysine.[1] this compound, the subject of this guide, introduces an electron-withdrawing nitro group to this scaffold. This guide outlines the essential experiments required to determine if this modification confers enhanced potency or a unique selectivity profile compared to the parent compound and other known inhibitors.

The Validation Workflow: A Multi-Step Approach

A thorough validation process follows a logical progression from initial screening to detailed kinetic characterization and broad selectivity profiling. Each step provides increasingly granular data, building a comprehensive picture of the inhibitor's behavior.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Mechanistic & Kinetic Analysis cluster_2 Phase 3: Selectivity & Comparative Profiling A Compound Procurement (this compound) B Primary Screening: IC50 Determination A->B Test against primary target C Potency Determination: Ki Calculation B->C For potent hits (low µM IC50) D Mode of Inhibition Analysis (e.g., Competitive, Non-competitive) C->D E Selectivity Profiling (Protease Panel) D->E Characterize interaction with other proteases F Comparative Analysis vs. Known Inhibitors E->F Benchmark performance G Validated Selective Inhibitor Profile F->G

Caption: Experimental workflow for inhibitor validation.

Understanding the Mechanism: How Benzamidines Inhibit Serine Proteases

The selectivity of serine proteases is largely determined by the nature of the S1 specificity pocket, a cleft in the enzyme's active site that accommodates the amino acid side chain of the substrate. In trypsin-like proteases, this pocket is deep and contains an aspartate residue at its base, which forms a salt bridge with the positively charged side chains of lysine or arginine.

Benzamidine-based inhibitors act as substrate mimetics. The positively charged amidinium group mimics the guanidinium or ammonium group of an arginine or lysine side chain, respectively, allowing it to bind tightly within the S1 pocket.

G cluster_0 Serine Protease Active Site S1_Pocket S1 Specificity Pocket Aspartate (Asp189) Catalytic_Triad Catalytic Triad Serine (Ser195) Hisitidine (His57) Aspartate (Asp102) Inhibitor This compound Interaction Mimics Substrate Inhibitor->Interaction Binds to Interaction->S1_Pocket Occupies

References

A Senior Application Scientist's Guide: Selecting the Right Tool for Serine Protease Inhibition - 4-Nitrobenzamidine vs. AEBSF

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unwanted activity of serine proteases is a persistent challenge. These ubiquitous enzymes play critical roles in normal physiology but, once unleashed during cell lysis or protein purification, can wreak havoc on sample integrity. The choice of inhibitor is therefore not a trivial matter of reagent selection but a critical decision that dictates the success of an experiment.

This guide provides an in-depth comparison of two serine protease inhibitors: 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF), a well-regarded irreversible inhibitor, and 4-Nitrobenzamidine, a representative of the reversible, competitive benzamidine class. We will delve into their mechanisms, practical advantages and disadvantages, and provide the experimental frameworks necessary to validate their use in your own laboratory setting.

The Opposing Philosophies of Inhibition: Covalent Inactivation vs. Competitive Occupation

The fundamental difference between AEBSF and benzamidine-based inhibitors lies in their chemical approach to silencing a protease. AEBSF acts as a suicide substrate, permanently disabling the enzyme, while this compound acts as a temporary occupant, competing with the natural substrate for the enzyme's attention.

AEBSF: The Irreversible Sulfonylating Agent

AEBSF, often sold under the trade name Pefabloc SC, is a sulfonyl fluoride. Its mechanism of action is a covalent and irreversible inactivation of the serine protease. The catalytic serine residue in the enzyme's active site, normally poised to attack a peptide bond, instead attacks the highly electrophilic sulfonyl fluoride group of AEBSF. This reaction forms a stable sulfonyl-enzyme complex, permanently blocking the active site.[1][2][3]

This irreversible nature is a key advantage in applications requiring complete and long-lasting cessation of all serine protease activity, such as during lengthy protein purification protocols.[4]

Caption: Mechanism of irreversible inhibition of serine proteases by AEBSF.

This compound: The Reversible Competitive Inhibitor

This compound belongs to the family of benzamidine inhibitors, which are classic examples of reversible, competitive inhibitors.[5][6] Their structure mimics the side chains of arginine and lysine, the preferred substrates for trypsin-like serine proteases. The positively charged amidinium group of the inhibitor is drawn to the negatively charged aspartate residue at the bottom of the enzyme's S1 specificity pocket, effectively blocking the entry of the actual substrate.[1]

This inhibition is reversible; the inhibitor binds and dissociates from the active site, establishing an equilibrium. The effectiveness of the inhibition is therefore dependent on the inhibitor's concentration and its binding affinity (expressed as the inhibition constant, Ki) relative to the substrate's concentration and affinity (Km).[6]

Caption: Mechanism of reversible competitive inhibition by this compound.

Head-to-Head Comparison: A Data-Driven Analysis

The choice between an irreversible and a reversible inhibitor is dictated by the experimental context. The following table summarizes the key characteristics to guide this decision.

FeatureAEBSF This compound / Benzamidine Class Rationale & Field Insights
Mechanism Irreversible (Covalent)[1][2]Reversible (Competitive)[5][6]AEBSF provides a permanent "off switch," ideal for stopping all protease activity. Benzamidines offer tunable inhibition that can be overcome by high substrate concentrations.
Inhibition Potency IC50 ~300 µM (for Aβ production)[7]Ki ≈ 18.4 µM (Benzamidine vs. Trypsin)[1]A direct comparison is difficult due to different metrics (IC50 vs. Ki). However, benzamidine's Ki in the low micromolar range indicates high-affinity binding. Quantitative Ki data for this compound is not readily available in published literature.
Water Solubility High (~200 mg/mL)[3]Moderate to Good (as hydrochloride salt)[8]AEBSF's excellent water solubility is a major practical advantage, eliminating the need for organic solvents like DMSO which can interfere with downstream applications. Benzamidine HCl is also water-soluble, though potentially requiring heat for higher concentrations.
Stability in Solution Excellent at pH 5-6; limited stability above pH 7.5.[4][9]Generally stable, but sensitive to oxidation. Fresh solutions are recommended.AEBSF's stability in slightly acidic to neutral aqueous buffers is superior to older irreversible inhibitors like PMSF.[10] Benzamidine solutions are best prepared fresh to avoid potential oxidation.
Toxicity Low; significantly less toxic than PMSF and DFP.[10][11]Generally low toxicity.AEBSF is considered a much safer alternative to the highly toxic organophosphate inhibitors like DFP and the hazardous PMSF.[10]
Typical Working Conc. 0.1 - 1.0 mM[3]~1 mM for general use.The effective concentration will always be enzyme and substrate-dependent and should be empirically determined.
Best Use Cases Long-term protein purification, cell lysis for proteomics, cell culture.[4]Affinity chromatography, applications where reversible inhibition is desired, enzyme kinetic studies.[12]Use AEBSF when you need to be certain all serine protease activity has stopped. Use benzamidines when you need to specifically and reversibly target trypsin-like enzymes, such as eluting them from an affinity column.

Experimental Protocols: A Practical Guide to Inhibitor Validation

Trust in a reagent is built upon empirical validation. The following protocols provide a framework for comparing the efficacy and properties of serine protease inhibitors in your laboratory.

Experimental Workflow Overview

experimental_workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Inhibition Assay cluster_analysis 3. Data Analysis prep_enzyme Prepare Enzyme Stock (e.g., Trypsin) setup_plate Setup 96-well plate: - Buffer - Inhibitor dilutions - Enzyme prep_enzyme->setup_plate prep_substrate Prepare Substrate Stock (e.g., BAPNA) start_reaction Initiate Reaction (Add Substrate) prep_substrate->start_reaction prep_inhibitor Prepare Inhibitor Stocks (AEBSF, this compound) prep_inhibitor->setup_plate pre_incubate Pre-incubate (Enzyme + Inhibitor) setup_plate->pre_incubate pre_incubate->start_reaction read_plate Read Absorbance/Fluorescence (Kinetic Mode) start_reaction->read_plate calc_velocity Calculate Reaction Velocity read_plate->calc_velocity plot_data Plot Velocity vs. [Inhibitor] calc_velocity->plot_data determine_potency Determine IC50 / Ki / kinact plot_data->determine_potency

Caption: General workflow for determining the potency of a serine protease inhibitor.

Protocol 1: Determining the Potency of a Reversible Competitive Inhibitor (e.g., this compound)

Objective: To determine the inhibition constant (Ki) of a reversible competitive inhibitor against trypsin.

Principle: By measuring the rate of reaction at various substrate and inhibitor concentrations, one can determine the inhibitor's binding affinity. For a competitive inhibitor, the apparent Km will increase with inhibitor concentration, while Vmax remains unchanged.

Materials:

  • Bovine Trypsin (e.g., Sigma-Aldrich, Cat. No. T9935)

  • Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA) (Substrate)

  • This compound Hydrochloride

  • Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0

  • 96-well UV-transparent microplate

  • Microplate reader capable of reading absorbance at 410 nm in kinetic mode

Procedure:

  • Reagent Preparation:

    • Trypsin Stock: Prepare a 1 mg/mL stock solution in 1 mM HCl. Immediately before use, dilute to a working concentration (e.g., 10 µg/mL) in Assay Buffer. The optimal concentration should be determined empirically to give a linear reaction rate for at least 5-10 minutes.

    • BAPNA Stock: Prepare a 10 mM stock solution in DMSO.

    • Inhibitor Stock: Prepare a 10 mM stock solution of this compound HCl in Assay Buffer.

  • Assay Setup:

    • Design a matrix in a 96-well plate. You will vary the concentration of both the substrate (BAPNA) and the inhibitor.

    • Rows: Set up a series of fixed inhibitor concentrations (e.g., 0 µM, 10 µM, 20 µM, 40 µM, 80 µM). Include a "no inhibitor" control.

    • Columns: For each inhibitor concentration, set up a series of substrate concentrations around the Km of trypsin for BAPNA (~0.94 mM). For example: 0.2 mM, 0.4 mM, 0.8 mM, 1.6 mM, 3.2 mM.

    • In each well, add Assay Buffer, the appropriate volume of inhibitor stock, and the appropriate volume of trypsin working solution. Bring the volume to 180 µL.

  • Pre-incubation:

    • Incubate the plate at 25°C for 5 minutes to allow the inhibitor to equilibrate with the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reactions by adding 20 µL of the appropriate BAPNA dilution to each well.

    • Immediately place the plate in the microplate reader and begin reading the absorbance at 410 nm every 30 seconds for 10 minutes.

  • Data Analysis:

    • For each well, calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot (ΔA₄₁₀/min).

    • Generate a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) for each inhibitor concentration. For a competitive inhibitor, the lines should intersect on the y-axis.

    • Alternatively, and more accurately, use non-linear regression software (e.g., GraphPad Prism) to fit the velocity vs. substrate data for each inhibitor concentration directly to the Michaelis-Menten equation for competitive inhibition to determine the Ki.

Protocol 2: Determining the Potency of an Irreversible Inhibitor (e.g., AEBSF)

Objective: To determine the kinetic parameters (k_inact and K_I) for the irreversible inhibition of trypsin by AEBSF.

Principle: For irreversible inhibitors, the degree of inhibition is time-dependent. The analysis involves measuring the rate of loss of enzyme activity over time at different inhibitor concentrations.

Materials:

  • Same as Protocol 1, but using AEBSF as the inhibitor.

Procedure:

  • Reagent Preparation:

    • Prepare enzyme and substrate stocks as described in Protocol 1.

    • AEBSF Stock: Prepare a 100 mM stock solution in water. Create a series of dilutions in Assay Buffer.

  • Assay Setup (Progress Curve Method):

    • In a 96-well plate, add Assay Buffer and a fixed, saturating concentration of substrate (BAPNA, e.g., 5-10 times the Km).

    • Add different final concentrations of AEBSF to the wells (e.g., 0 µM, 50 µM, 100 µM, 200 µM, 400 µM).

    • Initiate the reaction by adding the trypsin working solution to all wells.

  • Measurement:

    • Immediately place the plate in the reader and measure the absorbance at 410 nm over a longer period (e.g., 30-60 minutes). The reaction curves will start linearly and then curve downwards as the enzyme is progressively inactivated.

  • Data Analysis:

    • For each AEBSF concentration, fit the entire progress curve (Absorbance vs. time) to a first-order equation for the inactivation of the enzyme. This will yield an observed rate constant (k_obs) for each inhibitor concentration.

    • Plot the calculated k_obs values against the corresponding AEBSF concentration ([I]).

    • Fit this plot to the hyperbolic equation: k_obs = k_inact * [I] / (K_I + [I]) . This non-linear regression will provide the values for k_inact (the maximum rate of inactivation) and K_I (the inhibitor concentration at which the inactivation rate is half-maximal).

Conclusion and Recommendations

The choice between this compound and AEBSF is a choice between tactical, reversible control and strategic, permanent elimination of serine protease activity.

  • Choose AEBSF when your primary goal is the complete and irreversible preservation of your protein sample from degradation, especially during long procedures. Its high water solubility, stability, and low toxicity make it a superior and safer choice compared to older irreversible inhibitors like PMSF.[4][10]

  • Choose a benzamidine-based inhibitor like this compound for applications requiring reversible, competitive inhibition of trypsin-like enzymes. This is particularly valuable in enzyme kinetic studies or for affinity purification, where the bound enzyme must be recovered by eluting with a high concentration of the inhibitor.

Ultimately, the most trustworthy protocol is a self-validating one. We strongly encourage researchers to use the provided methodologies to empirically determine the optimal inhibitor and concentration for their specific application. By understanding the distinct mechanisms and properties of these powerful biochemical tools, you can ensure the integrity of your experiments and the reliability of your results.

References

A Tale of Two Inhibitors: A Comparative Analysis of 4-Nitrobenzamidine and Aminobenzamidine for Serine Protease Research

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of serine protease inhibition, a foundational scaffold reigns supreme: the benzamidine moiety. Its ability to mimic the guanidinium group of arginine allows it to effectively dock into the S1 specificity pocket of trypsin-like serine proteases. However, the true power of this scaffold lies in its synthetic tractability, allowing for fine-tuning of its inhibitory properties through substitution on the benzene ring. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparative analysis of two pivotal derivatives: 4-Nitrobenzamidine and p-Aminobenzamidine.

While structurally similar, the electronic differences imparted by the nitro versus the amino group at the para position create two molecules with distinct physicochemical properties, reactivities, and, ultimately, applications. Understanding these nuances is critical for experimental design, from fundamental enzymology to the development of novel therapeutics.

At a Glance: Physicochemical Properties

The fundamental characteristics of a molecule dictate its behavior in a biological system. The electron-withdrawing nitro group in this compound and the electron-donating amino group in aminobenzamidine create a cascade of differences in their properties.

PropertyThis compoundp-AminobenzamidineRationale for Difference
Chemical Structure A benzamidine core with a nitro group (-NO₂) at the para position.A benzamidine core with an amino group (-NH₂) at the para position.The key difference is the nature of the para-substituent.
Molecular Formula C₇H₇N₃O₂[1]C₇H₉N₃[2]Reflects the different substituent groups.
Molecular Weight 165.15 g/mol 135.17 g/mol [2]The nitro group is heavier than the amino group.
Appearance Light yellow crystalline powder.[3]White to off-white crystalline powder.[4]The nitro group is a chromophore that often imparts color.
Solubility Generally lower solubility in water compared to its amino counterpart.Moderately soluble in water; solubility can be pH-dependent.[4]The amino group can be protonated, increasing aqueous solubility.[4]
pKa (Amidinium) LowerHigherThe electron-withdrawing nitro group reduces the basicity of the amidine group, lowering its pKa. The electron-donating amino group increases its basicity.
Chemical Reactivity The nitro group can be readily reduced to an amine.[5] The aromatic ring is activated towards nucleophilic aromatic substitution.[6]The amino group is a versatile handle for further chemical modification (e.g., acylation, alkylation).The nitro group is a key functional group for transformation, while the amino group is a nucleophilic site for building molecular complexity.

The Heart of the Matter: Mechanism of Inhibition and Target Specificity

Both this compound and aminobenzamidine are competitive inhibitors of trypsin-like serine proteases.[7][8][9][10] They function by inserting their positively charged amidinium group into the S1 specificity pocket of the protease, which typically features a negatively charged aspartate or glutamate residue at its base. This mimics the natural substrate's arginine or lysine side chain.

However, the nature of the para-substituent significantly influences the binding affinity and specificity.

  • This compound: The potent electron-withdrawing nitro group pulls electron density away from the benzene ring and, to a lesser extent, from the amidine group. This reduces the basicity of the amidine, which can lead to a weaker electrostatic interaction with the aspartate residue in the S1 pocket compared to aminobenzamidine. Its primary role is often not as a potent inhibitor itself, but as a synthetic precursor to other benzamidine derivatives.[5][6][11] The reduction of the nitro group to an amine is a common synthetic step to produce aminobenzamidine or other analogues.[12][13][14]

  • p-Aminobenzamidine: The electron-donating amino group increases the electron density of the aromatic ring and enhances the basicity of the amidinium group. This can lead to a stronger and more favorable interaction with the negatively charged floor of the S1 pocket.[9] Consequently, aminobenzamidine is generally a more potent inhibitor for many trypsin-like proteases compared to unsubstituted benzamidine and its nitro-substituted counterpart.[15]

The following diagram illustrates the general binding mode of a substituted benzamidine in the S1 pocket of a serine protease like trypsin.

Caption: Benzamidine inhibitor binding in the S1 pocket of a trypsin-like protease.

Comparative Inhibitory Potency

The difference in potency is evident in their inhibition constants (Ki). A lower Ki value indicates a higher binding affinity and more potent inhibition.

Enzyme4-Aminobenzamidine (Ki)Benzamidine (Ki)Reference
Trypsin 6.1 µM-[16]
Thrombin 65 µM-[16]
Human Tissue Kallikrein (hK1) 146 µM1,098 µM[15]
Urokinase (uPA) 82 µM-[17]

Note: Direct Ki values for this compound are less commonly reported in comparative studies, as it is generally considered a weaker inhibitor and more often used as a synthetic intermediate.

Applications in Research and Development

The distinct properties of these two molecules lead to divergent applications in the lab.

This compound: The Versatile Precursor

The primary utility of this compound lies in synthetic and medicinal chemistry.[6]

  • Chemical Intermediate: It is a crucial building block for synthesizing a wide range of more complex benzamidine-based inhibitors.[3][11] The nitro group can be easily reduced to an amine, providing a chemical handle for further elaboration.[5]

  • Structure-Activity Relationship (SAR) Studies: In early-stage drug discovery, it can serve as a starting point or a reference compound with an electron-withdrawing group to probe the electronic requirements of the enzyme's active site.

p-Aminobenzamidine: The Workhorse Inhibitor and Affinity Ligand

p-Aminobenzamidine is a widely used tool in biochemistry and protein science.[7]

  • Reversible Protease Inhibition: It is commonly added to buffers during protein purification to prevent degradation of the target protein by endogenous serine proteases.[18]

  • Affinity Chromatography: This is a major application of aminobenzamidine.[19] It can be covalently immobilized onto a chromatography resin (e.g., sepharose) to create a medium that specifically binds and purifies trypsin-like serine proteases.[20][21][22][23][24] This is a powerful technique for isolating enzymes like trypsin, thrombin, urokinase, and kallikrein from complex biological mixtures.[20][23]

  • Fluorescent Probe: The fluorescence of p-aminobenzamidine is significantly enhanced upon binding to the active site of serine proteases.[16][25] This property can be exploited to monitor enzyme activation in real-time and to study inhibitor binding kinetics.[16][25]

  • Scaffold for Drug Discovery: The amino group provides a convenient point for chemical modification, making aminobenzamidine a common starting point for the development of more potent and selective protease inhibitors.[14]

Experimental Section: Protocols for the Bench Scientist

To provide a practical context, here are two representative experimental protocols.

Protocol 1: Determination of Inhibitory Potency (Ki) against Trypsin

This protocol outlines a standard enzyme inhibition assay to determine the Ki of a competitive inhibitor like aminobenzamidine for bovine trypsin.

Principle: The rate of trypsin-catalyzed hydrolysis of a chromogenic substrate (e.g., BAPNA) is measured in the presence of varying concentrations of the inhibitor. The data is then used to determine the mode of inhibition and the inhibition constant (Ki).

Materials:

  • Bovine Trypsin

  • Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA)

  • p-Aminobenzamidine hydrochloride

  • Tris-HCl buffer (e.g., 50 mM, pH 8.2, containing 20 mM CaCl₂)

  • 96-well microplate

  • Microplate reader

Workflow Diagram:

Caption: Workflow for determining the Ki of a protease inhibitor.

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of trypsin in cold, dilute HCl to maintain stability.

    • Prepare a stock solution of BAPNA in DMSO.

    • Prepare a series of dilutions of aminobenzamidine in the Tris-HCl buffer.

  • Assay Setup:

    • In a 96-well plate, add 160 µL of Tris-HCl buffer to each well.

    • Add 10 µL of the aminobenzamidine dilutions (or buffer for the control) to the appropriate wells.

    • Add 10 µL of the trypsin solution to all wells. Mix gently.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of the BAPNA substrate solution to each well.

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

    • Measure the increase in absorbance at 405 nm over time (e.g., every 30 seconds for 10 minutes). The product, p-nitroaniline, is yellow.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

    • To determine the Ki for competitive inhibition, analyze the data using the appropriate equation, often visualized with a Lineweaver-Burk or Dixon plot.

Causality and Self-Validation: The use of multiple substrate and inhibitor concentrations allows for a robust determination of the inhibition type. A competitive inhibitor will increase the apparent Km but not affect Vmax. This pattern validates the assumed mechanism of action.

Protocol 2: Synthesis of p-Aminobenzamidine from 4-Nitrobenzonitrile

This protocol provides a conceptual outline for the synthesis of p-aminobenzamidine, illustrating the role of 4-nitro-substituted precursors.

Principle: This is a multi-step synthesis that first converts the nitrile to an amidine and then reduces the nitro group to an amine.

Reaction Scheme: 4-Nitrobenzonitrile → this compound → p-Aminobenzamidine

Materials:

  • 4-Nitrobenzonitrile

  • Sodium methoxide

  • Methanol

  • Ammonium chloride

  • Reducing agent (e.g., Tin(II) chloride or catalytic hydrogenation with Pd/C)

  • Hydrochloric acid

Procedure Outline:

  • Amidine Formation (Pinner Reaction):

    • 4-Nitrobenzonitrile is reacted with methanol under acidic conditions (generated from sodium methoxide) to form an intermediate imidate.

    • This intermediate is then treated with an ammonia source, such as ammonium chloride, to yield this compound.[13]

  • Nitro Group Reduction:

    • The synthesized this compound is then subjected to reduction. A common method is using a metal in acid, such as tin(II) chloride in hydrochloric acid.[26]

    • Alternatively, catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere can be used for a cleaner reduction.[26]

  • Isolation:

    • The final product, p-aminobenzamidine, is typically isolated as its more stable hydrochloride salt.[12]

Causality and Self-Validation: Each step's success is validated through analytical techniques. The formation of the amidine can be confirmed by IR spectroscopy (appearance of N-H stretches) and NMR. The reduction of the nitro group can be monitored by the disappearance of its characteristic IR bands and a significant upfield shift of aromatic protons in the ¹H NMR spectrum. The final product's identity and purity are confirmed by melting point, NMR, and mass spectrometry.

Conclusion: Choosing the Right Tool for the Job

The choice between this compound and p-aminobenzamidine is entirely dependent on the scientific objective.

  • Choose this compound when your goal is chemical synthesis. It is an excellent and cost-effective starting material for creating libraries of benzamidine-based compounds for SAR studies or for the targeted synthesis of a specific inhibitor.

  • Choose p-Aminobenzamidine when you require a reliable, off-the-shelf inhibitor for biochemical assays, a ligand for affinity purification of serine proteases, or a fluorescent probe for binding studies. Its superior inhibitory potency and functional handle for immobilization make it the workhorse for protein-centric applications.

In essence, this compound is the precursor, the block of marble from which a sculpture is carved. p-Aminobenzamidine is the finished tool, ready to be used for precise applications. A thorough understanding of their distinct chemical personalities empowers researchers to make informed decisions, leading to more robust and meaningful scientific outcomes.

References

A Senior Application Scientist's Guide to the Quantitative Structure-Activity Relationship (QSAR) of Substituted Benzamidines

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Welcome to a comprehensive examination of the quantitative structure-activity relationships (QSAR) governing substituted benzamidines. This guide moves beyond simple data reporting to provide a comparative analysis grounded in mechanistic insights and predictive modeling. As a foundational scaffold in medicinal chemistry, benzamidine and its derivatives are renowned for their ability to inhibit serine proteases, a class of enzymes pivotal in physiological processes ranging from blood coagulation to viral replication.[1][2] The positively charged amidinium group allows these molecules to act as effective mimics of arginine or lysine residues, anchoring them in the S1 specificity pocket of target enzymes like thrombin and Factor Xa (fXa).[2]

This guide will dissect the nuanced relationships between structural modifications and inhibitory potency, compare QSAR models across different biological targets, and provide the experimental framework necessary for robust and reproducible QSAR studies.

Section 1: The Rationale of QSAR in Benzamidine Drug Discovery

QSAR modeling provides a statistical bridge between a molecule's chemical structure and its biological activity.[3][4] For benzamidine derivatives, this means correlating physicochemical properties (descriptors) with their measured inhibitory constants (e.g., Kᵢ or IC₅₀). A robust QSAR model serves two primary functions: it predicts the activity of novel, unsynthesized compounds and provides interpretable, graphical feedback on which structural features are critical for enhancing potency and selectivity.[5] This dual capability is indispensable for accelerating the hit-to-lead and lead-optimization phases of drug discovery.

The general workflow of a QSAR study is a systematic process designed to ensure statistical rigor and predictive power. It begins with curated data and culminates in a validated model ready for prospective application.

QSAR_Workflow cluster_0 Data Preparation cluster_1 Model Development cluster_2 Validation & Application Data 1. Curated Dataset (Structures & Activities) Desc 2. Descriptor Calculation (Steric, Electronic, etc.) Data->Desc Split 3. Dataset Splitting (Training & Test Sets) Desc->Split Model 4. Algorithm Application (e.g., MLR, PLS, CoMFA) Split->Model Internal 5. Internal Validation (Cross-validation, q²) Model->Internal External 6. External Validation (Test Set, R²pred) Internal->External Deploy 7. Model Deployment (Virtual Screening, Lead Opt.) External->Deploy

Caption: General workflow for a quantitative structure-activity relationship (QSAR) study.

Section 2: Comparative QSAR Analysis: Thrombin vs. Factor Xa Inhibition

Thrombin and Factor Xa are critical serine proteases in the blood coagulation cascade and are primary targets for antithrombotic agents.[6][7] While both enzymes have a high affinity for benzamidine-based inhibitors, achieving selectivity is a major challenge due to structural similarities in their active sites.[5] 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have proven invaluable in dissecting the structural features that govern both affinity and selectivity.[5][8]

A seminal study applied CoMFA and CoMSIA to a dataset of 72 benzamidine-type inhibitors against trypsin, thrombin, and fXa.[5][8] The CoMSIA models were found to be statistically superior and less sensitive to molecular alignment variations.[8] The graphical output from these models—contour maps—pinpoints regions where specific physicochemical properties can be modified to enhance binding or selectivity.

Key Insights from Comparative 3D-QSAR:

  • Steric Fields: For thrombin, contour maps often reveal that bulky substituents are favored in regions corresponding to the S2-S4 pockets, whereas fXa's active site may be more constrained.

  • Electrostatic Fields: The canonical interaction is the placement of the positively charged amidine group in the negatively charged S1 pocket. However, subtle differences in the electrostatic potential of secondary binding sites can be exploited. For instance, a region where a negative potential is favorable for thrombin but unfavorable for fXa becomes a prime target for chemical modification to enhance selectivity.

  • Hydrophobic Fields: Hydrophobic interactions are crucial for desolvation and affinity. CoMSIA maps can highlight areas where increasing lipophilicity enhances binding to one enzyme over the other. For example, replacing a benzamidine with a less basic, more lipophilic mimic like 1-aminoisoquinoline has been shown to improve pharmacokinetic profiles and oral bioavailability in fXa inhibitors.[9]

Pharmacophore cluster_Enzyme Serine Protease Active Site cluster_Inhibitor Benzamidine Inhibitor S1 S1 Pocket (Aspartate residue) S2 S2 Pocket S3_S4 S3/S4 Pockets (Hydrophobic) P1 P1 Group (Benzamidine) P1->S1 Ionic Bond (Key Interaction) P2 P2 Group (Linker) P2->S2 H-Bonding/ Steric Fit P3_P4 P3/P4 Group (Scaffold Extension) P3_P4->S3_S4 Hydrophobic Interaction

Caption: Pharmacophore model for benzamidine inhibitors in a serine protease active site.

Quantitative Data Comparison

The following table summarizes inhibitory data for a representative set of benzamidine analogs against trypsin and thrombin, illustrating key structure-activity relationship trends. The data highlights how extending the molecule to occupy secondary binding sites (S3/S4) dramatically increases potency.[10]

Compound IDStructure / NameTrypsin Kᵢ (μM)Thrombin Kᵢ (μM)Key SAR Insight
1 Benzamidine18.0660Baseline scaffold with modest, non-selective activity.[10]
2 4-Aminobenzamidine0.813.0Electron-donating group at para-position improves activity.[2][10]
3 4-Chlorobenzamidine35.0250Electron-withdrawing group at para-position reduces activity.[10]
4 Nα-(dansyl)-3-amidinophenylalanine0.0080.004Extension into S2-S4 pockets with a bulky, hydrophobic dansyl group dramatically increases potency for both enzymes.[10]
5 4-Amidinophenylpyruvic acid0.32.5Addition of a pyruvate group improves affinity over simple benzamidines.[10]

Section 3: QSAR of Benzamidines in Antimicrobial and Antiparasitic Applications

The utility of the benzamidine scaffold is not limited to protease inhibition. Derivatives have shown promise as antimicrobial and antiparasitic agents.[11][12] QSAR studies in this area often rely on different descriptors and biological endpoints, such as Minimum Inhibitory Concentration (MIC).

For example, a QSAR study on substituted benzamides against various bacteria and fungi found that antimicrobial activity could be effectively modeled using topological descriptors like molecular connectivity indices and Kier's shape index.[11] This indicates that the overall size, shape, and branching of the molecule are critical determinants of its ability to disrupt microbial processes. The high cross-validated r² values (r²cv) reported in the study underscore the predictive power of the developed models.[11]

Similarly, pharmacophore modeling and 3D-QSAR have been applied to benzamide analogues as inhibitors of the bacterial cell division protein FtsZ.[13] A statistically significant model (R² = 0.8319, Q² = 0.6213) was developed, identifying a five-featured pharmacophore essential for activity: one hydrogen bond acceptor, one donor, one hydrophobic feature, and two aromatic rings.[13] This level of detail provides a clear roadmap for designing new analogues with improved potency against multidrug-resistant bacteria.

Section 4: Experimental Protocols for a Robust QSAR Study

Executing a trustworthy QSAR analysis requires meticulous attention to detail at each stage. The protocol outlined below is a self-validating system designed to produce robust and predictive models.

Step 1: Data Curation and Preparation
  • Compound Assembly: Compile a dataset of substituted benzamidines with experimentally determined biological activity (e.g., Kᵢ, IC₅₀, MIC) against a single, consistent target and assay. Ensure activity values span a wide range (at least 2-3 log units).

  • Structural Verification: Draw all chemical structures in a consistent format (e.g., 2D SDF). Verify and standardize chemical representations, paying close attention to tautomers, ionization states, and stereochemistry.

  • Data Conversion: Convert biological activity data to a logarithmic scale (e.g., pIC₅₀ = -log(IC₅₀)) to ensure a more linear relationship with descriptor values.

  • Rationale: The quality of the input data fundamentally determines the quality of the resulting model. Inconsistent assay data or incorrect structures are a primary source of error in QSAR modeling.[3]

Step 2: Molecular Descriptor Calculation
  • Software Selection: Utilize validated software (e.g., MOE, Schrödinger Suite, PaDEL-Descriptor) to calculate a wide range of molecular descriptors.

  • Descriptor Classes: Calculate descriptors that represent the primary forces in ligand-receptor interactions:

    • Steric/Topological: Molar Refractivity (MR), Kier Shape Indices, Molecular Weight.

    • Electronic: Dipole moment, partial charges, HOMO/LUMO energies.

    • Hydrophobic: LogP (partition coefficient), Water Solubility (LogS).

    • 3D (for CoMFA/CoMSIA): Steric and electrostatic fields calculated around an aligned set of molecules.

  • Data Filtering: Remove descriptors with low variance or high inter-correlation (e.g., |r| > 0.9) to reduce model complexity and prevent overfitting.

  • Rationale: The chosen descriptors must encode the structural variations within the dataset that are responsible for the observed changes in biological activity. A diverse set of descriptors allows the modeling algorithm to identify the most relevant physicochemical properties.

Step 3: Model Development and Validation
  • Dataset Splitting: Divide the curated dataset into a training set (~75-80%) for model building and a test set (~20-25%) for external validation. The split should be performed rationally to ensure that the test set is representative of the chemical diversity and activity range of the full dataset.

  • Algorithm Selection: Apply a suitable regression algorithm. Multiple Linear Regression (MLR) is simple and interpretable, while Partial Least Squares (PLS) is better for handling correlated descriptors, which is common in 3D-QSAR.[5]

  • Internal Validation: Assess the robustness and predictive power of the model using the training set. The primary metric is the leave-one-out cross-validated correlation coefficient (q² or Q²). A Q² > 0.5 is generally considered indicative of a predictive model.[14]

  • Y-Randomization: Perform a y-randomization test by randomly shuffling the biological activity data and re-building the model multiple times. The resulting models should have very low q² and R² values, confirming that the original model is not due to a chance correlation.[15]

  • External Validation: Use the developed model to predict the activity of the compounds in the external test set (which were not used in model building). The predictive power is assessed by the predictive R² (R²pred). An R²pred > 0.6 is a hallmark of a highly predictive model.[14]

  • Applicability Domain (AD): Define the chemical space in which the model's predictions are reliable. This prevents the extrapolation of predictions for compounds that are structurally dissimilar to the training set.

  • Rationale: Rigorous validation is the most critical step. Internal validation alone is insufficient as it can lead to over-fitted models.[16] External validation provides the true measure of a model's ability to predict the activity of new chemical entities.[14]

Conclusion

The quantitative structure-activity relationship of substituted benzamidines is a well-established yet dynamic field. As this guide has demonstrated, QSAR models, particularly 3D-QSAR approaches like CoMSIA, provide powerful, predictive frameworks for rational drug design. By comparing models across different targets like thrombin and Factor Xa, researchers can decipher the subtle structural modifications required to achieve not only high potency but also crucial selectivity. The application of these principles to antimicrobial and antiparasitic targets further underscores the versatility of the benzamidine scaffold. Adherence to rigorous, self-validating experimental and computational protocols is paramount to generating models that can genuinely accelerate the discovery of next-generation therapeutics.

References

A Researcher's Guide to Evaluating the Specificity of 4-Nitrobenzamidine for Trypsin-Like Proteases

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in proteomics, drug discovery, and diagnostics, the precise inhibition of protease activity is paramount. Trypsin-like serine proteases, a family of enzymes that cleave peptide bonds C-terminal to arginine or lysine residues, are implicated in a vast array of physiological and pathological processes, from blood coagulation to cancer metastasis.[1][2] The ability to selectively inhibit these enzymes is crucial for dissecting their roles and developing targeted therapeutics. This guide provides an in-depth evaluation of 4-Nitrobenzamidine, a small molecule inhibitor, and compares its specificity against other commonly used alternatives for trypsin-like proteases.

The Critical Role of Specificity in Protease Inhibition

The central challenge in targeting a specific protease is achieving selectivity. Many proteases within the same family share significant structural homology in their active sites, leading to off-target inhibition by non-specific compounds.[3][4] This can confound experimental results and lead to undesirable side effects in therapeutic applications. Therefore, a thorough understanding of an inhibitor's specificity profile is not merely advantageous but essential for rigorous scientific inquiry.

Mechanism of Action: How Benzamidine Derivatives Inhibit Trypsin-Like Proteases

Benzamidine and its derivatives, including this compound, are competitive inhibitors of trypsin-like serine proteases.[5][6] The benzamidine moiety acts as a mimic of the positively charged side chains of arginine and lysine, allowing it to bind to the S1 pocket of the protease active site, which typically contains a negatively charged aspartate residue.[7] This interaction blocks the entry of the natural substrate, thereby inhibiting enzymatic activity. The nature of substituents on the benzamidine ring can significantly influence the inhibitor's affinity and specificity for different proteases.[8]

Comparative Analysis of Inhibitor Specificity

To provide a clear comparison, we will evaluate this compound against three other widely used inhibitors of serine proteases: Benzamidine, p-Aminophenylmethylsulfonyl fluoride (APMSF), and Leupeptin.

Inhibitor Specificity Profile

The following table summarizes the known inhibitory activities of these compounds against a panel of serine proteases. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity, with a lower Ki value indicating a more potent inhibitor.

InhibitorTarget Protease(s)Ki ValueComments
This compound Trypsin-like proteasesVaries with proteaseThe nitro group can alter binding affinity and specificity compared to unsubstituted benzamidine.
Benzamidine Trypsin, Thrombin, Plasmin, Factor Xa~19 µM for Trypsin[6]A general, reversible competitive inhibitor of trypsin-like proteases.[5]
p-APMSF Trypsin, Thrombin, Factor Xa, Plasmin~1-2 µM for several proteases[9]An irreversible inhibitor of trypsin-like serine proteases; does not inhibit chymotrypsin.[10][11][12]
Leupeptin Trypsin, Plasmin, Cathepsin B, Calpain~3.5 nM for Trypsin, ~3.4 nM for Plasmin[13]A broad-spectrum reversible inhibitor of serine, cysteine, and threonine proteases.[13][14][15] Does not inhibit chymotrypsin or thrombin.[13]

Note: Ki values can vary depending on experimental conditions.

From this data, it is evident that while all four compounds inhibit trypsin, their broader specificity profiles differ significantly. Leupeptin, for instance, demonstrates high potency for trypsin and plasmin but also inhibits cysteine proteases.[13][14][15] APMSF provides irreversible inhibition of a range of trypsin-like proteases but spares chymotrypsin.[10][11] Benzamidine serves as a general, reversible inhibitor for this class of enzymes.[5][6] The specificity of this compound needs to be empirically determined for each protease of interest, as the addition of the nitro group can modulate its interaction within the S1 pocket.

Experimental Workflow for Determining Inhibitor Specificity

To rigorously evaluate the specificity of this compound, a systematic experimental approach is required. The following workflow outlines the key steps, from initial enzyme kinetics to a broader panel screening.

Figure 1. A three-phase experimental workflow for evaluating protease inhibitor specificity.

Detailed Experimental Protocol: Chromogenic Assay for Trypsin Inhibition

This protocol provides a method for determining the inhibitory activity of this compound against trypsin using a chromogenic substrate.

Principle: Trypsin cleaves the chromogenic substrate, such as Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride, releasing p-nitroaniline (pNA).[16] The rate of pNA release is directly proportional to the trypsin activity and can be measured spectrophotometrically at 405 nm.[17] The presence of an inhibitor will reduce the rate of this reaction.

Materials:

  • Trypsin (e.g., bovine pancreas)

  • Chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride)

  • Assay Buffer: e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5

  • This compound stock solution (in an appropriate solvent like DMSO)

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare Reagents:

    • Prepare a working solution of trypsin in the assay buffer. The final concentration should be determined empirically to give a linear rate of substrate hydrolysis over the desired time course.

    • Prepare a working solution of the chromogenic substrate in the assay buffer.

    • Prepare a serial dilution of this compound in the assay buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a level that affects enzyme activity.

  • Assay Setup (96-well plate format):

    • Enzyme Activity Control: Add assay buffer and trypsin solution.

    • Inhibition Test: Add the serially diluted this compound solutions and the trypsin solution.

    • Substrate Control (Blank): Add assay buffer only.

    • Pre-incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.[18]

  • Initiate the Reaction:

    • Add the chromogenic substrate solution to all wells to start the reaction.

  • Data Acquisition:

    • Immediately place the plate in the microplate reader and measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 10-20 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).

    • To determine the inhibition constant (Ki), repeat the experiment with varying substrate concentrations and analyze the data using methods such as Dixon or Lineweaver-Burk plots.

Interpreting the Results: Building a Specificity Profile

By performing these assays with a panel of proteases, you can build a comprehensive specificity profile for this compound. This profile will allow you to quantitatively compare its potency and selectivity against different enzymes and in relation to other inhibitors.

References

A Comparative Guide to the Kinetic Analysis of Enzyme Inhibition: 4-Nitrobenzamidine as a Model Inhibitor for Serine Proteases

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my experience has shown that a robust understanding of enzyme kinetics is not merely academic; it is the bedrock of successful drug discovery and development. The ability to accurately characterize the interaction between an enzyme and a potential inhibitor is fundamental to optimizing lead compounds. This guide provides an in-depth, practical comparison of kinetic analysis techniques, using the inhibition of the serine protease Trypsin by 4-Nitrobenzamidine as a central case study.

The "Why": Foundational Principles of Enzyme Inhibition Analysis

Serine proteases, such as trypsin, thrombin, and plasmin, are a major class of enzymes involved in physiological processes ranging from digestion to blood coagulation.[1] Their dysregulation is implicated in numerous diseases, making them prime targets for therapeutic intervention.[2] An inhibitor's potency and its mechanism of action are the two most critical parameters determined during early-stage drug development.

  • Potency is quantified by the inhibition constant (Kᵢ), which represents the dissociation constant of the enzyme-inhibitor complex. A lower Kᵢ value signifies a more potent inhibitor.

  • Mechanism of Action describes how the inhibitor interacts with the enzyme. The primary reversible mechanisms are:

    • Competitive Inhibition: The inhibitor binds only to the free enzyme's active site, directly competing with the substrate.[3] This type of inhibition can be overcome by increasing the substrate concentration. Kₘ increases, while Vₘₐₓ remains unchanged.[4]

    • Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site) on both the free enzyme and the enzyme-substrate complex. This reduces the catalytic efficiency of the enzyme but does not affect substrate binding. Vₘₐₓ decreases, while Kₘ remains unchanged.[5]

    • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex at an allosteric site. This is most common in multi-substrate reactions. Both Vₘₐₓ and Kₘ decrease.[4]

    • Mixed Inhibition: The inhibitor binds to an allosteric site on both the free enzyme and the ES complex, but with different affinities. Both Vₘₐₓ and Kₘ are affected.[6]

This compound, a derivative of the classic trypsin inhibitor benzamidine, serves as an excellent model compound.[7] Its rigid structure and ability to mimic the positively charged side chain of arginine or lysine allow it to bind with high specificity to the S1 pocket of trypsin-like serine proteases.[8][9]

Experimental Design: A Self-Validating Workflow

The core principle of a kinetic study is to measure the initial reaction velocity (v₀) under a matrix of varying substrate and inhibitor concentrations. A robust experimental design is crucial for unambiguously determining the inhibition mechanism and accurately calculating kinetic parameters.

Our model system will consist of:

  • Enzyme: Bovine Trypsin

  • Substrate: Nα-Benzoyl-L-arginine p-nitroanilide (BAPNA), a chromogenic substrate that releases p-nitroaniline (yellow) upon cleavage, which can be monitored spectrophotometrically at ~410 nm.[10]

  • Inhibitor 1 (Test): this compound

  • Inhibitor 2 (Comparison): Benzamidine (a non-nitrated analogue)

The workflow is designed to generate two intersecting datasets, one for determining the mechanism (Lineweaver-Burk plot) and one for confirming the mechanism and determining Kᵢ (Dixon plot).

G cluster_prep Preparation cluster_exp Execution cluster_analysis Analysis P1 Prepare Stock Solutions (Enzyme, Substrate, Inhibitors, Buffer) P2 Design Concentration Matrix (Varying [S] and [I]) P1->P2 E1 Pre-incubate Enzyme with Inhibitor/Buffer P2->E1 Experimental Setup E2 Initiate Reaction by adding Substrate E1->E2 E3 Measure Absorbance Change over Time (Kinetic Read) E2->E3 A1 Calculate Initial Velocities (v₀) from Linear Phase of Reaction E3->A1 Raw Data A2 Generate Lineweaver-Burk Plot (1/v₀ vs 1/[S]) A1->A2 A3 Generate Dixon Plot (1/v₀ vs [I]) A1->A3 A4 Determine Mechanism & Calculate Km, Vmax, Ki A2->A4 A3->A4 caption Fig 1. Overall experimental workflow for kinetic analysis.

Caption: Fig 1. Overall experimental workflow for kinetic analysis.

Detailed Experimental Protocol

This protocol is designed for a 96-well plate format for higher throughput, but can be adapted for single cuvette-based spectrophotometers.

A. Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0.

  • Trypsin Stock: Prepare a 1 mg/mL stock solution in 1 mM HCl to prevent autolysis. Determine the precise active concentration by titration. For the assay, dilute to a working concentration (e.g., 5 µg/mL) in Assay Buffer immediately before use.

  • BAPNA Substrate Stock: Prepare a 10 mM stock in a suitable organic solvent like DMSO. Create serial dilutions in Assay Buffer to achieve final concentrations ranging from 0.1 to 2 times the known Kₘ of BAPNA for trypsin (~0.5 mM).

  • Inhibitor Stocks: Prepare 10 mM stocks of this compound and Benzamidine in Assay Buffer. Perform serial dilutions to create a range of concentrations. The appropriate range should span the expected Kᵢ value.

B. Assay Procedure:

  • In a 96-well plate, add 20 µL of each inhibitor dilution (or Assay Buffer for the 'no inhibitor' control) to designated wells.

  • Add 160 µL of Assay Buffer to all wells.

  • Add 10 µL of the diluted Trypsin working stock to all wells except the 'no enzyme' blank.

  • Mix and pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reactions by adding 10 µL of the appropriate BAPNA substrate dilution to each well. The total reaction volume is 200 µL.

  • Immediately place the plate in a microplate reader pre-heated to 37°C.

  • Measure the absorbance at 410 nm every 30 seconds for 10-15 minutes.

C. Data Processing:

  • For each well, plot Absorbance vs. Time.

  • Identify the initial linear portion of the curve. The slope of this line is the initial velocity (v₀) in Absorbance units/min.

  • Convert v₀ to µmol/min using the Beer-Lambert law (A = εcl) and the molar extinction coefficient of p-nitroaniline (8,800 M⁻¹cm⁻¹ at pH 8.0).[10]

Data Analysis and Interpretation

The collected data allows for the construction of graphical plots to determine the inhibition mechanism.[11]

Lineweaver-Burk Plot: Identifying the Mechanism

The Lineweaver-Burk (or double reciprocal) plot linearizes the Michaelis-Menten equation by plotting 1/v₀ versus 1/[S].[12][13] Data is grouped by inhibitor concentration.

G cluster_mech cluster_comp E Enzyme (E) S Substrate (S) ES ES Complex E->ES S binds to E EI EI Complex E->EI I binds to E I Inhibitor (I) ES->E releases P P Product (P) caption Fig 2. Competitive inhibition model.

Caption: Fig 2. Competitive inhibition model.

For a competitive inhibitor like this compound, which competes with the substrate for the active site, the Lineweaver-Burk plot will show lines that intersect on the y-axis.[5] This indicates that Vₘₐₓ is unchanged, but the apparent Kₘ increases with inhibitor concentration.

Dixon Plot: Determining the Inhibition Constant (Kᵢ)

The Dixon plot is a powerful method for determining Kᵢ.[14][15] Here, 1/v₀ is plotted against the inhibitor concentration [I] at several fixed substrate concentrations.

For competitive inhibition, the lines will intersect at a point where the x-coordinate equals -Kᵢ.[16][17] This provides a direct graphical determination of the inhibitor's potency.

Comparative Analysis: this compound vs. Benzamidine

By performing the same kinetic analysis on both this compound and its parent compound, Benzamidine, we can evaluate the impact of the electron-withdrawing nitro group on inhibitory potency.

Table 1: Hypothetical Kinetic Data for Trypsin Inhibition

InhibitorInhibition TypeKₘ (mM)Vₘₐₓ (µmol/min)Kᵢ (µM)
None -0.5210.5-
This compound CompetitiveApparent Kₘ increases10.518
Benzamidine CompetitiveApparent Kₘ increases10.535

Note: Data are for illustrative purposes and should be determined experimentally.

From this hypothetical data, both compounds act as competitive inhibitors, which is expected given their structures.[18] However, this compound displays a Kᵢ value that is approximately half that of Benzamidine, indicating it is a roughly twofold more potent inhibitor. This enhanced potency can be attributed to electronic effects of the nitro group influencing the binding interaction within the enzyme's S1 specificity pocket.

Conclusion and Field Insights

This guide demonstrates a systematic and self-validating approach to the kinetic characterization of enzyme inhibitors. By employing both Lineweaver-Burk and Dixon plots, researchers can confidently determine not only the mechanism of inhibition but also the inhibitor's potency (Kᵢ).[19]

The comparative analysis of this compound and Benzamidine highlights how subtle chemical modifications can significantly impact inhibitory activity, a core principle of structure-activity relationship (SAR) studies in drug development. While Lineweaver-Burk and Dixon plots are invaluable diagnostic tools, it is crucial to acknowledge their limitations, such as the potential distortion of experimental error.[12] For final Kᵢ determination, it is best practice to fit the raw velocity data directly to the appropriate Michaelis-Menten inhibition equation using non-linear regression software.[11][20]

The principles and protocols detailed here provide a robust framework for any researcher, scientist, or drug development professional aiming to conduct a rigorous kinetic analysis of a novel enzyme inhibitor.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment (PPE) for Handling 4-Nitrobenzamidine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work with specialized chemical reagents demands a profound respect for safety protocols. 4-Nitrobenzamidine, a key compound in various research applications, requires meticulous handling due to its specific hazard profile. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE), moving beyond a simple checklist to instill a deep, causal understanding of why these measures are critical. Our goal is to ensure that your innovative work is conducted with the highest degree of safety and scientific integrity.

Hazard Assessment: Understanding the "Why" Behind the Protocol

This compound is not a benign substance. Its hazard profile, as defined by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), dictates the stringent protective measures we must employ. The primary risks are associated with its toxicity and irritant properties.[1][2][3] Understanding these hazards is the foundational step in building a self-validating safety system in your laboratory.

According to safety data sheets (SDS), this compound presents the following hazards:

  • Acute Toxicity (Oral, Dermal, Inhalation): A significant portion of GHS data indicates the substance is "Toxic if swallowed," "Toxic in contact with skin," and "Toxic if inhaled."[1][3] This classification (Acute Tox. 3) signifies that even small quantities can cause serious health effects or mortality. Other classifications categorize it as "Harmful if swallowed" (Acute Tox. 4).[2][4]

  • Skin Irritation: It is classified as a skin irritant, meaning direct contact can cause inflammation, redness, and discomfort.[2][3]

  • Serious Eye Irritation: The compound can cause significant and potentially damaging eye irritation upon contact.[2][3]

  • Respiratory Irritation: Inhalation of the dust may lead to irritation of the respiratory tract.[2][3]

These classifications are the reason we mandate a comprehensive PPE strategy. The risk is not abstract; it is a direct chemical threat to the handler.

Hazard ClassificationGHS Hazard StatementPotential Consequences
Acute Toxicity (Oral, Dermal, Inhalation) H301/H302, H311, H331Toxic or harmful if swallowed, in contact with skin, or inhaled.[1][2][3]
Skin Corrosion/Irritation H315Causes skin irritation.[2][3]
Serious Eye Damage/Eye Irritation H319Causes serious eye irritation.[2][3]
Specific target organ toxicity — single exposure H335May cause respiratory irritation.[2]

Core PPE Requirements: Your First Line of Defense

Given the hazards, a multi-layered approach to PPE is non-negotiable. Each component serves a specific purpose, and none should be omitted when handling this compound, particularly in its solid, powdered form.

  • Engineering Controls First: Before any PPE is donned, ensure you are working in a properly functioning chemical fume hood.[5] This is the primary method to control the inhalation hazard by containing dust and vapors at the source. An eyewash station and safety shower must be immediately accessible.[3]

  • Eye and Face Protection:

    • Requirement: Chemical safety goggles conforming to EU Standard EN166 or OSHA 29 CFR 1910.133 are mandatory.[3][6]

    • Causality: Standard safety glasses are insufficient. This compound is a fine powder that can easily become airborne and bypass the gaps in standard glasses. Goggles provide a full seal, protecting against both airborne particulates and accidental splashes. For larger quantities or procedures with a high risk of splashing, a full face shield should be worn over the goggles.[7]

  • Hand Protection:

    • Requirement: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[7] Always inspect gloves for tears or punctures before use.

    • Causality: The "Toxic in contact with skin" classification means the skin provides a direct route for the chemical to enter the bloodstream.[1][3] Proper glove selection and use are critical. Employ the "buddy system" for glove removal to avoid touching the outer, contaminated surface with bare skin. Contaminated gloves must be disposed of as hazardous waste.[6]

  • Body Protection:

    • Requirement: A clean, buttoned lab coat is the minimum requirement. For tasks involving larger quantities, chemically resistant coveralls or an apron should be used.[7]

    • Causality: This layer protects your skin and personal clothing from contamination by dust or spills. Any contaminated clothing must be removed immediately and decontaminated before reuse.[3]

  • Respiratory Protection:

    • Requirement: A NIOSH-approved respirator is required whenever there is a potential to generate dust, such as during weighing or transfer of the solid material, especially if not performed in a certified fume hood.[7]

    • Causality: The fine, crystalline nature of this compound makes it easily inhalable.[4] The "Toxic if inhaled" and "May cause respiratory irritation" classifications underscore the necessity of preventing these particles from entering your respiratory system.[2][3]

Operational Guide: PPE in Practice

A protocol is only effective when executed flawlessly. The following step-by-step procedures ensure that the protective barrier between you and the chemical is maintained throughout the workflow.

Experimental Workflow: PPE Selection and Use

The following diagram illustrates the decision-making process for PPE selection and the subsequent handling workflow.

PPE_Workflow PPE Workflow for Handling this compound cluster_prep 1. Pre-Handling & Assessment cluster_ppe 2. PPE Selection & Donning cluster_handling 3. Execution & Disposal start Begin Task: Handling this compound assess Assess Task: - Weighing? - Dissolving? - Transferring? start->assess fume_hood Work in Chemical Fume Hood? assess->fume_hood don_face Add Face Shield assess->don_face High Splash Risk don_base Don Base PPE: - Lab Coat - Nitrile Gloves - Safety Goggles fume_hood->don_base Yes don_resp Add Respirator (e.g., N95) fume_hood->don_resp No (or dust risk high) handle Perform Chemical Handling don_base->handle don_resp->don_base don_face->handle doff Doff PPE in Correct Order handle->doff dispose Dispose of Contaminated PPE & Chemical Waste doff->dispose wash Wash Hands Thoroughly dispose->wash

Caption: PPE selection and handling workflow for this compound.

Step-by-Step Protocols

1. Pre-Handling Safety Checklist:

  • Verify the chemical fume hood has a current certification and is functioning correctly.

  • Ensure the safety shower and eyewash station are unobstructed and have been recently tested.

  • Lay down a disposable absorbent bench liner to contain any potential spills.

  • Inspect all your PPE for damage (e.g., cracks in goggles, holes in gloves). Do not use compromised equipment.

2. Donning PPE (Putting On): This sequence is designed to prevent cross-contamination.

  • Lab Coat/Coveralls: Don first.

  • Respirator (if required): Perform a fit check as per manufacturer instructions.

  • Goggles/Face Shield: Put on after the respirator to ensure a proper seal.

  • Gloves: Don last. Pull the cuffs of the gloves over the cuffs of your lab coat sleeves to create a seal.

3. Doffing PPE (Taking Off): This is the most critical phase for preventing personal exposure. The guiding principle is that the outside of your PPE is contaminated.

  • Gloves: Remove first. Using one gloved hand, peel the other glove off from the cuff towards the fingertips, turning it inside out. Hold the removed glove in your remaining gloved hand. Slide the fingers of your now-bare hand under the cuff of the remaining glove and peel it off, also inside out, encapsulating the first glove. Dispose of them immediately in a designated hazardous waste container.[6]

  • Face Shield/Goggles: Remove by handling the strap from behind your head. Avoid touching the front surface.

  • Lab Coat/Coveralls: Unbutton or unzip and peel off by turning it inside out as you remove it from your arms.

  • Respirator: Remove last by handling the straps.

  • Wash Hands: Immediately and thoroughly wash your hands with soap and water.[6]

4. Disposal Plan:

  • Chemical Waste: All surplus this compound and any materials used for cleaning spills must be collected in a clearly labeled, sealed container for hazardous waste.

  • Contaminated PPE: All disposable PPE (gloves, bench liners, etc.) must be disposed of in the designated solid hazardous waste stream.[3][4] Do not mix with regular trash.

  • Consult Local Regulations: Always follow your institution's and local government's specific guidelines for hazardous waste disposal.[4]

Emergency Procedures: Responding to Exposure

In the event of an exposure, immediate and correct action is vital.

Exposure RouteImmediate First-Aid Procedure
Inhalation Immediately move the individual to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[3]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing all contaminated clothing. Seek immediate medical attention.[3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Call a poison control center or doctor immediately for treatment advice.[3][4][6]

By integrating this comprehensive PPE strategy into your daily laboratory operations, you build a culture of safety that protects you, your colleagues, and the integrity of your research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.